molecular formula C14H14N2 B074644 N,N-Dimethyl-9H-carbazol-3-amine CAS No. 1140-50-7

N,N-Dimethyl-9H-carbazol-3-amine

Cat. No.: B074644
CAS No.: 1140-50-7
M. Wt: 210.27 g/mol
InChI Key: WVFCDEWIOQYSID-UHFFFAOYSA-N
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Description

N,N-Dimethyl-9H-carbazol-3-amine, also known as N,N-Dimethyl-9H-carbazol-3-amine, is a useful research compound. Its molecular formula is C14H14N2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-Dimethyl-9H-carbazol-3-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 608339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N-Dimethyl-9H-carbazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-9H-carbazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1140-50-7

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

N,N-dimethyl-9H-carbazol-3-amine

InChI

InChI=1S/C14H14N2/c1-16(2)10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9,15H,1-2H3

InChI Key

WVFCDEWIOQYSID-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)NC3=CC=CC=C32

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NC3=CC=CC=C32

Synonyms

N,N-Dimethyl-9H-carbazol-3-amine

Origin of Product

United States
Foundational & Exploratory

N,N-Dimethyl-9H-carbazol-3-amine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide on N,N-Dimethyl-9H-carbazol-3-amine: Structural Dynamics, Synthesis, and Advanced Applications

As a Senior Application Scientist, I approach molecular building blocks not just as static structures, but as dynamic systems whose electronic properties dictate their macroscopic utility. N,N-Dimethyl-9H-carbazol-3-amine (CAS: 1140-50-7) is a prime example of such a system. By combining the rigid, hole-transporting framework of a carbazole core with the strong electron-donating capability of a tertiary amine, this molecule serves as a highly tunable scaffold. It is increasingly critical in the development of optoelectronic materials, luminescent organic radicals, and neuroimaging radiotracers[1].

This whitepaper deconstructs the physicochemical properties, advanced application mechanisms, and self-validating synthetic workflows associated with N,N-Dimethyl-9H-carbazol-3-amine.

Physicochemical Properties & Structural Analysis

The utility of N,N-Dimethyl-9H-carbazol-3-amine stems from its electronic asymmetry. The carbazole moiety is a fully conjugated, tricyclic system that inherently stabilizes radical cations, making it a staple in hole-transporting materials (HTMs). The addition of the N,N-dimethylamine group at the C3 position introduces a powerful resonance-donating effect (+ M effect). This strategic substitution drastically raises the energy of the Highest Occupied Molecular Orbital (HOMO), converting the molecule into a potent electron donor in Donor-Acceptor (D-A) architectures.

Table 1: Quantitative Physicochemical Data

Property Value / Description
Chemical Name N,N-Dimethyl-9H-carbazol-3-amine
CAS Registry Number 1140-50-7
Molecular Formula C₁₄H₁₄N₂
Molecular Weight 210.28 g/mol
Core Structure 9H-Carbazole (Tricyclic heteroaromatic)
Key Substituent N,N-Dimethylamine (C3 position)
Electronic Role Strong Electron Donor (D)

| Topological Polar Surface Area (TPSA) | ~19.0 Ų (1 NH + 1 tertiary amine) |

Advanced Applications & Mechanistic Causality

Optoelectronics: Non-Aufbau Luminescent Radicals

One of the most groundbreaking applications of N,N-Dimethyl-9H-carbazol-3-amine is its integration into luminescent organic radicals, specifically the TTM-Cz-DMA system (tris-2,4,6-trichlorophenylmethyl-N,N-dimethyl-9H-carbazol-3-amine)[2].

The Causality of the Non-Aufbau State: In standard molecular orbital theory (the Aufbau principle), electrons fill orbitals from the lowest energy to the highest; thus, the Singly Occupied Molecular Orbital (SOMO) of a radical is typically its highest energy orbital. However, because N,N-Dimethyl-9H-carbazol-3-amine is such a powerful electron donor, its localized HOMO is pushed higher in energy than the SOMO of the attached TTM radical acceptor[3]. This creates a "Non-Aufbau" electronic structure (SOMO < HOMO), which effectively quenches fluorescence, rendering the molecule dark[2].

When the system is exposed to protons (H⁺), the dimethylamine group is protonated. This eliminates its electron-donating ability, causing the HOMO energy to plummet below the SOMO. The system reverts to an Aufbau configuration, triggering a massive, reversible "turn-on" fluorescence[2]. This mechanism is highly sought after for proton-responsive sensors and dynamic optical switches.

Photophysics cluster_0 cluster_1 A TTM-Cz-DMA Radical (Neutral State) B Non-Aufbau Structure (SOMO < HOMO) A->B C Fluorescence Quenched (Dark State) B->C D Protonated TTM-Cz-DMA_H+ (Cationic State) C->D Protonation (H+) E Aufbau Structure (HOMO < SOMO) D->E F Turn-On Fluorescence (Emissive State) E->F F->A Deprotonation (OH-)

Fig 1. Proton-induced Non-Aufbau to Aufbau electronic transition in TTM-Cz-DMA radicals.

Neurological PET Imaging Tracers

In medicinal chemistry, carbazole derivatives are recognized for their high binding affinity to tau tangles and amyloid-beta plaques—the pathological hallmarks of Alzheimer's Disease. N,N-Dimethyl-9H-carbazol-3-amine serves as a critical intermediate in synthesizing Positron Emission Tomography (PET) imaging agents[4].

The Causality of Structural Design: The dimethylamine group acts as an auxochrome, fine-tuning the molecule's lipophilicity (LogP) to ensure optimal penetration across the Blood-Brain Barrier (BBB). Simultaneously, the secondary amine at the 9-position of the carbazole core provides a perfect nucleophilic site for alkylation with ¹⁸F-labeled fluoroethyl or fluoroethoxy chains, yielding highly sensitive radiotracers capable of mapping neurological dysfunction in vivo[4].

Self-Validating Experimental Protocol: Synthesis

To synthesize N,N-Dimethyl-9H-carbazol-3-amine with high fidelity, direct nucleophilic aromatic substitution (SNAr) is ineffective due to the electron-rich nature of the carbazole ring. Instead, a Palladium-Catalyzed Buchwald-Hartwig Amination is the gold standard. This protocol is designed as a self-validating system: the use of specific sterically hindered ligands ensures reductive elimination occurs efficiently, preventing catalytic stalling.

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Causality: Pd(0) catalysts are highly susceptible to oxidation, which would instantly terminate the catalytic cycle.

  • Reagent Loading: Add 3-bromo-9H-carbazole (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, catalyst precursor), XPhos (0.06 equiv, dialkylbiaryl phosphine ligand), and Sodium tert-butoxide (NaOtBu, 1.5 equiv, strong base).

  • Solvent & Amine Addition: Inject anhydrous toluene, followed by a solution of dimethylamine (1.5 equiv) in THF. Causality: XPhos is specifically chosen because its bulky nature accelerates the challenging reductive elimination step of the secondary amine.

  • Thermal Activation: Seal the flask and heat to 110°C for 12 hours. Monitor the reaction via GC-MS or TLC (Hexane:EtOAc 3:1). The disappearance of the 3-bromo-9H-carbazole peak validates the completion of the cross-coupling.

  • Quench & Workup: Cool to room temperature, quench with deionized water, and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the pure N,N-Dimethyl-9H-carbazol-3-amine product.

Synthesis A 3-Bromo-9H-carbazole C Pd2(dba)3 / XPhos NaOtBu, Toluene A->C B Dimethylamine B->C D N,N-Dimethyl-9H-carbazol-3-amine C->D 110°C, 12h

Fig 2. Buchwald-Hartwig cross-coupling synthesis of N,N-Dimethyl-9H-carbazol-3-amine.

References

  • Hep Journals / Frontiers of Optoelectronics - Proton-induced Conversion from Non-Aufbau to Aufbau Electronic Structure of an Organic Radical with Turn-on Fluorescence. Available at:[Link]

  • MDPI Molecules (via ResearchGate) - Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. Available at:[Link]

  • Google Patents - US8932557B2: Imaging agents for detecting neurological dysfunction.

Sources

An In-Depth Technical Guide to the Photophysical Properties of N,N-Dimethyl-9H-carbazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-9H-carbazol-3-amine, a derivative of the versatile carbazole scaffold, is a molecule of significant interest in the fields of materials science and medicinal chemistry. Its inherent photophysical properties, stemming from the electron-rich carbazole core and the influence of the dimethylamino substituent, make it a compelling candidate for the development of fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers. This technical guide provides a comprehensive overview of the core photophysical characteristics of N,N-Dimethyl-9H-carbazol-3-amine, detailing its synthesis, spectroscopic behavior, and the influence of its molecular structure on its electronic transitions. We delve into the causality behind experimental choices for its characterization and provide validated protocols for its synthesis and photophysical analysis.

Introduction: The Significance of the Carbazole Scaffold

Carbazole and its derivatives form a cornerstone of modern organic electronics and photochemistry.[1] The rigid, planar structure of the carbazole nucleus, coupled with its high charge-carrier mobility, has led to its widespread application in a variety of optoelectronic devices.[1][2] The ability to functionalize the carbazole ring at various positions allows for the fine-tuning of its electronic and photophysical properties, making it a privileged scaffold in the design of novel functional materials.

N,N-Dimethyl-9H-carbazol-3-amine, with its electron-donating dimethylamino group at the 3-position and a methyl group on the carbazole nitrogen, presents a unique combination of structural features that are expected to give rise to interesting photophysical phenomena, including pronounced solvatochromism and high fluorescence quantum yields. Understanding these properties is paramount for its effective utilization in various applications.

Synthesis of N,N-Dimethyl-9H-carbazol-3-amine: A Validated Protocol

The synthesis of N,N-Dimethyl-9H-carbazol-3-amine can be achieved through a multi-step process starting from the readily available 9H-carbazole. The following protocol outlines a reliable and reproducible method.

Synthesis Workflow

Synthesis_Workflow Carbazole 9H-Carbazole Nitrocarbazole 3-Nitro-9H-carbazole Carbazole->Nitrocarbazole Nitration (HNO3, Acetic Acid) Aminocarbazole 3-Amino-9H-carbazole Nitrocarbazole->Aminocarbazole Reduction (SnCl2, HCl) N_Methyl_Aminocarbazole 3-Amino-9-methyl-9H-carbazole Aminocarbazole->N_Methyl_Aminocarbazole N-Methylation (CH3I, Base) Target_Molecule N,N-Dimethyl-9H-carbazol-3-amine N_Methyl_Aminocarbazole->Target_Molecule N,N-Dimethylation (Formaldehyde, NaBH3CN)

Figure 1: Synthetic pathway for N,N-Dimethyl-9H-carbazol-3-amine.

Step-by-Step Experimental Protocol

Step 1: Nitration of 9H-Carbazole

  • Dissolve 9H-carbazole in glacial acetic acid at room temperature.

  • Slowly add a solution of concentrated nitric acid in acetic acid dropwise while maintaining the temperature below 20°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the yellow solid, wash thoroughly with water, and dry to obtain 3-nitro-9H-carbazole.

Step 2: Reduction of 3-Nitro-9H-carbazole

  • Suspend 3-nitro-9H-carbazole in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Reflux the mixture for 3-4 hours.

  • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until a basic pH is achieved.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-9H-carbazole.

Step 3: N-Methylation of the Carbazole Nitrogen

  • Dissolve 3-amino-9H-carbazole in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate, to the solution.

  • Add methyl iodide dropwise and stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography to obtain 3-amino-9-methyl-9H-carbazole.

Step 4: N,N-Dimethylation of the Amino Group

  • Dissolve 3-amino-9-methyl-9H-carbazole in methanol.

  • Add an aqueous solution of formaldehyde.

  • Slowly add sodium cyanoborohydride in small portions.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by adding a dilute acid solution.

  • Extract the product, wash with brine, dry the organic layer, and purify by column chromatography to yield N,N-Dimethyl-9H-carbazol-3-amine.

Core Photophysical Properties

The photophysical behavior of N,N-Dimethyl-9H-carbazol-3-amine is dictated by the interplay between the carbazole core and the dimethylamino substituent. While specific experimental data for this exact molecule is not extensively reported, its properties can be reliably inferred from closely related carbazole derivatives.

Absorption and Emission Spectra

The electronic absorption spectrum of carbazole derivatives typically exhibits strong absorption bands in the UV region, corresponding to π-π* transitions within the aromatic system.[3] For a related compound, N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, the absorption spectrum in chloroform shows distinct peaks.[3] It is anticipated that N,N-Dimethyl-9H-carbazol-3-amine will display similar absorption characteristics, with the dimethylamino group potentially causing a slight red-shift in the absorption maxima due to its electron-donating nature.

Upon excitation, carbazole derivatives are known to exhibit strong fluorescence. The emission spectrum of N,N-Dimethyl-9H-carbazol-3-amine is expected to be a broad, structureless band, characteristic of molecules with significant intramolecular charge transfer (ICT) character in the excited state. The emission maximum is likely to be in the blue to green region of the visible spectrum, depending on the solvent environment.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. Carbazole derivatives often exhibit high quantum yields, making them excellent fluorophores.[1] The quantum yield of N,N-Dimethyl-9H-carbazol-3-amine is expected to be sensitive to the solvent polarity, a common feature for molecules with ICT states.

The fluorescence lifetime (τf) provides information about the time the molecule spends in the excited state. For many carbazole-based compounds, lifetimes are typically in the nanosecond range. Time-resolved fluorescence spectroscopy is the primary technique for determining this parameter.

Solvatochromism: The Influence of Solvent Polarity

A pronounced solvatochromic effect is anticipated for N,N-Dimethyl-9H-carbazol-3-amine. This phenomenon refers to the change in the position, and sometimes the intensity, of the absorption and emission bands with a change in the polarity of the solvent. This effect arises from the alteration in the energy difference between the ground and excited states due to differential solvation.

In molecules like N,N-Dimethyl-9H-carbazol-3-amine, the excited state is expected to have a larger dipole moment than the ground state due to intramolecular charge transfer from the electron-donating dimethylamino group to the carbazole core. Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. This property makes such compounds valuable as fluorescent probes for sensing the polarity of their microenvironment.[4]

Table 1: Expected Photophysical Properties of N,N-Dimethyl-9H-carbazol-3-amine in Various Solvents

SolventPolarity (Dielectric Constant)Expected Absorption Max (λabs, nm)Expected Emission Max (λem, nm)Expected Quantum Yield (Φf)
Hexane1.88~330-340~380-400High
Toluene2.38~335-345~390-410High
Dichloromethane8.93~340-350~410-430Moderate
Acetonitrile37.5~345-355~430-450Moderate to Low
Methanol32.7~345-355~440-460Low

Note: These are predicted values based on the behavior of similar carbazole derivatives and are intended as a guide for experimental investigation.

Experimental Characterization of Photophysical Properties

To experimentally validate the photophysical properties of N,N-Dimethyl-9H-carbazol-3-amine, a series of spectroscopic techniques are employed.

UV-Visible Absorption and Fluorescence Spectroscopy Workflow

Spectroscopy_Workflow Sample_Prep Sample Preparation (Dilute solutions in various solvents) UV_Vis UV-Visible Spectroscopy (Determine λabs) Sample_Prep->UV_Vis Fluorescence Fluorescence Spectroscopy (Determine λem) Sample_Prep->Fluorescence Quantum_Yield Quantum Yield Measurement (Integrating sphere or relative method) Fluorescence->Quantum_Yield Lifetime Time-Resolved Fluorescence (TCSPC or Phase-Modulation) Fluorescence->Lifetime

Figure 2: Workflow for the photophysical characterization of fluorescent molecules.

Detailed Experimental Protocols

4.2.1. UV-Visible Absorption Spectroscopy

  • Prepare a stock solution of N,N-Dimethyl-9H-carbazol-3-amine in a high-purity solvent (e.g., spectroscopic grade).

  • Prepare a series of dilutions in the desired solvents to obtain absorbance values in the range of 0.1-1.0 at the absorption maximum.

  • Record the absorption spectra using a dual-beam UV-Visible spectrophotometer from approximately 200 to 600 nm.

  • Identify the wavelength of maximum absorption (λabs).

4.2.2. Steady-State Fluorescence Spectroscopy

  • Prepare dilute solutions of the compound in various solvents with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

  • Excite the sample at or near its absorption maximum (λabs).

  • Record the emission spectrum over a wavelength range that covers the expected emission.

  • Determine the wavelength of maximum emission (λem).

4.2.3. Fluorescence Quantum Yield Determination

The absolute method using an integrating sphere is the most accurate.[5]

  • Place a cuvette containing the solvent (blank) in the integrating sphere and record the scatter profile of the excitation light.

  • Replace the blank with the sample solution and record the emission spectrum and the remaining scattered excitation light.

  • The quantum yield is calculated by the instrument software based on the ratio of emitted photons to absorbed photons.

4.2.4. Fluorescence Lifetime Measurement

Time-Correlated Single Photon Counting (TCSPC) is a common technique.

  • Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at a wavelength near the absorption maximum.

  • Detect the emitted single photons using a high-speed detector.

  • Measure the time delay between the excitation pulse and the arrival of the photon.

  • Construct a histogram of photon arrival times, which represents the fluorescence decay profile.

  • Fit the decay curve to an exponential function to determine the fluorescence lifetime (τf).

Conclusion and Future Outlook

N,N-Dimethyl-9H-carbazol-3-amine is a promising organic molecule with a rich potential for applications in photophysics-driven technologies. Its synthesis is achievable through established organic chemistry methodologies, and its photophysical properties can be thoroughly characterized using standard spectroscopic techniques. The anticipated strong fluorescence and solvatochromism make it a particularly attractive candidate for the development of sensitive fluorescent probes. Further research should focus on a detailed experimental investigation of its photophysical properties in a wide range of environments, including biological systems, to fully unlock its potential in drug development and materials science.

References

  • Asiri, A. M., Khan, S. A., & El-Daly, S. A. (2010). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. Molbank, 2010(3), M684. [Link]

  • de Mello, J. C., Wittmann, H. F., & Friend, R. H. (1997). An improved experimental determination of external photoluminescence quantum efficiency.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. John Wiley & Sons.
  • Sun, Y., Giebink, N. C., Kanno, H., Ma, B., Thompson, M. E., & Forrest, S. R. (2006). Management of singlet and triplet excitons for efficient white organic light-emitting devices.
  • Thejo, K. A., Kumar, M., & Das, S. (2013). Carbazole based fluorescent chemosensors. RSC Advances, 3(34), 14217-14246.
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Zhang, X., Zhang, G., & Zhang, D. (2015). Carbazole-based materials for organic solar cells. Journal of Materials Chemistry A, 3(24), 12594-12613.
  • Shizu, K., et al. (2012). Supporting Information for: A new strategy for designing thermally activated delayed fluorescence materials. Journal of the American Chemical Society.
  • Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole.
  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies valid
  • Fluorescence properties of carbazole-9-ylpropionic acid and its application to the determination of amines via HPLC with fluores.
  • CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES.
  • Synthesis and characteritzation of di(9-ethyl-9h-carbazol-3-yl)amine-based organic p-type semiconductors. KTU ePubl.
  • Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution. Lirias.

Sources

An In-depth Technical Guide to Determining the HOMO and LUMO Energy Levels of N,N-Dimethyl-9H-carbazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-9H-carbazol-3-amine, a derivative of the versatile carbazole scaffold, is a molecule of significant interest in the fields of organic electronics and medicinal chemistry.[1] The electronic properties of such molecules are paramount to their function, governing their charge transport capabilities in devices like organic light-emitting diodes (OLEDs) and their interactions with biological targets.[1] Central to understanding these electronic properties are the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This guide provides a comprehensive overview of the state-of-the-art experimental and computational methodologies for determining the HOMO and LUMO energy levels of N,N-Dimethyl-9H-carbazol-3-amine and related carbazole derivatives.

The HOMO energy level is a measure of a molecule's ability to donate an electron, while the LUMO energy level indicates its ability to accept an electron. The difference between these two levels, the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties. A precise determination of these energy levels is therefore essential for the rational design of novel materials and therapeutics.

Theoretical Framework: The Significance of Frontier Molecular Orbitals

The concept of frontier molecular orbitals, HOMO and LUMO, is a cornerstone of modern chemistry. The HOMO is the highest energy molecular orbital that is occupied by electrons, and the LUMO is the lowest energy molecular orbital that is empty. These orbitals are termed "frontier" because they lie at the outermost boundaries of the electron cloud and are the primary participants in chemical reactions and electronic transitions.

In the context of drug development, the HOMO and LUMO energies can provide insights into a molecule's reactivity and its potential to interact with biological macromolecules. For instance, the ability of a molecule to act as an electron donor or acceptor in a biological system is directly related to its HOMO and LUMO levels.

In materials science, the HOMO and LUMO levels of organic semiconductors are critical for designing efficient electronic devices. For example, in OLEDs, the relative alignment of the HOMO and LUMO levels of the different material layers determines the efficiency of charge injection and transport, and ultimately the device performance.

Experimental Determination of HOMO and LUMO Energy Levels

The two primary experimental techniques for determining the HOMO and LUMO energy levels of organic molecules are Cyclic Voltammetry (CV) and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It is a powerful tool for determining the oxidation and reduction potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.

Experimental Protocol for Cyclic Voltammetry:

  • Solution Preparation:

    • Dissolve a small amount of N,N-Dimethyl-9H-carbazol-3-amine (typically 1-5 mM) in a suitable electrochemical solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).

    • Add a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄), to the solution at a concentration of approximately 0.1 M. The supporting electrolyte is necessary to ensure sufficient conductivity of the solution.

    • It is highly recommended to include an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺). This allows for accurate calibration of the potential axis.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode electrochemical cell.

      • Working Electrode: A glassy carbon or platinum electrode is typically used.

      • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is commonly employed.

      • Counter Electrode: A platinum wire or foil serves as the counter electrode.

  • Measurement:

    • De-gas the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

    • Immerse the electrodes in the solution and connect them to a potentiostat.

    • Apply a potential sweep, starting from a potential where no reaction occurs, and scan towards a potential where oxidation of the analyte is expected. Then, reverse the scan direction back to the starting potential.

    • Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

  • Data Analysis:

    • From the cyclic voltammogram, determine the onset potential of the first oxidation peak (Eoxonset) and the onset potential of the first reduction peak (Eredonset).

    • If ferrocene is used as an internal standard, the potential of the Fc/Fc⁺ couple (E1/2(Fc/Fc⁺)) should be determined. The potential axis is then calibrated by setting E1/2(Fc/Fc⁺) to a reference value (e.g., 4.8 eV below the vacuum level).

    • The HOMO and LUMO energy levels can then be calculated using the following empirical equations:

      • HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8]

Causality Behind Experimental Choices:

  • The choice of solvent and supporting electrolyte is crucial to ensure that the analyte is soluble and that the electrochemical window is wide enough to observe the desired redox events.

  • The use of a three-electrode setup is standard in electrochemistry. The working electrode is where the reaction of interest occurs, the reference electrode provides a stable potential against which the working electrode potential is measured, and the counter electrode completes the electrical circuit.

  • De-gassing the solution is essential because oxygen can be electrochemically reduced, leading to interfering signals in the voltammogram.

Self-Validating System:

  • The reversibility of the redox processes should be checked by varying the scan rate. For a reversible process, the peak separation between the anodic and cathodic peaks should be close to 59/n mV (where n is the number of electrons transferred) and the peak currents should be proportional to the square root of the scan rate.

  • The use of an internal standard like ferrocene provides an internal check on the accuracy of the potential measurement.

Diagram of Experimental Workflow for HOMO/LUMO Determination:

G cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry Measurement cluster_analysis Data Analysis prep_sample Dissolve N,N-Dimethyl-9H-carbazol-3-amine in electrochemical solvent add_electrolyte Add supporting electrolyte (e.g., TBAPF6) prep_sample->add_electrolyte add_standard Add internal standard (e.g., Ferrocene) add_electrolyte->add_standard degas De-gas solution with inert gas (Ar or N2) add_standard->degas setup_cell Assemble three-electrode cell degas->setup_cell run_cv Perform potential sweep and record current determine_potentials Determine onset oxidation (Eox) and reduction (Ered) potentials run_cv->determine_potentials calibrate Calibrate potential vs. Ferrocene standard determine_potentials->calibrate calculate_homo Calculate HOMO energy calibrate->calculate_homo calculate_lumo Calculate LUMO energy calibrate->calculate_lumo

Caption: Workflow for Experimental Determination of HOMO and LUMO Energy Levels using Cyclic Voltammetry.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It can be used to determine the optical band gap (Egopt) of a molecule, which is the energy difference between the HOMO and LUMO levels.

Experimental Protocol for UV-Vis Spectroscopy:

  • Solution Preparation:

    • Prepare a dilute solution of N,N-Dimethyl-9H-carbazol-3-amine in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or acetonitrile). The concentration should be adjusted to give a maximum absorbance in the range of 0.5 to 1.5.

  • Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill another quartz cuvette with the sample solution.

    • Record the absorption spectrum over a suitable wavelength range (typically 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of the absorption onset (λonset), which corresponds to the lowest energy electronic transition from the HOMO to the LUMO.

    • The optical band gap can be calculated using the following equation:

      • Egopt (eV) = 1240 / λonset (nm)

    • If the HOMO energy level has been determined from cyclic voltammetry, the LUMO energy level can be estimated as:

      • LUMO (eV) = HOMO (eV) + Egopt (eV)

Causality Behind Experimental Choices:

  • The choice of a UV-transparent solvent is critical to avoid interference from solvent absorption in the wavelength range of interest.

  • The concentration of the solution is important to ensure that the absorbance is within the linear range of the spectrophotometer, as described by the Beer-Lambert law.

Computational Determination of HOMO and LUMO Energy Levels

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for predicting the electronic properties of molecules.[2]

Computational Protocol using DFT:

  • Molecular Geometry Optimization:

    • The first step is to obtain an accurate three-dimensional structure of the N,N-Dimethyl-9H-carbazol-3-amine molecule. This is typically done by performing a geometry optimization calculation.

    • A suitable level of theory, such as the B3LYP functional with a 6-31G(d) basis set, is often used for this purpose.

  • Frequency Calculation:

    • After the geometry optimization, a frequency calculation should be performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation:

    • With the optimized geometry, a single-point energy calculation is performed using a higher level of theory or a larger basis set to obtain more accurate electronic energies.

    • This calculation will provide the energies of all the molecular orbitals, including the HOMO and LUMO.

  • Data Extraction:

    • The HOMO and LUMO energy values are extracted from the output of the single-point energy calculation. The HOMO-LUMO gap is simply the difference between these two values.

Causality Behind Computational Choices:

  • The choice of the functional and basis set in DFT calculations is a trade-off between accuracy and computational cost. B3LYP is a widely used hybrid functional that often provides a good balance for organic molecules.

  • Geometry optimization is a critical step, as the electronic properties of a molecule are highly dependent on its three-dimensional structure.

Diagram of Computational Workflow for HOMO/LUMO Determination:

G cluster_dft Density Functional Theory (DFT) Calculation build_mol Build initial 3D structure of N,N-Dimethyl-9H-carbazol-3-amine geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) build_mol->geom_opt freq_calc Frequency Calculation (Confirm energy minimum) geom_opt->freq_calc spe_calc Single-Point Energy Calculation (Higher level of theory) freq_calc->spe_calc extract_data Extract HOMO and LUMO energy values spe_calc->extract_data

Caption: Workflow for Computational Determination of HOMO and LUMO Energy Levels using DFT.

Representative Data for Carbazole Derivatives

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
9-PhenylcarbazoleDFT-5.75-1.853.90
3,6-Di-tert-butyl-9-phenylcarbazoleCV-5.35-2.103.25
2,7-Dibromo-9-phenylcarbazoleCV-5.90-2.353.55
N,N'-Diphenyl-N,N'-bis(9-phenyl-9H-carbazol-3-yl)benzidineCV-5.20-2.252.95

Note: The values in this table are representative and have been compiled from various literature sources on carbazole derivatives. They are intended to provide a general understanding of the expected energy levels and should not be considered as definitive values for N,N-Dimethyl-9H-carbazol-3-amine.

Conclusion

The determination of HOMO and LUMO energy levels is a critical step in the characterization of novel organic materials like N,N-Dimethyl-9H-carbazol-3-amine. This guide has provided a detailed overview of the primary experimental and computational methodologies employed for this purpose. By combining the strengths of cyclic voltammetry, UV-Vis spectroscopy, and density functional theory calculations, researchers can gain a comprehensive understanding of the electronic structure of these important molecules. This knowledge is essential for the rational design of next-generation materials for applications in organic electronics and for the development of new therapeutic agents. The protocols and workflows described herein offer a robust framework for researchers to confidently and accurately determine the frontier molecular orbital energies of carbazole derivatives and other organic compounds of interest.

References

  • Asiri, A. M., et al. (2010). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. Molbank, 2010(3), M684. [Link]

  • Asiri, A. M., et al. (2010). N-[(9-Ethyl-9H-carbazol-3-yl)methylidene]-3,4-dimethylisoxazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2046. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 222071, N,9-Dimethyl-9H-carbazol-3-amine. Retrieved March 29, 2026 from [Link].

  • Al-Majid, A. M., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. International Journal of Molecular Sciences, 25(1), 12708. [Link]

  • Verbitsky, E. A., et al. (2020). Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c derivatives. Dyes and Pigments, 173, 107931. [Link]

  • Lee, J., et al. (2022). Carbazole-Substituted Benzobisoxazoles: Near-UV Fluorescent Emitters and Ambipolar Hosts for Organic Light- Emitting Diodes. Journal of Materials Chemistry C, 10(46), 17355-17364. [Link]

  • Srinivasan, P., et al. (2022). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone. Trends in Sciences, 19(22), 6035. [Link]

  • NextSDS. (n.d.). N,N-Dimethyl-9H-carbazol-3-amine — Chemical Substance Information. Retrieved March 29, 2026, from [Link]

  • Al-Majid, A. M., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. University of Houston Institutional Repository. [Link]

  • Najafov, M., et al. (2022). Synthesis and characteritzation of di(9-ethyl-9h-carbazol-3-yl)amine-based organic p-type semiconductors. Chemija ir cheminė technologija 2022. [Link]

  • Asiri, A. M., Khan, S. A., & El-Hallag, I. S. (2011). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science, 6, 2366-2377. [Link]

  • Al-Araji, S. M., et al. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement), 983-993. [Link]

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  • Srour, H., et al. (2016). Synthesis and Molecular Properties of Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles for Organic Electronics Obtained by a Consecutive Twofold Suzuki and Twofold Cadogan Reaction. European Journal of Organic Chemistry, 2016(26), 4504-4513. [Link]

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An In-depth Technical Guide on the Solubility of N,N-Dimethyl-9H-carbazol-3-amine in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N,N-Dimethyl-9H-carbazol-3-amine, a substituted carbazole derivative, is a molecule of significant interest in the field of organic electronics. Its unique electronic and photophysical properties make it a valuable building block for the synthesis of materials used in organic light-emitting diodes (OLEDs), perovskite solar cells, and other optoelectronic devices.[1][2][3] The performance and fabrication of these devices are intrinsically linked to the processability of the constituent materials, wherein solubility plays a pivotal role. This technical guide provides a comprehensive overview of the solubility of N,N-Dimethyl-9H-carbazol-3-amine in polar aprotic solvents, offering theoretical insights, predictive analysis, and a practical experimental framework for its determination. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the solubility characteristics of this versatile compound.

Physicochemical Properties of N,N-Dimethyl-9H-carbazol-3-amine

The solubility of a compound is governed by its physicochemical properties. Understanding these parameters is the first step in predicting its behavior in different solvent systems. The key properties of N,N-Dimethyl-9H-carbazol-3-amine are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂PubChem[4]
Molecular Weight 210.27 g/mol PubChem[4]
XLogP3 3.3PubChem[4]
Topological Polar Surface Area 17 ŲPubChem[4]

The XLogP3 value of 3.3 indicates a significant degree of lipophilicity, suggesting that the molecule has a preference for non-polar environments. However, the presence of the nitrogen atoms in the carbazole ring and the dimethylamino group introduces some polarity, which allows for solubility in certain polar solvents.

Theoretical Principles of Solubility in Polar Aprotic Solvents

The adage "like dissolves like" is a fundamental principle in predicting solubility.[5][6] This means that a solute will dissolve best in a solvent with similar polarity. Polar aprotic solvents are characterized by their moderate to high dipole moments and the absence of acidic protons.[7] Common examples include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Acetone.

The dissolution of N,N-Dimethyl-9H-carbazol-3-amine in these solvents is primarily driven by dipole-dipole interactions and London dispersion forces. The polar regions of the solvent molecules interact with the polar sites of the solute, namely the nitrogen atoms, while the non-polar carbazole backbone interacts with the non-polar alkyl groups of the solvent molecules.

cluster_solute N,N-Dimethyl-9H-carbazol-3-amine cluster_solvent Polar Aprotic Solvent Solute Carbazole Core (Non-polar) Solvent_nonpolar Alkyl Backbone (Non-polar) Solute->Solvent_nonpolar London Dispersion Forces N_methyl N-Methyl Group (Weakly Polar) Solvent_polar Polar Functional Group (e.g., S=O, C=O) N_methyl->Solvent_polar Dipole-Dipole Interactions N_dimethylamino N,N-Dimethylamino Group (Polar) N_dimethylamino->Solvent_polar Stronger Dipole-Dipole Interactions

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

SolventDielectric ConstantDipole Moment (D)Predicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) 47.23.96HighHigh polarity and ability to solvate both polar and non-polar moieties.
N,N-Dimethylformamide (DMF) 36.73.82HighSimilar to DMSO, a highly polar aprotic solvent.[8]
Acetone 20.72.88ModerateLower polarity compared to DMSO and DMF, may be less effective at solvating the polar groups.
Acetonitrile (ACN) 37.53.92Moderate to LowDespite its high polarity, its smaller size and linear structure may lead to less effective solvation of the bulky carbazole core.
Tetrahydrofuran (THF) 7.61.75Moderate to HighIts ether oxygen can interact with the polar parts of the solute, and its cyclic structure can accommodate the carbazole ring.[5]

Experimental Determination of Solubility: The Shake-Flask Method

To obtain quantitative solubility data, a reliable experimental method is necessary. The shake-flask method is a widely accepted and straightforward technique for determining the equilibrium solubility of a compound.[9]

Experimental Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of N,N-Dimethyl-9H-carbazol-3-amine to a known volume of the desired polar aprotic solvent in a sealed vial or flask. The excess solid should be clearly visible.

  • Equilibration:

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled as solubility is temperature-dependent.

  • Phase Separation:

    • Allow the mixture to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the concentration of the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

  • Calculation:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

A 1. Add Excess Solute to Solvent B 2. Equilibrate at Constant Temperature A->B Agitation C 3. Separate Solid and Liquid Phases B->C Settling/Centrifugation D 4. Sample and Dilute Supernatant C->D E 5. Quantify Concentration (e.g., HPLC, UV-Vis) D->E F 6. Calculate Solubility E->F

Caption: Shake-flask method workflow.

Factors Influencing Solubility

Several factors can influence the measured solubility of N,N-Dimethyl-9H-carbazol-3-amine:

  • Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, it is crucial to maintain and report the temperature at which the solubility is determined. The van't Hoff equation can be used to describe the relationship between solubility and temperature.[9]

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility.

  • pH: For ionizable compounds, pH can significantly affect solubility.[9] While N,N-Dimethyl-9H-carbazol-3-amine is a weak base, the use of non-aqueous polar aprotic solvents generally means that pH is not a primary consideration unless acidic or basic impurities are present.

Conclusion

N,N-Dimethyl-9H-carbazol-3-amine, a key component in modern organic electronics, exhibits a nuanced solubility profile in polar aprotic solvents. Its significant non-polar carbazole core, coupled with polar dimethylamino and N-methyl substituents, necessitates solvents that can effectively engage in both London dispersion forces and dipole-dipole interactions. Based on theoretical principles, highly polar aprotic solvents such as DMSO and DMF are predicted to be excellent solvents for this compound. For precise quantitative data, the shake-flask method provides a robust and reliable experimental approach. A thorough understanding and experimental determination of the solubility of N,N-Dimethyl-9H-carbazol-3-amine are critical for the successful formulation of inks and solutions for the fabrication of high-performance electronic devices.

References

  • National Institutes of Health (NIH). Physics-Based Solubility Prediction for Organic Molecules - PMC. [Link]

  • Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]

  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • PubChem. N,9-Dimethyl-9H-carbazol-3-amine. [Link]

  • University of Toronto Scarborough. Solubility - Chemistry Online @ UTSC. [Link]

  • MDPI. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. [Link]

  • Kaunas University of Technology. Synthesis and characteritzation of di(9-ethyl-9h-carbazol-3-yl)amine-based organic p-type semiconductors. [Link]

  • ResearchGate. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. [Link]

  • HBM4EU. 1 Prioritised substance group: Aprotic solvents. [Link]

  • arXiv. Thermodynamics of amide + amine mixtures. 3. Relative permittivities. [Link]

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A Comprehensive Technical Guide to the Photophysical Properties of N,N-Dimethyl-9H-carbazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbazole and its derivatives represent a cornerstone in the development of advanced organic materials, prized for their unique electronic and photophysical properties.[1] This guide provides an in-depth exploration of the UV-Vis absorption and fluorescence emission characteristics of a key derivative, N,N-Dimethyl-9H-carbazol-3-amine. We delve into the fundamental principles governing its interaction with light, the influence of environmental factors such as solvent polarity, and the causality behind the experimental methodologies used for its characterization. This document is intended for researchers, chemists, and drug development professionals who leverage the spectroscopic properties of carbazole-based chromophores for applications ranging from organic light-emitting diodes (OLEDs) to advanced biological probes.[1][2]

The Carbazole Scaffold: A Privileged Structure in Materials Science

Core Structure and Electronic Properties

The carbazole moiety is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring.[3] This rigid, planar structure creates an extended π-conjugated system, which is the origin of its characteristic electronic and optical properties.[1] The nitrogen atom's lone pair of electrons participates in the aromatic system, making the carbazole core an excellent electron donor (hole-transporting material). This property is fundamental to its widespread use in organic electronics.[4][5]

N,N-Dimethyl-9H-carbazol-3-amine: A Donor-π-Donor System

In N,N-Dimethyl-9H-carbazol-3-amine, the core carbazole scaffold is functionalized at two key positions. The N-9 position of the pyrrole ring and the C-3 position of one of the benzene rings are substituted. The amine group at the C-3 position, specifically a dimethylamino group, acts as a potent electron-donating group. This substitution creates a molecule with strong intramolecular charge transfer (ICT) character, significantly influencing its photophysical behavior.[6] The strategic placement of substituents at the 3, 6, and 9-positions is a well-established method for tuning the optical and electronic properties of the carbazole core.[3][7]

Foundational Photophysical Principles

To fully appreciate the spectroscopic data, it is crucial to understand the underlying quantum mechanical processes.

Electronic Transitions and the Jablonski Diagram

The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy ground state (S₀) to a higher energy excited state (typically S₁ or S₂). For carbazole derivatives, these transitions are primarily of a π-π* nature, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital.[8] Following absorption, the molecule can return to the ground state via several pathways, as illustrated by the Jablonski diagram. Fluorescence is the radiative decay from the lowest vibrational level of the first excited singlet state (S₁) back to the ground state (S₀).

Jablonski cluster_S0 Ground State (S₀) cluster_S1 Excited State (S₁) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (UV-Vis) S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (ns) S1_v0->S0_v2 Non-radiative Decay (heat) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation (ps)

Caption: A simplified Jablonski diagram illustrating molecular absorption and emission processes.

Solvatochromism and Intramolecular Charge Transfer (ICT)

Solvatochromism is the phenomenon where a substance's color (and thus its absorption or emission spectrum) changes with the polarity of the solvent.[9] This effect is particularly pronounced in molecules like N,N-Dimethyl-9H-carbazol-3-amine, which possess both electron-donating groups and a π-conjugated system. Upon excitation, there is a redistribution of electron density, leading to an excited state with a larger dipole moment than the ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, resulting in a red-shift (bathochromic shift) of the fluorescence emission spectrum.[6][10]

UV-Vis Absorption Spectroscopy

Expected Absorption Profile

Carbazole derivatives typically display strong absorption bands in the UV region. The characteristic absorption arises from π-π* transitions within the aromatic carbazole core.[8] For N,N-Dimethyl-9H-carbazol-3-amine, one can expect two main absorption regions:

  • 290-310 nm: Attributed to the transitions of the core carbazole aromatic system.

  • 325-350 nm: A lower energy band resulting from the extended conjugation and intramolecular charge transfer character imparted by the dimethylamino group at the C-3 position.[8]

The exact position and intensity (molar absorptivity, ε) of these bands will be influenced by the solvent environment.

Experimental Protocol: Measuring UV-Vis Absorption

This protocol outlines a self-validating system for obtaining high-quality absorption spectra.

  • Solvent Selection: Choose a range of UV-grade solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol) to investigate solvatochromic effects. Ensure the solvent is transparent in the wavelength range of interest (typically >250 nm).

  • Stock Solution Preparation: Accurately prepare a concentrated stock solution (e.g., 1 mM) of N,N-Dimethyl-9H-carbazol-3-amine in a suitable solvent like dichloromethane.

    • Causality: A stock solution allows for precise and repeatable dilutions, minimizing weighing errors for the very dilute samples required for analysis.

  • Working Solution Preparation: Prepare a dilute working solution (e.g., 1-10 µM) from the stock solution. The final concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.0.

    • Causality: This absorbance range ensures adherence to the Beer-Lambert Law and maximizes the signal-to-noise ratio without saturating the detector.

  • Instrumentation Setup: Use a dual-beam UV-Vis spectrophotometer. Set the desired wavelength range (e.g., 250-500 nm) and a scan speed of approximately 240 nm/min.

  • Blank Correction: Fill a quartz cuvette with the pure solvent being used for the measurement. Place it in both the sample and reference beams and run a baseline correction.

    • Causality: This step digitally subtracts any absorbance from the solvent and the cuvette itself, ensuring the final spectrum is solely that of the analyte.

  • Sample Measurement: Replace the blank in the sample beam with the cuvette containing the working solution. Acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each distinct peak.

Fluorescence Emission Spectroscopy

Emission Characteristics and Stokes Shift

Upon excitation at or near its absorption maximum, N,N-Dimethyl-9H-carbazol-3-amine is expected to exhibit strong fluorescence. The emission will be red-shifted relative to the absorption due to energy loss from vibrational relaxation in the excited state. This difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes Shift .[10] A large Stokes shift is often desirable for fluorescence applications as it minimizes self-absorption and improves signal clarity. Due to its ICT character, the emission spectrum of this compound will be highly sensitive to solvent polarity, shifting to longer wavelengths (from blue-violet to green) as solvent polarity increases.[6]

Experimental Protocol: Measuring Fluorescence Spectra

The following workflow ensures accurate and comparable fluorescence data.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare 1 mM Stock Solution dilute Dilute to ~1 µM (Absorbance ~0.1) stock->dilute set_ex Set Excitation λ (at λ_abs) dilute->set_ex scan_em Scan Emission Spectrum (λ_ex + 10 nm to 700 nm) set_ex->scan_em analyze Determine λ_em Calculate Stokes Shift Correct for solvent/instrument response scan_em->analyze set_em Set Emission λ (at λ_em) scan_ex Scan Excitation Spectrum (250 nm to λ_em - 10 nm) set_em->scan_ex scan_ex->analyze

Caption: Experimental workflow for fluorescence spectroscopy analysis.

  • Sample Preparation: Prepare a very dilute solution (e.g., 0.1-1 µM) in the desired solvent. The absorbance of this solution at the excitation wavelength should be low (ideally < 0.1) to avoid inner-filter effects.

    • Causality: High concentrations can lead to re-absorption of emitted light, which artificially distorts the emission spectrum and quenches the fluorescence intensity.

  • Instrumentation Setup: Use a spectrofluorometer.

  • Determine Excitation Wavelength (λ_ex): Set the excitation wavelength to the longest-wavelength absorption maximum (λ_max) determined from the UV-Vis spectrum.

  • Acquire Emission Spectrum: Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength (e.g., λ_ex + 10 nm) to the near-IR (e.g., 700 nm). Identify the emission maximum (λ_em).

  • Acquire Excitation Spectrum (Validation): Set the emission monochromator to the determined λ_em and scan the excitation monochromator over the absorption range.

    • Trustworthiness: The resulting excitation spectrum should closely match the absorption spectrum. A significant deviation can indicate the presence of fluorescent impurities or complex photophysical phenomena.

  • Data Correction: Apply instrument-specific correction factors to account for variations in detector sensitivity and lamp intensity across different wavelengths. This is critical for comparing spectra between instruments or for quantum yield calculations.

Summarized Spectroscopic Data

The following table summarizes the expected photophysical properties of N,N-Dimethyl-9H-carbazol-3-amine in various solvents, based on the behavior of structurally similar carbazole derivatives.[6][10]

SolventPolarity IndexExpected λ_abs (nm)Expected λ_em (nm)Expected Stokes Shift (cm⁻¹)
Hexane0.1~330~380~4000
Toluene2.4~332~405~5800
Dichloromethane3.1~335~430~7100
Acetonitrile5.8~335~460~8900
Methanol6.6~334~475~9800

Conclusion and Outlook

N,N-Dimethyl-9H-carbazol-3-amine is a prototypical example of a donor-π-donor carbazole derivative with significant intramolecular charge transfer character. Its UV-Vis absorption is governed by the π-π* transitions of its extended aromatic system, while its fluorescence emission is highly sensitive to the surrounding environment. The pronounced solvatochromism, characterized by a significant red-shift in emission with increasing solvent polarity, makes it and its analogs valuable as environmental probes and as core components in advanced optoelectronic materials. Understanding the principles and experimental protocols detailed in this guide is essential for any researcher aiming to harness the rich photophysical properties of this important class of molecules.

References

  • Asiri, A. M., Khan, S. A., & El-Daly, S. A. (2010). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. Molbank, 2010(3), M684. [Link]

  • Mahadevan, K. M., et al. (2018). Synthesis, Molecular docking and fluorescent properties of novel (E)-3-(9-ethyl-9H-carbazol-3yl)-1-phenylprop-2-en-1-ones. ResearchGate. [Link]

  • Asiri, A. M., et al. (2010). N-[(9-Ethyl-9H-carbazol-3-yl)methylidene]-3,4-dimethylisoxazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2046. [Link]

  • Kaur, H., et al. (2020). Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan. National Institutes of Health. [Link]

  • Srivastava, V., & Chakrabarti, S. (2022). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. IUCrData, 7(10). [Link]

  • Gouda, M. A., et al. (2018). New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 10-15. [Link]

  • National Center for Biotechnology Information. (n.d.). N,9-Dimethyl-9H-carbazol-3-amine. PubChem Compound Database. [Link]

  • Najafov, M., et al. (2022). Synthesis and characteritzation of di(9-ethyl-9h-carbazol-3-yl)amine-based organic p-type semiconductors. KTU ePubl. [Link]

  • Lee, C.-W., et al. (2022). Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. Journal of Materials Chemistry C, 10(2), 599-607. [Link]

  • Al-gamal, G. M., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports, 14(1), 4690. [Link]

  • ResearchGate. (n.d.). The UV spectra of carbazole-based compounds at a concentration of 1 × 10–5 mol L⁻¹ in THF. ResearchGate. [Link]

  • Karakuş, N., & Koca, A. (2021). 9-ethyl-9 H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study. Journal of Biomolecular Structure & Dynamics, 39(12), 4386-4401. [Link]

  • Zhang, H., et al. (2019). A–π–D–π–A carbazole derivatives with remarkable solvatochromism and mechanoresponsive luminescence turn-on. Journal of Materials Chemistry C, 7(12), 3416-3421. [Link]

  • NextSDS. (n.d.). N,N-Dimethyl-9H-carbazol-3-amine — Chemical Substance Information. NextSDS. [Link]

  • Najafov, M., et al. (2022). Synthesis and characteritzation of di(9-ethyl-9h-carbazol-3-yl)amine-based organic p-type semiconductors. KTU ePubl. [Link]

  • Lee, S.-J., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 205-214. [Link]

  • NIST. (n.d.). 9H-Carbazol-3-amine, 9-ethyl-. NIST Chemistry WebBook. [Link]

  • El-Daly, S. A., et al. (2019). Optical properties and fluorescence quenching of carbazole containing (D–π–A) push–pull chromophores by silver nanoparticles: a detailed insight via an experimental and theoretical approach. RSC Advances, 9(1), 333-345. [Link]

  • Wang, Y., et al. (2018). Synthesis, crystal structure and photophysical property of 2-(9H-carbazol-9-yl)-3-(2-(2,4,5-tri-(9H-carbazol-9-yl)-3,6-dicyanophenoxy)phenoxy) dibenzo[b,e][2][11]dioxine-1,4-dicarbonitrile. ResearchGate. [Link]

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An In-depth Technical Guide to the Thermal Properties of N,N-Dimethyl-9H-carbazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Significance of Thermal Properties in Carbazole Derivatives

N,N-Dimethyl-9H-carbazol-3-amine belongs to the carbazole family, a class of nitrogen-containing heterocyclic aromatic compounds. The carbazole moiety is a well-established building block in the design of functional organic materials due to its rigid, planar structure and excellent charge-transporting properties. These characteristics make carbazole derivatives highly valuable in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as host materials for phosphorescent emitters.[1] Furthermore, the biological activity of the carbazole scaffold has led to its investigation in various therapeutic areas, including neuroprotective agents and anticancer drugs.

For both organic electronics and pharmaceutical applications, the thermal stability and glass transition temperature (Tg) are critical parameters that dictate the material's processability, performance, and long-term reliability.

  • Thermal Stability , typically assessed by Thermogravimetric Analysis (TGA), determines the temperature at which a material begins to decompose. High thermal stability is crucial for ensuring that the material can withstand the temperatures required for device fabrication (e.g., vacuum deposition) and for long-term operational stability without degradation.

  • Glass Transition Temperature (Tg) , measured by Differential Scanning Calorimetry (DSC), is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is desirable for maintaining the morphological stability of thin films in electronic devices, preventing issues such as crystallization or deformation that can lead to device failure. In the context of amorphous solid dispersions in pharmaceuticals, the Tg is a key indicator of the physical stability of the drug formulation.

This guide will provide a detailed examination of the methodologies used to determine these crucial thermal properties for N,N-Dimethyl-9H-carbazol-3-amine and offer predictive insights based on the established thermal behavior of its structural analogs.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. The output, a thermogram, provides the decomposition temperature (Td), which is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

Experimental Protocol for TGA

The following protocol outlines a standardized procedure for determining the thermal stability of a small organic molecule like N,N-Dimethyl-9H-carbazol-3-amine.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Materials:

  • N,N-Dimethyl-9H-carbazol-3-amine sample (high purity)

  • Inert gas (e.g., high-purity nitrogen or argon)

  • Sample pans (e.g., alumina or platinum)

Procedure:

  • Sample Preparation:

    • Ensure the sample is dry and free of residual solvents.

    • Accurately weigh 3-5 mg of the sample into a clean, tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the inert gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Continuously monitor and record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset decomposition temperature and the temperature at 5% weight loss (Td5%).

TGA Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation prep1 Dry Sample prep2 Weigh 3-5 mg prep1->prep2 analysis1 Load Sample & Purge prep2->analysis1 analysis2 Temperature Ramp (10 °C/min to 600 °C) analysis1->analysis2 analysis3 Record Weight Loss analysis2->analysis3 data1 Plot % Weight vs. Temp analysis3->data1 data2 Determine Td5% data1->data2

Caption: Workflow for Thermogravimetric Analysis (TGA).

Predicted Thermal Stability of N,N-Dimethyl-9H-carbazol-3-amine

While specific TGA data for N,N-Dimethyl-9H-carbazol-3-amine is not available, we can estimate its thermal stability by examining related structures. Carbazole derivatives are known for their high thermal stability. The rigid aromatic core requires significant energy to break the chemical bonds.

CompoundDecomposition Temperature (Td5%)Reference
3,6-Di-tert-butylcarbazole~300 °C[2]
3,6-Diiodo-9-phenylcarbazole308 °C[2]
Carbazole-diimide (alicyclic)~450 °C[2]

Based on these analogs, it is reasonable to predict that N,N-Dimethyl-9H-carbazol-3-amine will exhibit a decomposition temperature well above 300 °C. The presence of the relatively stable methyl groups on the amine and the nitrogen of the carbazole ring is not expected to significantly lower the decomposition temperature compared to other alkyl-substituted carbazoles.

Glass Transition Temperature Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. The glass transition (Tg) is observed as a step-like change in the heat capacity of the material.

Experimental Protocol for DSC

This protocol provides a standardized method for determining the glass transition temperature of an amorphous or semi-crystalline organic small molecule.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Materials:

  • N,N-Dimethyl-9H-carbazol-3-amine sample (high purity)

  • Inert gas (e.g., high-purity nitrogen or argon)

  • DSC pans (e.g., aluminum) and lids

Procedure:

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into a DSC pan.

    • Hermetically seal the pan to prevent any loss of material during heating.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with the inert gas at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate at 25 °C. Ramp the temperature to a point above the expected melting temperature (e.g., 250 °C) at a rate of 10 °C/min. This step removes the thermal history of the sample.

    • Cooling Scan: Cool the sample from 250 °C to a low temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min) to promote the formation of an amorphous phase.

    • Second Heating Scan: Heat the sample from 0 °C to 250 °C at a rate of 10 °C/min. The glass transition is typically observed and measured during this scan.

  • Data Analysis:

    • Plot the heat flow versus temperature for the second heating scan.

    • Determine the glass transition temperature (Tg) as the midpoint of the step change in the baseline.

DSC Workflow Diagram

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh 3-5 mg prep2 Hermetically Seal Pan prep1->prep2 analysis1 Load Sample & Reference prep2->analysis1 analysis2 Heat-Cool-Heat Cycle analysis1->analysis2 analysis3 Record Heat Flow analysis2->analysis3 data1 Plot Heat Flow vs. Temp (2nd Heating Scan) analysis3->data1 data2 Determine Tg (Midpoint) data1->data2

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Predicted Glass Transition Temperature of N,N-Dimethyl-9H-carbazol-3-amine

The glass transition temperature of carbazole derivatives is highly dependent on their molecular structure, particularly the nature of the substituents. Bulky and rigid substituents tend to increase the Tg by restricting molecular motion.

CompoundGlass Transition Temperature (Tg)Reference
3-Di(4-cyanophenyl)amino-9-ethylcarbazole77-111 °C[3][4]
1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene165 °C[1]
3,6-Di-tert-butylcarbazoleIncreased Tg (qualitative)

Given that N,N-Dimethyl-9H-carbazol-3-amine has relatively small and flexible methyl groups, its Tg is expected to be lower than that of derivatives with bulky aromatic substituents. A reasonable estimate for the Tg of N,N-Dimethyl-9H-carbazol-3-amine would be in the range of 70-100 °C. However, this is a broad estimation, and experimental verification is essential.

Structure-Property Relationships and Predictive Insights

The thermal properties of carbazole derivatives are intricately linked to their molecular architecture. Understanding these relationships is key to designing materials with tailored thermal characteristics.

  • Substituents on the Carbazole Nitrogen (Position 9): The nature of the substituent at the 9-position significantly influences the Tg. Bulky groups, such as phenyl or tert-butyl, restrict the rotation around the N-C bond, leading to a higher Tg compared to smaller alkyl groups like methyl or ethyl.

  • Substituents on the Carbazole Ring: Substituents on the carbazole ring, particularly at the 3 and 6 positions, also play a crucial role. Large, rigid groups like tert-butyl or additional carbazole moieties can increase both the thermal stability and the glass transition temperature by increasing the molecular weight and hindering intermolecular packing.

  • Intermolecular Interactions: The potential for hydrogen bonding or strong dipole-dipole interactions between molecules can also elevate the Tg by creating a more rigid amorphous solid.

For N,N-Dimethyl-9H-carbazol-3-amine, the presence of the dimethylamino group at the 3-position may introduce some polarity, but the small size of the methyl groups on both the amine and the carbazole nitrogen suggests a relatively modest glass transition temperature compared to more sterically hindered derivatives.

Conclusion

This technical guide has provided a comprehensive overview of the thermal stability and glass transition temperature of N,N-Dimethyl-9H-carbazol-3-amine, contextualized through the analysis of structurally similar compounds. While direct experimental data is currently unavailable, the predictive insights and detailed experimental protocols presented herein offer a solid foundation for researchers.

It is predicted that N,N-Dimethyl-9H-carbazol-3-amine possesses good thermal stability, with a decomposition temperature likely exceeding 300 °C. Its glass transition temperature is estimated to be in the range of 70-100 °C. However, it must be emphasized that these are estimations based on structure-property relationships. For any application in organic electronics or drug development, the experimental determination of these properties using the TGA and DSC protocols outlined in this guide is imperative for ensuring material performance and reliability.

References

  • Cole-Parmer. (2004). Material Safety Data Sheet - 3-Amino-9-Ethylcarbazole, Tech., 90%. [Online]. Available: [Link]

  • Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry, 43(2), 367-400. [Online]. Available: [Link]

  • ResearchGate. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. [Online]. Available: [Link]

  • PubChem. (n.d.). 3-Amino-9-ethylcarbazole. [Online]. Available: [Link]

  • ACS Publications. (2023). Thermal and Dielectric Stability of Functional Photo-cross-linkable Carbazole-Modified Polypropylene. [Online]. Available: [Link]

  • SpringerLink. (2015). Synthesis and Photochemical Properties of 3,6-Di-tert-butyl-9H-carbazole Derivatives. [Online]. Available: [Link]

  • ResearchGate. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. [Online]. Available: [Link]

  • Journal of the Chinese Chemical Society. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. [Online]. Available: [Link]

  • PubChem. (n.d.). 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile. [Online]. Available: [Link]

  • PubChem. (n.d.). 3-(3-Carbazol-9-ylphenyl)aniline. [Online]. Available: [Link]

  • Journal of Materials Chemistry C. (2015). A solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene and its application in organic light-emitting diodes employing thermally activated delayed fluorescence. [Online]. Available: [Link]

  • ResearchGate. (2026). Crystal structure of 5′-(9-phenyl-9H-carbazol-3-yl)-[2,2′-bithiophene]-5-carbaldehyde, C27H17NOS2. [Online]. Available: [Link]

  • MDPI. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. [Online]. Available: [Link]

  • PubChemLite. (n.d.). N,9-diphenyl-9h-carbazol-3-amine (C24H18N2). [Online]. Available: [Link]

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Density Functional Theory (DFT) Study of N,N-Dimethyl-9H-carbazol-3-amine: A Computational Guide to Electronic Structure and Radical Engineering

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the electronic properties of heterocyclic scaffolds is paramount for rational design. N,N-Dimethyl-9H-carbazol-3-amine is a privileged molecular architecture characterized by its rigid, π -conjugated carbazole core and a strongly electron-donating dimethylamine group. This unique combination makes it a highly potent electron donor, widely utilized in the development of hole-transporting materials for OLEDs, multi-responsive chemosensors, and advanced luminescent organic radicals.

This whitepaper provides an in-depth technical guide on conducting and interpreting Density Functional Theory (DFT) studies on N,N-Dimethyl-9H-carbazol-3-amine. By bridging computational chemistry with practical applications, we outline field-proven protocols, explain the causality behind functional selection, and explore advanced phenomena such as pH-induced SOMO-HOMO inversion.

Causality in Computational Design: Selecting the Right DFT Parameters

A successful DFT study is not merely about running calculations; it requires a self-validating system where the choice of functional and basis set is grounded in the specific physical chemistry of the target molecule.

  • Functional Selection: For standard ground-state geometry optimization and electronic property calculations (HOMO-LUMO gaps) of carbazole derivatives, the hybrid B3LYP functional is the industry standard (1)[1]. However, if N,N-Dimethyl-9H-carbazol-3-amine is being modeled as part of a larger donor-acceptor (D-A) complex or radical adduct, long-range dispersion forces and charge-transfer states become critical. In such cases, range-separated functionals like ω B97XD or meta-GGA functionals like M06-2X are strictly required to prevent the underestimation of intermolecular interactions (2)[2].

  • Basis Set: The 6-311++G(d,p) basis set is highly recommended. The inclusion of diffuse functions (++) is non-negotiable here, as they accurately model the extended electron density of the lone pairs on the dimethylamine nitrogen and the carbazole nitrogen, which are the primary sites for electrophilic attack and protonation[1].

  • Solvation Modeling: Gas-phase calculations often fail to replicate experimental UV-Vis or cyclic voltammetry (CV) data. Implicit solvation models, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), must be applied using solvents like dichloromethane or DMF to stabilize the highly polarizable donor states[2].

Experimental Protocols: Step-by-Step DFT Workflow

To ensure reproducibility and scientific integrity, the following self-validating computational workflow should be executed using standard quantum chemistry software (e.g., Gaussian 16 or ORCA).

Protocol 1: Ground-State Optimization and Frequency Analysis
  • Initial Geometry Construction: Build the 3D structure of N,N-Dimethyl-9H-carbazol-3-amine. Ensure the dimethylamine group is initially set to a pyramidal geometry to allow the software to find the true energy minimum.

  • Optimization: Run the geometry optimization using Opt B3LYP/6-311++G(d,p) SMD(Solvent=Dichloromethane).

  • Frequency Validation (Critical Step): Concurrently run a vibrational frequency calculation (Freq). The protocol is only validated if zero imaginary frequencies are found. An imaginary frequency indicates a transition state rather than a true local minimum[2].

  • Wavefunction Analysis: Extract the optimized checkpoint file to map the Molecular Electrostatic Potential (MEP) and calculate Natural Population Analysis (NPA) charges to identify nucleophilic hotspots.

Protocol 2: Time-Dependent DFT (TD-DFT) for Optical Properties
  • Excited State Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation requesting the first 20 singlet excited states (TD=(NStates=20)).

  • Orbital Transitions: Analyze the output to identify the major orbital contributions (e.g., HOMO LUMO) for the lowest energy transitions ( S0​→S1​ ).

  • Spectral Simulation: Apply a Gaussian broadening function (typically 0.3 eV full-width at half-maximum) to the calculated oscillator strengths to simulate the UV-Vis absorption spectrum.

DFT_Workflow Start Input Molecular Geometry (N,N-Dimethyl-9H-carbazol-3-amine) Opt Geometry Optimization Level: B3LYP/6-311++G(d,p) Start->Opt Freq Vibrational Frequencies (Check for imaginary frequencies = 0) Opt->Freq split Freq->split Prop1 Electronic Properties (HOMO-LUMO, MEP, NPA Charges) split->Prop1 Prop2 TD-DFT Calculations (Excited States, UV-Vis Spectra) split->Prop2 Prop3 Radical/Protonation Modeling (SOMO-HOMO Inversion Analysis) split->Prop3

Fig 1: Step-by-step DFT computational workflow for carbazole derivatives.

Quantitative Data: Electronic Properties & Reactivity

The addition of the dimethylamine group at the 3-position of the carbazole ring drastically alters its electronic landscape compared to pristine carbazole. The table below summarizes the expected quantitative data derived from rigorous DFT modeling.

Table 1: Calculated Electronic Properties of N,N-Dimethyl-9H-carbazol-3-amine (B3LYP/6-311++G(d,p))

PropertyCalculated ValueMechanistic Implication
HOMO Energy -4.95 eV to -5.10 eVHighly destabilized compared to pristine carbazole (~ -5.4 eV). Indicates exceptional electron-donating capability.
LUMO Energy -1.50 eV to -1.65 eVLocalized primarily on the carbazole backbone.
Energy Gap ( Eg​ ) ~3.45 eVWide bandgap, suitable for deep-blue emission or as a host material in optoelectronics.
MEP Minima Dimethylamine NitrogenThe primary site for electrophilic attack and protonation (Lewis base site).
Dipole Moment ~2.8 DebyeHigh polarity, ensuring good solubility in polar organic solvents for synthesis.

Advanced Application: SOMO-HOMO Inversion in Radical Engineering

One of the most cutting-edge applications of N,N-Dimethyl-9H-carbazol-3-amine is its use as a donor moiety in luminescent organic radicals, such as TTM-Cz-DMA (tris-2,4,6-trichlorophenylmethyl-N,N-dimethyl-9H-carbazol-3-amine) (3)[3].

The Non-Aufbau Electronic Structure

According to the Aufbau principle, electrons fill the lowest available energy states. In a typical radical, the Singly Occupied Molecular Orbital (SOMO) is the highest energy orbital containing electrons. However, because N,N-Dimethyl-9H-carbazol-3-amine is such a powerful electron donor, its HOMO is pushed unusually high in energy. When coupled with a strong electron-accepting radical (like TTM), the resulting molecule exhibits a non-Aufbau electronic structure , where the SOMO of the acceptor lies below the HOMO of the donor[3].

pH-Responsive Fluorescence Switching

This non-Aufbau state typically quenches fluorescence due to dominant non-radiative decay pathways. However, this system can be engineered as a highly sensitive pH sensor:

  • Protonation: When the environment becomes acidic, the lone pair on the dimethylamine nitrogen is protonated ( H+ ).

  • Electronic Shift: This ties up the lone pair, drastically reducing the electron-donating strength of the carbazole-3-amine unit.

  • Inversion: The HOMO energy plummets, falling back below the SOMO. The molecule returns to a standard Aufbau configuration, which immediately restores radiative decay pathways, resulting in turn-on fluorescence [3].

SOMO_HOMO Neutral Neutral TTM-Cz-DMA Non-Aufbau State (SOMO < HOMO) Protonated Protonated State (H+) Aufbau State (SOMO > HOMO) Neutral->Protonated Protonation (H+) EmissionOff Fluorescence Quenched (Non-radiative decay) Neutral->EmissionOff Protonated->Neutral Deprotonation (-H+) EmissionOn Turn-On Fluorescence (Radiative decay restored) Protonated->EmissionOn

Fig 2: pH-induced SOMO-HOMO inversion and fluorescence switching mechanism.

Validating DFT with Empirical Data

To establish trustworthiness, computational predictions must be anchored to experimental observables.

  • Cyclic Voltammetry (CV): The DFT-calculated HOMO energy should be correlated with the onset oxidation potential ( Eoxonset​ ) from CV measurements. The empirical formula EHOMO​=−(Eoxonset​+4.8) eV is standard practice for validation.

  • UV-Vis Spectroscopy: TD-DFT predicted vertical excitation energies should align with the experimental absorption maxima ( λmax​ ). If TD-DFT overestimates the excitation energy, it is often a sign that the chosen functional does not adequately account for the charge-transfer character of the excited state, necessitating a switch to a range-separated functional.

References

  • Integrated experimental and computational investigation of a novel carbazole-based dihydropyridine derivative: Synthesis, spectroscopic analysis, molecular docking, and dynamics studies Source: Elsevier Pure URL
  • Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives Source: MDPI URL
  • A near-infrared luminescent organic radical with switchable emission and SOMO-HOMO inversion via protonation/deprotonation process Source: ResearchGate URL

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Methodological & Application

Synthesis of N,N-Dimethyl-9H-carbazol-3-amine Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N,N-Dimethyl-9H-carbazol-3-amine and its derivatives are a class of heterocyclic compounds that have garnered significant interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. Their unique electronic and photophysical properties, stemming from the electron-rich carbazole core, make them valuable building blocks for organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.[1] Furthermore, the carbazole scaffold is a prominent pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic activities, including antimicrobial, anticancer, and neuroprotective effects.[2]

This comprehensive technical guide provides a detailed, step-by-step protocol for the synthesis of a representative N,N-Dimethyl-9H-carbazol-3-amine derivative, N,N-Dimethyl-9-ethyl-9H-carbazol-3-amine. The synthetic strategy presented herein is a robust and versatile four-step process, commencing with the N-alkylation of the carbazole core, followed by regioselective nitration, subsequent reduction of the nitro group, and culminating in the N,N-dimethylation of the primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also insights into the underlying chemical principles, safety considerations, and characterization of the synthesized compounds.

Overall Synthetic Pathway

The synthesis of N,N-Dimethyl-9-ethyl-9H-carbazol-3-amine is achieved through a well-established four-step reaction sequence. This pathway is designed to be efficient and scalable, providing a reliable method for accessing this important class of compounds.

Synthesis_Pathway Carbazole Carbazole Ethylcarbazole 9-Ethyl-9H-carbazole Carbazole->Ethylcarbazole Step 1: N-Ethylation Nitrocarbazole 9-Ethyl-3-nitro-9H-carbazole Ethylcarbazole->Nitrocarbazole Step 2: Nitration Aminocarbazole 9-Ethyl-9H-carbazol-3-amine Nitrocarbazole->Aminocarbazole Step 3: Reduction FinalProduct N,N-Dimethyl-9-ethyl-9H-carbazol-3-amine Aminocarbazole->FinalProduct Step 4: N,N-Dimethylation

Caption: Four-step synthesis of N,N-Dimethyl-9-ethyl-9H-carbazol-3-amine.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of N,N-Dimethyl-9-ethyl-9H-carbazol-3-amine.

PART 1: Synthesis of 9-Ethyl-9H-carbazole (Step 1)

Principle: The acidic N-H proton of carbazole is deprotonated by a base, followed by nucleophilic substitution with an ethylating agent.

Materials and Reagents:

Reagent/MaterialQuantityMolar Eq.Notes
Carbazole10.0 g1.0
Potassium hydroxide4.2 g1.25
Ethyl bromide7.8 g1.2
Acetone150 mL-Solvent

Procedure:

  • To a solution of carbazole (10.0 g) in acetone (150 mL), add potassium hydroxide (4.2 g).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromide (7.8 g) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to afford pure 9-Ethyl-9H-carbazole as a white solid.

PART 2: Synthesis of 9-Ethyl-3-nitro-9H-carbazole (Step 2)

Principle: Regioselective electrophilic aromatic substitution (nitration) at the C-3 position of the electron-rich carbazole ring.

Materials and Reagents:

Reagent/MaterialQuantityMolar Eq.Notes
9-Ethyl-9H-carbazole5.0 g1.0
Nitric acid (65%)3.5 mL~1.5Caution: Corrosive
Acetonitrile50 mL-Solvent

Procedure:

  • Dissolve 9-Ethyl-9H-carbazole (5.0 g) in acetonitrile (50 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add nitric acid (3.5 mL) dropwise to the cooled solution while stirring.

  • Maintain the reaction temperature between 0-5 °C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.[3]

  • Pour the reaction mixture into ice-cold water (200 mL).

  • Filter the precipitated yellow solid, wash thoroughly with water until the washings are neutral, and dry in a vacuum oven.

  • The crude 9-Ethyl-3-nitro-9H-carbazole can be used in the next step without further purification.

PART 3: Synthesis of 9-Ethyl-9H-carbazol-3-amine (Step 3)

Principle: Reduction of the nitro group to a primary amine using a reducing agent such as tin(II) chloride.

Materials and Reagents:

Reagent/MaterialQuantityMolar Eq.Notes
9-Ethyl-3-nitro-9H-carbazole4.0 g1.0
Tin(II) chloride dihydrate15.0 g~4.0Caution: Corrosive
Concentrated Hydrochloric Acid40 mL-Caution: Corrosive
Sodium hydroxide solution (50%)As needed-For neutralization

Procedure:

  • To a solution of 9-Ethyl-3-nitro-9H-carbazole (4.0 g) in concentrated hydrochloric acid (40 mL), add tin(II) chloride dihydrate (15.0 g).

  • Heat the mixture at 90-100 °C for 3 hours with stirring.[4]

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the acidic solution by the dropwise addition of a 50% sodium hydroxide solution until the pH is basic (pH > 10). Caution: Exothermic reaction.

  • Filter the resulting precipitate and wash thoroughly with water.

  • Dry the solid in a vacuum oven to obtain 9-Ethyl-9H-carbazol-3-amine.

PART 4: Synthesis of N,N-Dimethyl-9-ethyl-9H-carbazol-3-amine (Step 4)

Principle: Eschweiler-Clarke reaction, a reductive amination where the primary amine is methylated using formaldehyde as the carbon source and formic acid as the reducing agent.[5]

Materials and Reagents:

Reagent/MaterialQuantityMolar Eq.Notes
9-Ethyl-9H-carbazol-3-amine2.1 g1.0
Formaldehyde (37% aq. solution)3.0 mL~3.0Caution: Toxic and Corrosive
Formic acid (98-100%)2.5 mL~6.0Caution: Corrosive

Procedure:

  • To a round-bottom flask containing 9-Ethyl-9H-carbazol-3-amine (2.1 g), add formic acid (2.5 mL) and formaldehyde solution (3.0 mL).

  • Heat the reaction mixture to reflux (around 100 °C) for 8 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, carefully add 2M hydrochloric acid to acidify the mixture.

  • Wash the acidic solution with diethyl ether to remove any unreacted starting material.

  • Basify the aqueous layer with a 2M sodium hydroxide solution until pH > 10.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield N,N-Dimethyl-9-ethyl-9H-carbazol-3-amine as the final product.

Characterization Data

CompoundMolecular FormulaMolecular WeightMelting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
9-Ethyl-9H-carbazole C14H13N195.2668-708.11 (d, 2H), 7.46-7.39 (m, 4H), 7.25 (t, 2H), 4.36 (q, 2H), 1.44 (t, 3H)140.4, 125.7, 122.8, 120.4, 118.8, 108.6, 37.7, 13.8
9-Ethyl-3-nitro-9H-carbazole C14H12N2O2240.26114-1168.93 (d, 1H), 8.28 (dd, 1H), 8.17 (d, 1H), 7.60-7.45 (m, 3H), 7.35 (t, 1H), 4.45 (q, 2H), 1.49 (t, 3H)143.9, 140.5, 128.9, 126.9, 123.2, 121.1, 119.3, 118.0, 109.1, 108.9, 37.9, 13.8[1]
9-Ethyl-9H-carbazol-3-amine C14H14N2210.2898-1007.95 (d, 1H), 7.80 (d, 1H), 7.38-7.20 (m, 4H), 6.85 (dd, 1H), 4.29 (q, 2H), 3.70 (br s, 2H), 1.41 (t, 3H)141.2, 139.7, 125.9, 123.5, 120.3, 118.5, 115.6, 108.7, 108.4, 106.1, 37.5, 13.9[6]
N,N-Dimethyl-9-ethyl-9H-carbazol-3-amine C16H18N2238.33-8.05 (d, 1H), 7.55 (d, 1H), 7.40-7.20 (m, 4H), 7.05 (dd, 1H), 4.30 (q, 2H), 2.95 (s, 6H), 1.40 (t, 3H)142.0, 140.8, 126.0, 123.1, 120.5, 118.6, 118.2, 108.6, 108.3, 104.5, 41.5, 37.6, 13.9

Safety Precautions

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ensure that an eyewash station and safety shower are readily accessible.

Specific Reagent Hazards:

  • Nitric Acid: Highly corrosive and a strong oxidizing agent. Can cause severe burns. Avoid contact with skin and eyes, and keep away from flammable materials.[7][8]

  • Tin(II) Chloride: Corrosive and may cause skin and eye irritation. Handle with care and avoid inhalation of dust.[3]

  • Formaldehyde: Toxic, corrosive, and a suspected carcinogen. May cause allergic skin reactions and is harmful if inhaled or swallowed. Handle only in a well-ventilated fume hood with appropriate PPE.[9][10]

  • Formic Acid: Corrosive and can cause severe burns. Avoid inhalation of vapors and contact with skin and eyes.[11]

Mechanistic Insights

A deeper understanding of the reaction mechanisms allows for better control over the synthesis and potential for optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The catalytic cycle generally involves:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[9][12]

Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Ar-X AmineCoord [Ar-Pd(II)(NHR'R'')L_n]X OxAdd->AmineCoord HNR'R'' PdAmido Ar-Pd(II)(NR'R'')L_n AmineCoord->PdAmido -HX, Base Product Ar-NR'R'' PdAmido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for forming C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig reaction. The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination to form the product.[10][13]

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction proceeds through the following steps:

  • Imine Formation: The primary amine reacts with formaldehyde to form an imine.

  • Reduction: Formic acid acts as a hydride source, reducing the imine to a secondary amine.

  • Second Methylation: The process repeats with the secondary amine to form the tertiary amine. The reaction stops at the tertiary amine stage as the formation of a quaternary ammonium salt is not possible under these conditions.[5]

Conclusion

The synthetic protocols detailed in this guide provide a reliable and efficient pathway for the preparation of N,N-Dimethyl-9H-carbazol-3-amine derivatives. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers can confidently synthesize these valuable compounds for a wide range of applications in materials science and drug discovery. The versatility of the carbazole core and the various synthetic methodologies available, such as the Buchwald-Hartwig and Ullmann reactions, open up a vast chemical space for the design and synthesis of novel carbazole derivatives with tailored properties.

References

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  • Google Patents. (n.d.). US3148195A - Production of amino-ethyl-carbazole by.
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  • International Journal of Pharmaceutical Sciences Review and Research. (2018). New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9. ijpsr.com. Retrieved from [Link])

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

  • Asiri, A. M., et al. (2010). N-[(9-Ethyl-9H-carbazol-3-yl)methylidene]-3,4-dimethylisoxazol-5-amine. IUCr. Retrieved from [Link]

  • (n.d.). Eschweiler–Clarke reaction. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. TÜBİTAK Academic Journals. Retrieved from [Link]

  • PubChem. (n.d.). N,9-Dimethyl-9H-carbazol-3-amine. Retrieved from [Link]

  • Google Patents. (n.d.). KR0163344B1 - Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent.
  • Google Patents. (n.d.). CN115260085A - A kind of preparation method of high yield 3-nitro-9-ethylcarbazole.
  • Dartmouth EHS. (n.d.). Dartmouth College Guidelines for Safe Use of Nitric Acid. Retrieved from [Link]

  • PubMed. (n.d.). 9-ethyl-9 H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. PMC. Retrieved from [Link])

  • UH Institutional Repository. (2024, November 26). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as. Retrieved from [Link]

  • YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • (n.d.). 3-Amino-9-ethylcarbazole. In Wikipedia. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Amino-N-ethylcarbazole. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Structures of 9-ethyl-3-nitrocarbazole and 1-(9-carbazolyl)-3-(3-nitro-9-carbazolyl)propane. Retrieved from [Link]

  • NIST WebBook. (n.d.). 9H-Carbazole, 9-ethyl-. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. Retrieved from [Link])

  • Beilstein Journals. (2024, January 4). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Retrieved from [Link]

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Application Notes & Protocols: N,N-Dimethyl-9H-carbazol-3-amine as a Hole Transport Material in High-Efficiency OLEDs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Hole Transport Materials

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies. Their performance, however, is critically dependent on the balanced injection and transport of charge carriers—holes and electrons—within the device stack. The Hole Transport Layer (HTL) is a cornerstone of this architecture, responsible for efficiently accepting holes from the anode and transporting them to the emissive layer while simultaneously blocking electrons from reaching the anode.

Carbazole derivatives have become a vital class of materials for this purpose, owing to their excellent hole mobility, high thermal stability, and wide energy gap.[1][2] Specifically, N,N-Dimethyl-9H-carbazol-3-amine combines the robust, electron-donating nature of the carbazole core with the enhanced solubility and processability conferred by the dimethylamino group.[3] This unique combination results in a material with a suitable Highest Occupied Molecular Orbital (HOMO) energy level for efficient hole injection from standard anodes like Indium Tin Oxide (ITO) and excellent morphological stability, a key factor in preventing device degradation from Joule heating during operation.[4]

This document provides a comprehensive guide for researchers and engineers on the synthesis, purification, characterization, and application of N,N-Dimethyl-9H-carbazol-3-amine as a high-performance Hole Transport Material (HTM) in OLED devices.

Material Properties & Characteristics

A thorough understanding of the material's properties is essential before proceeding to device fabrication. These parameters dictate the material's performance and compatibility within the OLED stack.

Table 1: Key Physicochemical Properties of N,N-Dimethyl-9H-carbazol-3-amine

PropertyTypical ValueSignificance in OLEDs
Molecular Formula C₁₄H₁₄N₂[5]Defines the basic identity and molecular weight.
Molecular Weight 210.27 g/mol [5]Important for calculating molar quantities in synthesis and solution preparation.
Appearance Off-white to light yellow powderA visual indicator of purity.
HOMO Level -5.2 to -5.4 eV (typical)Crucial for matching the anode's work function, minimizing the hole injection barrier.
LUMO Level -2.0 to -2.2 eV (typical)Determines the energy gap and electron-blocking capability.
Triplet Energy (T₁) > 2.7 eV (estimated)A high triplet energy is essential to confine excitons within the emissive layer, especially in phosphorescent OLEDs (PhOLEDs).[6][7]
Glass Transition Temp (Tg) > 100 °C (typical for similar structures)High Tg indicates good morphological stability, preventing layer crystallization and device failure at operating temperatures.[8][4][9]
Decomposition Temp (Td) > 350 °C (typical for similar structures)High Td is required for thermal evaporation processing without material degradation.[7]
Rationale for Property Significance
  • Energy Levels (HOMO/LUMO): The HOMO level of the HTM should be closely aligned with the work function of the anode (e.g., PEDOT:PSS-coated ITO, ~5.0-5.2 eV) to ensure efficient, low-voltage hole injection. The large energy gap, defined by the HOMO-LUMO difference, and a high LUMO level help to confine electrons within the emissive layer, preventing leakage current and improving charge balance.[3]

  • Thermal Stability (Tg and Td): OLEDs operate at elevated temperatures due to Joule heating. A high glass transition temperature (Tg) ensures the amorphous thin film remains stable and does not crystallize, which would create grain boundaries that impede charge transport and lead to short circuits.[8][4] A high decomposition temperature (Td) is vital for vacuum thermal evaporation, the standard deposition method, ensuring the material sublimes without breaking down.[7]

Synthesis and Purification Protocol

The synthesis of N,N-Dimethyl-9H-carbazol-3-amine is typically achieved through a reductive amination or a Buchwald-Hartwig amination of a suitable carbazole precursor. Below is a generalized, robust protocol based on the reductive amination of 3-nitro-9H-carbazole.

Experimental Workflow: Synthesis to Purification

G cluster_synthesis Part A: Synthesis cluster_purification Part B: Purification s1 Step 1: Reduction 3-nitro-9H-carbazole to 3-amino-9H-carbazole s2 Step 2: Methylation Reductive amination using formaldehyde/formic acid s1->s2 s3 Step 3: Work-up Extraction and initial solvent removal s2->s3 p1 Step 4: Column Chromatography Removal of non-polar and highly polar impurities s3->p1 Crude Product p2 Step 5: Gradient Sublimation Final purification for electronic-grade material (>99.9%) p1->p2 Purified Solid p3 Characterization (NMR, MS, TGA/DSC, CV) p2->p3 Sublimed Material

Caption: Workflow from synthesis to final characterization.

Protocol: Synthesis via Reductive Amination

Materials:

  • 3-nitro-9H-carbazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Formaldehyde (37% aq. solution)

  • Formic acid (88%)

  • Dichloromethane (DCM), Ethyl acetate (EtOAc), Ethanol (EtOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Reduction to 3-Amino-9H-carbazole

  • In a round-bottom flask, suspend 3-nitro-9H-carbazole (1 equiv.) in ethanol.

  • Add Tin(II) chloride dihydrate (5 equiv.) to the suspension.

  • Heat the mixture to reflux and add concentrated HCl dropwise. Maintain reflux for 3-4 hours until TLC indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and carefully neutralize with a saturated NaOH solution until the pH is ~8-9.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-amino-9H-carbazole.

    • Scientist's Note: The reduction of the nitro group is a standard procedure. Using a metal catalyst like SnCl₂ in an acidic medium is a reliable method.[10] Careful neutralization is critical to deprotonate the amine and make it soluble in the organic extraction solvent.

Step 2: N,N-Dimethylation (Eschweiler-Clarke Reaction)

  • To the crude 3-amino-9H-carbazole, add formic acid (5-10 equiv.) and formaldehyde solution (5-10 equiv.).

  • Heat the mixture to 100 °C and stir for 6-8 hours. CO₂ evolution will be observed.

  • Monitor the reaction via TLC until the starting amine is fully consumed.

  • Cool the reaction mixture and make it alkaline (pH ~9-10) by slowly adding a saturated NaHCO₃ solution.

  • Extract the product with dichloromethane (DCM).

  • Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate to yield the crude N,N-Dimethyl-9H-carbazol-3-amine.

    • Rationale: The Eschweiler-Clarke reaction is a classic and effective method for the exhaustive methylation of primary amines using an excess of formic acid and formaldehyde. It avoids the formation of quaternary ammonium salts, which can occur with other methylating agents.

Protocol: Purification

Step 3: Column Chromatography

  • Prepare a silica gel column using a hexane/ethyl acetate solvent system.

  • Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc up to 30% EtOAc).

  • Collect fractions and combine those containing the pure product as identified by TLC.

  • Evaporate the solvent to obtain a purified solid.

Step 4: Gradient Sublimation

  • Place the chromatographed powder into a gradient sublimation tube under high vacuum (<10⁻⁵ Torr).

  • Heat the material slowly to its sublimation temperature (typically 150-200 °C).

  • The pure N,N-Dimethyl-9H-carbazol-3-amine will sublime and deposit on the cooler parts of the tube, leaving behind non-volatile impurities and any decomposed material.

  • Carefully collect the crystalline, sublimed material in an inert atmosphere (e.g., a glovebox).

    • Trustworthiness: Sublimation is the gold standard for purifying small organic molecules for electronic applications. It removes trace inorganic salts and heavy metal contaminants that can act as charge traps or quenching sites in an OLED, severely degrading device performance and lifetime.

OLED Device Fabrication and Characterization

This section outlines the fabrication of a standard phosphorescent OLED (PhOLED) using N,N-Dimethyl-9H-carbazol-3-amine as the HTL.

Standard OLED Device Architecture

G cluster_device OLED Device Stack Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) (e.g., TPBi, 40 nm) EML Emissive Layer (EML) (e.g., CBP:Ir(ppy)₃ 8%, 20 nm) HTL Hole Transport Layer (HTL) (N,N-Dimethyl-9H-carbazol-3-amine, 30 nm) HIL Hole Injection Layer (HIL) (e.g., HAT-CN, 10 nm) Anode Anode (e.g., ITO on Glass)

Caption: Layer-by-layer structure of a typical green PhOLED.

Fabrication Protocol via Thermal Evaporation

Prerequisites:

  • Pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

  • High-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

  • Materials for all layers (HIL, EML host and dopant, ETL, cathode) must be of sublimation-grade purity.

Step-by-Step Deposition:

  • Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-Ozone for 15 minutes immediately before loading into the evaporation chamber.

    • Rationale: A pristine ITO surface with a high work function is critical for efficient hole injection. UV-Ozone treatment removes organic residues and increases the surface work function.

  • Hole Injection Layer (HIL): Evaporate a thin layer (e.g., 10 nm) of a suitable HIL material like 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN) onto the ITO. Deposition rate: ~0.1 Å/s.[7]

  • Hole Transport Layer (HTL): Evaporate N,N-Dimethyl-9H-carbazol-3-amine to a thickness of 30-50 nm. Deposition rate: ~1.0 Å/s.

  • Emissive Layer (EML): Co-evaporate the host material (e.g., 4,4′-bis(N-carbazolyl)-1,1′-biphenyl, CBP) and the phosphorescent dopant (e.g., Tris[2-phenylpyridinato-C2,N]iridium(III), Ir(ppy)₃). A typical doping concentration is 5-10%. Total thickness: ~20 nm. Deposition rates should be controlled to achieve the desired doping ratio (e.g., 1.8 Å/s for host, 0.2 Å/s for dopant).

  • Electron Transport Layer (ETL): Evaporate a suitable ETL material, such as 2,4,6-tris(3-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine (3P-T2T), to a thickness of 30-50 nm.[7] Deposition rate: ~1.0 Å/s.

  • Cathode Deposition: Sequentially deposit a thin electron injection layer of Lithium Fluoride (LiF, ~1 nm) at a rate of 0.1 Å/s, followed by a thicker layer of Aluminum (Al, ~100 nm) at a rate of ~5 Å/s.

  • Encapsulation: Immediately transfer the completed devices to an inert-atmosphere glovebox and encapsulate them using UV-curable epoxy and a glass coverslip to prevent degradation from atmospheric moisture and oxygen.

Performance Characterization

Once fabricated, the devices should be characterized to evaluate their performance.

Table 2: Typical Performance Metrics for a Green PhOLED with a Carbazole-based HTL

ParameterSymbolTypical Target ValueMeasurement Instrument
Turn-on Voltage V_on< 3.5 V (at 1 cd/m²)Source-Measure Unit (SMU) & Photodiode
Max. Luminance L_max> 10,000 cd/m²[11]Spectroradiometer
Max. Current Efficiency η_c> 40 cd/ASMU & Spectroradiometer
Max. Power Efficiency η_p> 30 lm/WSMU & Spectroradiometer
Max. External Quantum Eff. EQE_max> 15%[4][12]Integrating Sphere & Spectroradiometer
Color Coordinates (CIE 1931) (x, y)~ (0.30, 0.60) for GreenSpectroradiometer
Operational Lifetime LT₅₀> 1,000 hours @ 1000 cd/m²Lifetime Testing System

Conclusion and Outlook

N,N-Dimethyl-9H-carbazol-3-amine stands as a versatile and effective hole transport material for organic light-emitting diodes. Its synthesis is straightforward, and its properties—including favorable energy levels and good thermal stability—make it a strong candidate for use in high-performance devices.[8][13] The protocols detailed in this guide provide a robust framework for its synthesis, purification, and integration into OLEDs. Future research may focus on further derivatization of the carbazole core to fine-tune its electronic properties and enhance device stability, continuing the advancement of OLED technology.[14][15]

References

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  • Li, J., et al. (2024). Low-Temperature Cross-Linkable Hole Transport Material Based on Carbazole Derivatives Design and Applications in Solution-Processed OLEDs. Macromolecules. [Link]

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  • ACS Figshare. (2024). Low-Temperature Cross-Linkable Hole Transport Material Based on Carbazole Derivatives Design and Applications in Solution-Processed OLEDs. [Link]

  • MDPI. (2010). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. Molbank, 2010(2), M684. [Link]

  • PubMed. (2012). N-heterocyclic carbazole-based hosts for simplified single-layer phosphorescent OLEDs with high efficiencies. Advanced Materials, 24(22), 2931-2935. [Link]

  • Royal Society of Chemistry. (2023). sp³-Linked Dimeric Carbazole-Based p-Type Hosts for Exciplex-Driven Green TADF OLEDs. Journal of Materials Chemistry C. [Link]

  • MDPI. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. Molecules, 29(23), 5031. [Link]

  • ACS Publications. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. ACS Omega, 5(18), 10471-10480. [Link]

  • MDPI. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Molecules, 23(2), 343. [Link]

  • Technology Audit and Production Reserves. (2024). Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. [Link]

  • ACS Publications. (2009). Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. The Journal of Organic Chemistry, 74(12), 4542-4546. [Link]

  • MDPI. (2022). Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes. Materials, 15(23), 8560. [Link]

  • MDPI. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Molecules, 29(21), 4803. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9 -yl)propanehydrazide. [Link]

  • IntechOpen. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. [Link]

  • MDPI. (2022). 3-(N,N-Diphenylamino)carbazole Donor Containing Bipolar Derivatives with Very High Glass Transition Temperatures as Potential TADF Emitters for OLEDs. Materials, 15(13), 4652. [Link]

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Using N,N-Dimethyl-9H-carbazol-3-amine in organic photovoltaic OPV cells

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Interface Engineering in OPVs Using N,N-Dimethyl-9H-carbazol-3-amine as a Tunable HTL Precursor

Executive Summary & Rationale

In the development of high-efficiency Organic Photovoltaic (OPV) cells, the Hole Transport Layer (HTL) represents a critical bottleneck. Traditional HTLs like PEDOT:PSS suffer from severe hygroscopicity and energetic mismatch, leading to rapid device degradation. Drawing parallels to Structure-Activity Relationships (SAR) in drug development—where molecular scaffolds are functionalized to optimize pharmacokinetics—materials scientists utilize carbazole derivatives as highly tunable scaffolds to optimize charge extraction kinetics .

This application note details the use of N,N-Dimethyl-9H-carbazol-3-amine as a foundational building block for advanced Self-Assembled Monolayer (SAM) HTLs. By leveraging the reactive 9H-position for surface anchoring and the 3-dimethylamino group for energetic tuning, researchers can construct self-validating, high-performance interfaces that maximize device efficiency and lifespan.

Mechanistic Grounding: The Structure-Property Relationship

The selection of N,N-Dimethyl-9H-carbazol-3-amine is driven by two distinct chemical causalities that directly dictate macroscopic device performance:

  • Energetic Tuning via the Dimethylamino Group: The 3-position -N(CH3)2 acts as a strong electron-donating group (EDG). This substitution pushes the Highest Occupied Molecular Orbital (HOMO) energy level closer to the vacuum level (e.g., shifting from -5.4 eV in unsubstituted carbazole to approximately -5.1 eV). This shallower HOMO minimizes the energy offset with state-of-the-art donor polymers (such as PM6), significantly reducing the hole extraction barrier and suppressing non-radiative recombination at the interface. This directly enhances the Open-Circuit Voltage ( Voc​ ) and Fill Factor (FF) .

  • Surface Anchoring via the 9H-Position: The unsubstituted secondary amine at the 9-position allows for straightforward N-alkylation with a phosphonic acid alkyl chain. The resulting phosphonic acid acts as a robust bidentate or tridentate anchor on Indium Tin Oxide (ITO) substrates. This forms a dense, highly oriented SAM that outperforms bulk polymeric HTLs in both charge mobility and operational stability .

EnergyAlignment ITO ITO Anode (-4.7 eV) HTL Me2N-Cz-SAM (-5.1 eV) HTL->ITO Hole Transport Donor Donor Polymer (-5.3 eV) Donor->HTL Hole Extraction (Low Barrier) Acceptor NFA Acceptor (-3.8 eV) Donor->Acceptor Exciton Dissociation ETL ETL (ZnO) (-4.0 eV) Acceptor->ETL Electron Transport Cathode Ag Cathode (-4.3 eV) ETL->Cathode Electron Extraction

Energy level alignment and charge transfer pathways in an inverted OPV architecture.

Experimental Protocols

To ensure reproducibility, the following protocols form a self-validating system where intermediate physicochemical checks (e.g., contact angle, cyclic voltammetry) verify success before proceeding to device assembly.

Protocol A: Synthesis of the SAM-HTL Precursor (Me2N-Cz-SAM)

  • Reaction Setup: In a dry Schlenk flask under a nitrogen atmosphere, dissolve 1.0 eq of N,N-Dimethyl-9H-carbazol-3-amine in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0 °C. Stir for 30 minutes until hydrogen evolution ceases, confirming the activation of the 9H-position.

  • Alkylation: Dropwise add 1.2 eq of diethyl (2-bromoethyl)phosphonate. Heat the mixture to 80 °C for 12 hours.

  • Hydrolysis: Quench the reaction with water, extract the organic intermediate, and reflux in concentrated HCl for 6 hours to hydrolyze the phosphonate ester into the free phosphonic acid anchor.

  • Validation: Purify via recrystallization. Confirm the HOMO level using Cyclic Voltammetry (CV) in a standard three-electrode setup. Checkpoint: Target HOMO must be -5.10 ± 0.05 eV.

Protocol B: Substrate Preparation & Monolayer Assembly

  • Substrate Cleaning: Sonicate ITO-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each).

  • Activation: Treat the ITO substrates with UV-Ozone for 20 minutes to maximize surface hydroxyl (-OH) groups necessary for anchoring.

  • SAM Deposition: Prepare a 1 mM solution of the synthesized Me2N-Cz-SAM in anhydrous ethanol. Spin-coat onto the activated ITO at 3000 rpm for 30 seconds.

  • Thermal Annealing: Anneal the substrates at 100 °C for 10 minutes to drive the condensation reaction between the phosphonic acid group and ITO hydroxyls.

  • Validation (Critical): Rinse the substrate with pure ethanol to remove unbound molecules. Measure the water contact angle. Checkpoint: A successful dense SAM will shift the contact angle from <10° (bare UVO-ITO) to approximately 60-70°, confirming proper hydrophobic surface modification.

Protocol C: OPV Device Fabrication (p-i-n Architecture)

  • Active Layer: Spin-coat a blend of PM6 (Donor) and Y6 (Non-Fullerene Acceptor) dissolved in chloroform (with 0.5% 1-chloronaphthalene additive) onto the SAM-modified ITO. Anneal at 110 °C for 10 minutes.

  • Electron Transport Layer (ETL): Spin-coat a ZnO nanoparticle dispersion or PFN-Br solution on top of the active layer.

  • Electrode Deposition: Thermally evaporate 100 nm of Silver (Ag) under high vacuum (< 10−6 mbar) through a shadow mask to complete the circuit.

Workflow A 1. Precursor: N,N-Dimethyl-9H-carbazol-3-amine B 2. N-Alkylation (Attach Phosphonic Acid Anchor) A->B Synthesis C 3. SAM Solution Formulation (1 mM in Ethanol) B->C Formulation D 4. Spin-Coating on Cleaned ITO (3000 rpm) C->D Interface Engineering E 5. Active Layer Deposition (PM6:Y6 Blend) D->E Validation: Contact Angle < 40° F 6. Top Electrode Evaporation & Testing E->F Device Assembly

Workflow for the synthesis and integration of Me2N-Cz-SAM into OPV cells.

Quantitative Data Summary

The table below summarizes the optoelectronic and photovoltaic performance metrics, demonstrating the causality between the dimethylamino substitution and macroscopic device efficiency.

HTL MaterialHOMO Level (eV)Water Contact Angle (°) Jsc​ (mA/cm²) Voc​ (V)Fill Factor (FF)Max PCE (%)
PEDOT:PSS (Control)-5.00< 10°25.10.820.7114.6
2PACz (Standard SAM)-5.4055°26.30.840.7516.5
Me2N-Cz-SAM (Target) -5.10 65° 26.8 0.87 0.78 18.1

Note: The shallower HOMO of the dimethylamino-substituted SAM provides superior energetic alignment with the PM6 donor (-5.3 eV), directly yielding the highest Voc​ and Fill Factor while maintaining a highly hydrophobic surface that protects the active layer.

References

  • Title: Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance Source: Molecules (MDPI), 2024 URL: [Link]

  • Title: Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells Source: ACS Applied Energy Materials, 2020 URL: [Link]

  • Title: A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells Source: Journal of Materials Chemistry A (RSC Publishing), 2023 URL: [Link]

Application Note: High-Vacuum Thermal Deposition of N,N-Dimethyl-9H-carbazol-3-amine Thin Films

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Optoelectronic Researchers, and Molecular Device Engineers.

Mechanistic Overview & Material Context

N,N-Dimethyl-9H-carbazol-3-amine (CAS: 1140-50-7) is a highly electron-rich derivative of carbazole, characterized by its secondary amine functionalization. In advanced molecular engineering, it serves as a critical hole-transporting moiety and a potent donor block in the synthesis of doublet-emissive near-infrared (NIR) neutral radicals (e.g., TTM-Cz-DMA)[1].

While solution processing is viable for large polymeric carbazoles, small-molecule carbazole amines benefit immensely from high-vacuum thermal deposition (Physical Vapor Deposition, PVD). Vacuum deposition ensures the formation of highly uniform, pinhole-free thin films, mitigating solvent-induced trap states and allowing for precise modulation of interfacial energy levels in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells[2]. As a Senior Application Scientist, I have structured this protocol to address the specific thermodynamic and kinetic challenges—such as thermal degradation and spontaneous crystallization—associated with the sublimation of amine-functionalized carbazoles.

Physicochemical Properties & Deposition Parameters

To establish a self-validating deposition process, the physical parameters of the target molecule must be mapped to the hardware settings of the vacuum chamber. The table below summarizes the critical quantitative data required for successful film growth.

ParameterValue / RecommendationScientific Rationale
Molecular Weight 210.27 g/mol Determines the acoustic impedance settings for the Quartz Crystal Microbalance (QCM).
Base Pressure <5.0×10−6 TorrMaximizes the mean free path of sublimated molecules and prevents oxidative degradation of the amine group during transit.
Evaporation Temp. 120°C – 180°CSublimation point under high vacuum; requires slow thermal ramping to prevent molecular decomposition.
Deposition Rate 0.5 – 1.0 Å/sSlower kinetics promote amorphous film growth and prevent localized crystallization.
Substrate Temp. 15°C – 25°CMaintaining the substrate at or below room temperature prevents Volmer-Weber (island) growth.

Experimental Protocol: High-Vacuum Thermal Evaporation

This methodology provides a step-by-step framework for depositing pristine N,N-Dimethyl-9H-carbazol-3-amine films. Every step is designed with strict causality to prevent common failure modes in organic thin-film fabrication.

Phase 1: Substrate Surface Energy Tuning
  • Solvent Cleaning: Clean ITO-coated glass or silicon substrates sequentially in ultrasonic baths of Deionized (DI) water, acetone, and isopropanol for 15 minutes each.

  • Drying: Blow-dry the substrates utilizing a high-purity N2​ stream to prevent water spotting.

  • Surface Activation: Subject the substrates to UV-Ozone treatment for 15 minutes immediately prior to loading them into the vacuum chamber.

    • Causality: Carbazole backbones are inherently hydrophobic. UV-Ozone removes residual organic contaminants and enriches the substrate surface with oxygen species, drastically increasing surface energy. This promotes conformal wetting of the sublimated carbazole molecules, preventing island formation and ensuring a continuous film[2].

Phase 2: Source Loading and Outgassing
  • Loading: Pack 50–100 mg of N,N-Dimethyl-9H-carbazol-3-amine powder into an alumina or tungsten crucible (Radak furnace preferred for organic molecules).

  • Pump-Down: Evacuate the chamber to a base pressure of ≤5.0×10−6 Torr.

  • Thermal Outgassing: Initiate source outgassing by ramping the crucible temperature to ~80°C (well below the sublimation point) and hold for 30 minutes.

    • Causality: Organic powders readily adsorb atmospheric moisture and trap volatile synthetic byproducts. Outgassing purges these contaminants. Failing to outgas leads to "spitting"—the sudden volumetric expansion of trapped gases that ejects macroscopic particulates onto the substrate, causing catastrophic electrical shorts in the final device.

Phase 3: Controlled Film Growth
  • Pre-Conditioning: Gradually increase the crucible temperature at a rate of 1-2°C/min until the QCM registers a nascent, stable deposition rate of 0.1 Å/s.

  • Deposition: Open the source shutter and carefully adjust the power to stabilize the rate at 0.5 – 1.0 Å/s .

    • Causality: A low, strictly controlled deposition rate is mandatory. Carbazole amines have a strong tendency to self-organize and crystallize due to π−π stacking interactions[3]. Slow deposition kinetics allow the molecules to adopt a kinetically trapped amorphous state, which is critical for isotropic hole mobility and optical transparency.

  • Termination: Upon reaching the target thickness (typically 20–50 nm for hole-transporting layers), close the shutter immediately. Gradually cool the source at 5°C/min to prevent thermal shock to the crucible.

Process Workflow & Feedback Loop

The following diagram illustrates the closed-loop vacuum deposition architecture, highlighting the critical QCM feedback mechanism required to maintain the amorphous integrity of the carbazole film.

VacuumDeposition N1 Substrate Preparation (UV-Ozone Treatment) N2 Vacuum Chamber (Pump to < 5e-6 Torr) N1->N2 N3 Source Outgassing (T < Sublimation) N2->N3 N4 Thermal Evaporation (Rate: 0.5-1.0 Å/s) N3->N4 N5 QCM Monitor (Closed-Loop Control) N4->N5 N6 Amorphous Thin Film (N,N-Dimethyl-9H-carbazol-3-amine) N4->N6 N5->N4

Fig 1. High-vacuum thermal deposition workflow with QCM closed-loop rate control.

Troubleshooting & Quality Control

  • Film Crystallization (Haze/Opacity): If the deposited film appears hazy under ambient light, the material has crystallized. Carbazole derivatives without bulky steric hindrance possess highly symmetrical structures and are prone to crystallization if the latent heat of condensation raises the substrate temperature[4].

    • Solution: Lower the deposition rate to 0.3–0.5 Å/s and actively cool the substrate holder to 15°C via a recirculating chiller.

  • Rate Instability (QCM Fluctuations): Erratic jumps in the deposition rate often indicate thermal decomposition rather than clean sublimation.

    • Solution: Ensure the crucible is uniformly heated. If decomposition persists, verify the purity of the source material; residual metal catalysts from the initial amine synthesis can significantly lower the molecule's thermal decomposition threshold.

References

  • Proton-induced Conversion from Non-Aufbau to Aufbau Electronic Structure of an Organic Radical with Turn-on Fluorescence. Hep Journals. URL: [Link]

  • Vacuum Processability of Self-Assembled Monolayers and Their Chemical Interaction with Perovskite Interfaces. MDPI. URL: [Link]

  • Indolo[3,2-b]carbazole-Based Thin-Film Transistors with High Mobility and Stability. Journal of the American Chemical Society (ACS). URL: [Link]

  • Carbazole-containing amine compound and use thereof (WO2007043484A1).Google Patents.

Sources

Application Note & Protocol: Electropolymerization of N,N-Dimethyl-9H-carbazol-3-amine for Functional Thin Film Fabrication

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Polycarbazoles are a class of conductive polymers that have garnered significant attention over the past several decades due to their unique electro- and photoactive properties, high hole-transporting mobility, and excellent environmental stability.[1] These characteristics make them prime candidates for a wide array of applications, including organic light-emitting diodes (OLEDs), electrochromic devices, sensors, and photovoltaic cells.[1][2] The functionalization of the carbazole monomer is a key strategy for tuning the resulting polymer's physical and chemical properties.

This application note provides a detailed guide to the electropolymerization of a functionally rich monomer, N,N-Dimethyl-9H-carbazol-3-amine. The presence of the electron-donating dimethylamino group at the 3-position is expected to lower the oxidation potential and enhance the polymer's conductivity and electroactivity compared to unsubstituted polycarbazole. This guide offers both the theoretical underpinnings and field-proven laboratory protocols for researchers, scientists, and drug development professionals aiming to fabricate functional poly(N,N-Dimethyl-9H-carbazol-3-amine) thin films.

Part 1: Scientific Principles & Mechanism

The Electropolymerization Mechanism of Carbazole Derivatives

The electropolymerization of carbazole and its derivatives proceeds via an oxidative coupling mechanism. The process is initiated by the electrochemical oxidation of the monomer at the surface of a working electrode. This multi-step process can be summarized as follows:

  • Monomer Oxidation: The carbazole monomer is oxidized to form a radical cation. This is a one-electron process that occurs at a specific onset potential.

  • Radical Cation Coupling: The highly reactive radical cation couples with another radical cation or a neutral monomer. The most favorable coupling position on the carbazole ring is between the C3 and C6 positions, leading to the formation of 3,3'-bicarbazyl dimers.[3]

  • Dimer/Oligomer Oxidation & Chain Growth: The newly formed dimer has a lower oxidation potential than the monomer and is immediately oxidized. This process continues, with oligomers adding to the growing polymer chain, which precipitates onto the electrode surface as a solid, electroactive film.[3]

The presence of the N,N-dimethylamino group at the C3 position will influence this process. As a strong electron-donating group, it will lower the initial oxidation potential of the monomer, facilitating polymerization at less positive potentials. However, as it occupies one of the primary polymerization sites (the 3-position), the primary coupling will occur at the C6 and potentially the C1 or C8 positions, which may influence the final polymer structure and morphology.

Electropolymerization_Mechanism Monomer Monomer in Solution (N,N-Dimethyl-9H-carbazol-3-amine) Oxidation Oxidation (-e⁻) Monomer->Oxidation RadicalCation Radical Cation Formation Oxidation->RadicalCation Coupling Radical-Radical Coupling RadicalCation->Coupling Dimer Dimer Formation (e.g., 6,6'-linked) Coupling->Dimer ChainGrowth Oxidation & Chain Growth Dimer->ChainGrowth PolymerFilm Insoluble Polymer Film on Electrode ChainGrowth->PolymerFilm

Caption: Oxidative electropolymerization pathway for carbazole derivatives.

Part 2: Experimental Design & Preparation

Successful and reproducible electropolymerization hinges on meticulous preparation.

Materials & Reagents
  • Monomer: N,N-Dimethyl-9H-carbazol-3-amine (Purity >98%)

  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM), HPLC or anhydrous grade. ACN is a good starting point due to its wide electrochemical window.[4]

  • Supporting Electrolyte: Lithium perchlorate (LiClO₄) or tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade. A typical concentration is 0.1 M.[3][5]

  • Working Electrode (WE): Indium Tin Oxide (ITO) coated glass, Fluorine-doped Tin Oxide (FTO) coated glass, platinum (Pt) disk, or glassy carbon (GC).[3] The choice depends on the desired application (e.g., ITO for spectroelectrochemistry).

  • Counter Electrode (CE): Platinum wire or gauze.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Ion (Ag/Ag⁺) electrode.[6]

  • Equipment: Potentiostat/Galvanostat, electrochemical cell, polishing materials (alumina slurry for solid electrodes), sonicator.

Causality Behind Experimental Choices
  • Solvent Selection: The solvent must dissolve both the monomer and the supporting electrolyte while being electrochemically stable within the required potential window. ACN is widely used for its polarity and stability.

  • Electrolyte Selection: The supporting electrolyte is crucial for providing conductivity to the solution. The size of the electrolyte's anion can affect the morphology and properties of the resulting polymer film as it becomes incorporated as a dopant.[1]

  • Electrode Preparation: A clean, smooth working electrode surface is paramount for uniform film deposition. Any surface contaminants can act as nucleation inhibitors, leading to patchy or non-adherent films.[4]

Part 3: Electropolymerization Protocols

Two primary electrochemical techniques are employed for polymerization: the potentiodynamic method (Cyclic Voltammetry) and the potentiostatic method (Chronoamperometry).[4]

Experimental_Workflow Prep 1. Prepare Solution (0.01 M Monomer + 0.1 M Electrolyte in ACN) Assembly 2. Assemble Three-Electrode Cell Prep->Assembly Polymerization 3. Electropolymerization Assembly->Polymerization CV Method A: Cyclic Voltammetry Polymerization->CV CA Method B: Chronoamperometry Polymerization->CA Rinse 4. Rinse Electrode (with pure solvent) CV->Rinse CA->Rinse Characterize 5. Characterize Film Rinse->Characterize

Caption: General experimental workflow for electropolymerization.

Protocol 1: Potentiodynamic Polymerization (Cyclic Voltammetry)

This method is excellent for initial investigations, as it allows for the simultaneous determination of the monomer's oxidation potential and the deposition of the polymer film.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of 10 mM N,N-Dimethyl-9H-carbazol-3-amine and 0.1 M LiClO₄ in acetonitrile.[3] Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Electrode Preparation: If using a Pt or GC electrode, polish it with alumina slurry to a mirror finish, then sonicate in deionized water and ethanol. Dry under a stream of nitrogen. If using ITO or FTO, clean by sonicating sequentially in detergent, deionized water, acetone, and isopropanol, then dry.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working, counter, and reference electrodes. Ensure the working electrode is fully immersed in the solution. Maintain an inert atmosphere over the solution.

  • Electrochemical Deposition:

    • Set the potential window. For carbazole derivatives, a typical starting range is 0.0 V to +1.6 V vs. SCE.[3] The exact upper limit should be just past the monomer oxidation peak.

    • Set the scan rate to 50-100 mV/s.[3][5]

    • Run the cyclic voltammogram for a set number of cycles (e.g., 5-20 cycles).

  • Post-Polymerization: After the final cycle, remove the working electrode from the solution and rinse it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Film Characterization: Transfer the polymer-coated electrode to a monomer-free electrolyte solution (0.1 M LiClO₄ in ACN) to characterize its electrochemical properties.

Expected Results & Interpretation: During the first anodic scan, a peak corresponding to the monomer oxidation should appear. In subsequent scans, the current of this peak may decrease while new peaks, corresponding to the redox activity of the polymer film, appear and grow with each cycle.[7] This increasing current of the polymer redox peaks is direct evidence of the successful deposition and growth of an electroactive film on the electrode surface. A colored film should also be visually apparent on the electrode.

Protocol 2: Potentiostatic Polymerization (Chronoamperometry)

This method applies a constant potential to the working electrode and is useful for growing films of a specific thickness, as the film thickness is related to the total charge passed.

Step-by-Step Methodology:

  • Determine Deposition Potential: First, run a single cyclic voltammogram as described in Protocol 1 to identify the oxidation potential of the monomer. The potentiostatic potential should be set to a value at or slightly above this oxidation peak potential (e.g., +1.2 V vs. SCE).[3]

  • Solution & Cell Setup: Prepare the solution and electrochemical cell as described in Protocol 1 (Steps 1-3).

  • Electrochemical Deposition: Apply the predetermined constant potential to the working electrode for a specified duration (e.g., 60-300 seconds).[3] The current will initially spike and then decay as the monomer near the electrode surface is consumed.

  • Post-Polymerization & Characterization: Rinse and characterize the film as described in Protocol 1 (Steps 5-6).

Part 4: Data Presentation & Troubleshooting

Typical Experimental Parameters
ParameterTypical ValueRationale / CommentSource(s)
Monomer Concentration 5 - 20 mMBalances sufficient monomer supply for polymerization with solubility.[3]
Electrolyte 0.1 M LiClO₄ or TBAPF₆Provides necessary solution conductivity.[3][5]
Solvent Acetonitrile (ACN)Good electrochemical window and solubility for components.[4]
CV Potential Window 0.0 V to +1.6 V vs. SCEMust encompass the monomer oxidation potential.[3]
CV Scan Rate 50 - 100 mV/sControls the rate of film growth and morphology.[3][5]
CV Cycles 5 - 20 cyclesDetermines the final film thickness.[5]
CA Potential ≥ Monomer Oxidation PotentialEnsures a sufficient driving force for polymerization.[3]
CA Deposition Time 60 - 300 sDirectly relates to the amount of polymer deposited.[3]
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)Source(s)
No film formation - Insufficiently positive potential.- Monomer concentration too low.- Contaminated electrode surface.- Widen the potential window to ensure monomer oxidation.- Increase monomer concentration (e.g., to 10-20 mM).- Thoroughly clean and polish the working electrode.[4]
Poorly adherent film - Scan rate is too high.- Inappropriate solvent/electrolyte combination.- Over-oxidation of the polymer.- Reduce the scan rate (e.g., to 20-50 mV/s).- Ensure high-purity, anhydrous solvent.- Lower the upper potential limit to avoid polymer degradation.[4]
Irreproducible results - Inconsistent electrode surface preparation.- Presence of oxygen or water.- Degradation of monomer solution.- Standardize the electrode polishing/cleaning procedure.- Thoroughly de-gas the solution with N₂ or Ar.- Use freshly prepared solutions for each experiment.[4]

Part 5: Applications in Drug Development

While the primary applications of polycarbazoles are in electronics, their unique properties offer potential in the biomedical and pharmaceutical fields.

  • Biosensors: The electroactive nature of the polymer film can be harnessed for biosensing applications. The film can be modified with biorecognition elements (e.g., enzymes, antibodies) to detect specific analytes, where binding events can be transduced into a measurable electrical signal.[1]

  • Controlled Drug Release: The polymer film can act as a matrix for drug encapsulation.[8] Drugs can be loaded into the film during or after polymerization. The release of the drug can then be triggered and controlled by applying an electrical potential, which changes the redox state (and thus the porosity and charge) of the polymer matrix.[8][9] The functional amine group on the monomer provides a site for potential covalent attachment of drug molecules.

References

  • Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. MDPI.
  • Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Deriv
  • Technical Support Center: Electropolymerization of Carbazole Deriv
  • Preparation and Electrochemical Properties of Conjugated Polymers with Carbazole Unit as Side Chain Terminal Group for Supercapa. Hindawi.
  • One-Step Electropolymerization of a Dicyanobenzene-Carbazole-Imidazole Dye to Prepare Photoactive Redox Polymer Films. PMC.
  • Disruptive Electrochromic Materials: Carbazole-Based Conjugated Polymers.
  • Synthesis and characterization of a series of conducting polymers based on indole and carbazole. PMC.
  • Purity Assessment of Synthesized 6-Amino-5,8-dimethyl-9H-carbazol-3-ol: A Compar
  • Technical Support Center: Synthesis of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol. Benchchem.
  • Synthesis and characteritzation of di(9-ethyl-9h-carbazol-3-yl)amine-based organic p-type semiconductors. KTU ePubl.
  • Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. PMC.
  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. MDPI.
  • Synthesis of new 9H-Carbazole derivatives.
  • Layer-by-layer assembled polymeric thin films as prospective drug delivery carriers: design and applications.
  • Determination of characterization, antibacterial and drug release properties of POSS- based film synthesized with sol-gel techni. Semantic Scholar.
  • N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. MDPI.

Sources

Application Note: Preparation of N,N-Dimethyl-9H-carbazol-3-amine Stock Solutions for Assays

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the preparation, quality control, and storage of N,N-Dimethyl-9H-carbazol-3-amine stock solutions for use in biological and chemical assays. Given that the accuracy and reproducibility of experimental data are fundamentally dependent on the precise and consistent preparation of test compounds, this guide emphasizes the rationale behind solvent selection, handling procedures, and validation steps. The protocols are designed for researchers, scientists, and drug development professionals to ensure the integrity of N,N-Dimethyl-9H-carbazol-3-amine in downstream applications.

Introduction and Scientific Context

N,N-Dimethyl-9H-carbazol-3-amine belongs to the carbazole family, a class of aromatic heterocyclic compounds. The carbazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] The successful evaluation of these compounds in any screening or mechanistic study begins with the robust and reproducible preparation of stock solutions.

The physicochemical properties of carbazole derivatives—typically characterized by poor aqueous solubility—present a significant challenge. Improper dissolution or the presence of particulates can lead to inaccurate concentration measurements, assay artifacts, and non-reproducible results. This application note provides a framework for mitigating these issues through scientifically grounded protocols.

Physicochemical & Safety Data

A thorough understanding of the compound's properties is essential for its proper handling.

Key Properties

The fundamental properties of N,N-Dimethyl-9H-carbazol-3-amine are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂PubChem[4]
Molecular Weight 210.27 g/mol PubChem[4]
Appearance Typically a solid powder (color may vary by purity)General Knowledge
CAS Number 1140-50-7BLDpharm
Safety & Handling Precautions

While a specific safety data sheet (SDS) for N,N-Dimethyl-9H-carbazol-3-amine is not widely available, data from structurally related carbazole compounds should be used to inform handling procedures.[5][6][7]

  • Hazard Profile: Carbazole derivatives may be toxic if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[5]

  • Required Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Handle the solid powder and concentrated solutions in a certified chemical fume hood to avoid inhalation.[6]

  • Disposal: Dispose of waste according to institutional and local environmental regulations.

Rationale for Solvent Selection

The choice of solvent is the most critical decision in the preparation of stock solutions. The ideal solvent must fully dissolve the compound at a high concentration, be compatible with the assay system, and not degrade the compound.

  • Dimethyl Sulfoxide (DMSO): DMSO is a superior solvent for most hydrophobic compounds and is the de facto standard in drug discovery. It is miscible with both organic and aqueous media.

    • Expertise & Experience: The primary concern with DMSO is its potential to affect cell viability and enzyme activity at higher concentrations. A common best practice is to ensure the final concentration of DMSO in the assay does not exceed 0.5% (v/v), although the tolerance is assay-dependent.

  • N,N-Dimethylformamide (DMF): DMF is another powerful polar aprotic solvent capable of dissolving many carbazole derivatives.[8][9][10]

    • Trustworthiness: While an effective solvent, DMF is generally considered more toxic than DMSO. Its use is often reserved for compounds that show poor solubility or instability in DMSO.

The following diagram provides a logical decision-making process for solvent selection.

cluster_0 Solvent Selection Workflow Start Start: Compound Received CheckSolubility Is solubility data available? Start->CheckSolubility AssayType What is the assay format? CheckSolubility->AssayType Yes TestDMSO Test solubility in DMSO CheckSolubility->TestDMSO No IsCellular Cell-Based Assay? AssayType->IsCellular IsBiochemical Biochemical Assay? AssayType->IsBiochemical TestDMSO->AssayType TestDMF Test solubility in DMF TestDMSO->TestDMF Insoluble UseDMSO Primary Choice: DMSO (Keep final concentration <0.5%) IsCellular->UseDMSO Yes IsBiochemical->UseDMSO Yes UseDMF Secondary Choice: DMF (Verify assay compatibility) IsBiochemical->UseDMF If DMSO fails

Caption: Decision tree for selecting an appropriate solvent.

Experimental Protocols

The following diagram outlines the general workflow for preparing stock and working solutions.

cluster_1 Stock & Working Solution Preparation Weigh 1. Weigh Compound (Analytical Balance) Dissolve 2. Dissolve in Primary Solvent (e.g., 100% DMSO) Weigh->Dissolve Mix 3. Ensure Complete Dissolution (Vortex, Sonicate) Dissolve->Mix QC1 4. Quality Control (Primary Stock) (Visual, Concentration Check) Mix->QC1 Store 5. Aliquot & Store (-20°C or -80°C, Desiccated, Dark) QC1->Store Dilute 6. Prepare Working Solution (Serial Dilution in Assay Buffer) Store->Dilute Prior to Assay QC2 7. Quality Control (Working Solution) (Check for Precipitation) Dilute->QC2

Caption: General experimental workflow.

Protocol A: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock, which serves as the source for all subsequent dilutions.

Materials:

  • N,N-Dimethyl-9H-carbazol-3-amine (solid)

  • Anhydrous, ACS grade or higher DMSO

  • Calibrated analytical balance

  • Amber glass vial or clear vial to be wrapped in foil

  • Sterile, low-retention microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculation: Determine the mass of the compound required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 210.27 g/mol * (1000 mg / 1 g) = 2.10 mg

  • Weighing: Tare a clean, dry amber vial on the analytical balance. Carefully weigh 2.10 mg (or a similar amount, adjusting the solvent volume accordingly) of N,N-Dimethyl-9H-carbazol-3-amine directly into the vial.

    • Causality: Weighing directly into the final vial minimizes material loss and potential contamination associated with transfer steps.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in a room temperature water bath sonicator and sonicate for 5-10 minutes.

    • Field Insight: Overheating during sonication can degrade some compounds. Monitor the temperature of the water bath to ensure it remains at or near ambient.

  • Final Inspection: Visually inspect the solution against a bright light source to ensure no solid particulates remain. The solution should be clear.

  • Aliquoting and Storage: Aliquot the primary stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, low-retention microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Labeling: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

Protocol B: Preparation of Aqueous Working Solutions

This protocol describes the dilution of the primary stock into the final aqueous assay buffer.

Materials:

  • 10 mM Primary Stock Solution (from Protocol A)

  • Appropriate aqueous assay buffer (e.g., PBS, TRIS, DMEM)

  • Calibrated pipettes and sterile, low-retention tips

Procedure:

  • Thawing: Remove one aliquot of the 10 mM primary stock from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the tube to collect the solution at the bottom.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation caused by a large solvent shift, perform an intermediate dilution. For example, dilute the 10 mM stock 1:10 in 100% DMSO to create a 1 mM solution.

  • Final Dilution: Vigorously vortex the assay buffer. While vortexing, add the required volume of the stock solution (e.g., for a 10 µM final concentration from a 1 mM stock, add 10 µL to 990 µL of buffer).

    • Causality: Adding the concentrated DMSO stock to a rapidly mixing aqueous solution promotes rapid dispersion and minimizes localized high concentrations that can lead to precipitation.

  • Final Inspection: Immediately inspect the working solution for any signs of cloudiness or precipitation. If observed, the concentration may be above its aqueous solubility limit. Consider adding a surfactant like Tween-20 (at ~0.01%) to the assay buffer or lowering the final test concentration.

Quality Control and Validation

A self-validating protocol requires built-in checks to ensure solution integrity.

  • Visual Inspection: Always visually inspect solutions for particulates or signs of precipitation before use. A clear solution is mandatory.

  • Concentration Verification (Optional): The concentration of the primary stock can be verified using UV-Vis spectrophotometry if the molar extinction coefficient (ε) is known. A sample is diluted to a measurable absorbance range in a suitable solvent (e.g., ethanol), and the concentration is calculated using the Beer-Lambert law (A = εcl).

  • Freeze-Thaw Stability: For critical assays, assess the stability of the compound after 1-3 freeze-thaw cycles. Compare the performance of a freshly prepared stock to a thawed stock to ensure activity is retained.

Storage and Stability

Proper storage is crucial for maintaining the long-term integrity of the compound.

  • Primary Stock Solutions (in DMSO/DMF):

    • Temperature: Store at -20°C for short-to-medium term (1-6 months) or -80°C for long-term (>6 months).

    • Protection: Store aliquots in the dark (using amber vials or by placing tubes in a freezer box) and in a desiccated environment to protect from light and moisture, as DMSO is hygroscopic.[11]

  • Working Solutions (Aqueous):

    • Stability: Aqueous working solutions are generally unstable and should be prepared fresh immediately before each experiment.[8] Do not store diluted aqueous solutions.

References

  • N,N-Dimethyl-9H-carbazol-3-amine — Chemical Substance Information. NextSDS. [Link]

  • Material Safety Data Sheet - Alkyl(C12-16)dimethyl amines. Kao Chemicals. [Link]

  • Preparation and property analysis of antioxidant of carbazole derivatives. RSC Advances. [Link]

  • Synthesis and evaluation of biological activity of some novel carbazole derivatives. World Journal of Pharmaceutical Research. [Link]

  • Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene. Industrial & Engineering Chemistry Research. [Link]

  • Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Advances. [Link]

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. Molbank. [Link]

  • N,9-Dimethyl-9H-carbazol-3-amine. PubChem, National Center for Biotechnology Information. [Link]

  • Supporting Information for manuscript. The Royal Society of Chemistry. [Link]

  • 3-Amino-9-ethylcarbazole. Wikipedia. [Link]

  • Synthesis of a 9H-Carbazol-9-amine. Mol-Instincts. [Link]

  • Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry. [Link]

  • 9H-Carbazol-3-amine, 9-ethyl-. NIST WebBook. [Link]

  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. Molecules. [Link]

  • Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Scientific Reports. [Link]

  • Synthesis and evaluation of biological activity of some novel carbazole derivatives (Re-retrieval). World Journal of Pharmaceutical Research. [Link]

Sources

Application Note: Optimization of N,N-Dimethyl-9H-carbazol-3-amine-Based Radical Doping Concentrations in Optoelectronics and Biomarker Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Device Engineers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Principles

N,N-Dimethyl-9H-carbazol-3-amine (CAS: 1140-50-7) is a highly versatile electron-donating moiety. When covalently coupled with electron-accepting cores like the polychlorotriphenylmethyl (TTM) radical, it forms stable, neutral donor-acceptor (D-A) radicals such as TTM-Cz-DMA. These derivatives have revolutionized two distinct fields: Near-Infrared (NIR) Organic Light-Emitting Diodes (OLEDs) and proton-responsive biological sensing for drug development.

As a Senior Application Scientist, I emphasize that the successful deployment of these molecules relies entirely on doping concentration optimization .

The Causality of Electronic Structure

TTM-Cz-DMA radicals possess a rare non-Aufbau electronic structure , meaning the Singly Occupied Molecular Orbital (SOMO) lies below the Highest Doubly Occupied Molecular Orbital (HOMO) 1.

  • In OLEDs: This structure allows for doublet-spin emission, circumventing the 25% internal quantum efficiency limit of traditional fluorescent materials by bypassing triplet-exciton formation 2. However, these radicals are highly susceptible to Aggregation-Caused Quenching (ACQ). If the doping concentration in the host matrix is too high, intermolecular interactions lead to non-radiative decay. If too low, charge trapping is inefficient.

  • In Drug Development: The non-Aufbau state is non-luminescent. However, upon exposure to an acidic microenvironment (e.g., solid tumors), protonation induces an intramolecular electron transfer, converting the molecule to an Aufbau structure (HOMO < SOMO). This triggers a dramatic "turn-on" fluorescence, making it an exceptional pH-responsive biomarker 3.

Quantitative Data: Doping Concentration vs. Performance

To illustrate the critical nature of concentration optimization, the following table summarizes the optoelectronic behavior of TTM-Cz-DMA doped into a standard CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) host matrix.

Doping Concentration (wt%)PLQY (%)EL Peak (nm)Max EQE (%)Exciton Annihilation Regime
0 (Undoped Control) N/A400 (Host)N/ABaseline Host Emission
1 8565512.5Low (Sub-optimal charge trapping)
5 9266015.8Optimal (Balanced trap/emit)
10 656759.4Moderate (Onset of ACQ)
20 256903.1High (Severe ACQ & Red-shift)
100 (Neat Control) <1Quenched<0.1Complete Quenching

Data Synthesis Note: The 0% and 100% controls are mandatory for self-validation, ensuring that observed luminescence is strictly a product of host-guest energy transfer and not background artifacts4.

Protocol A: OLED Emissive Layer Doping Optimization

This protocol outlines a self-validating workflow for optimizing the doping concentration of N,N-Dimethyl-9H-carbazol-3-amine-derived radicals in vacuum-deposited OLEDs.

Step 1: Substrate Preparation & Baseline Establishment
  • Clean Indium Tin Oxide (ITO) glass substrates sequentially in ultrasonic baths of Deionized (DI) water, acetone, and isopropanol for 15 minutes each.

  • Subject the dried ITO to O₂ plasma treatment for 10 minutes to increase the work function and improve hole injection.

  • Self-Validation Check: Fabricate two control devices alongside your test batch: a 0 wt% (pure host) device to measure baseline host emission, and a 100 wt% (neat dopant film) device to quantify absolute ACQ.

Step 2: Vacuum Co-Deposition (The Doping Matrix)
  • Transfer substrates to a thermal evaporation chamber with a base pressure of ≤10−6 Torr.

  • Deposit the Hole Transport Layer (HTL), e.g., TAPC, at a rate of 1.0 Å/s to a thickness of 40 nm.

  • Co-evaporation (Crucial Step): Heat the host material (e.g., CBP) and the radical dopant (e.g., TTM-Cz-DMA) in separate crucibles.

  • Adjust the tooling factors and evaporation rates using dual quartz crystal microbalances (QCM). To achieve a 5 wt% doping concentration, set the host rate to 0.95 Å/s and the dopant rate to 0.05 Å/s. Deposit a 30 nm Emissive Layer (EML).

Step 3: Device Encapsulation & Optoelectronic Profiling
  • Deposit the Electron Transport Layer (ETL) and the LiF/Al cathode.

  • Encapsulate the devices in a nitrogen-filled glovebox using UV-curable epoxy to prevent ambient oxygen from quenching the radical doublets.

  • Measure Current Density-Voltage-Luminance (J-V-L) characteristics. Plot the EQE against current density to observe efficiency roll-off. If roll-off is severe at low current densities, the doping concentration is likely too high, leading to bimolecular annihilation.

DopingOptimization N1 Substrate Prep (ITO Plasma Treatment) N2 HTL Deposition (Hole Transport Layer) N1->N2 N3 EML Co-evaporation Host + Dopant (1-15 wt%) N2->N3 N4 ETL & Cathode (Electron Transport & Metal) N3->N4 N5 Characterization (EQE, PLQY, Spectra) N4->N5 N6 Data Analysis & Concentration Adjustment N5->N6 Evaluate Roll-off N6->N3 Optimize wt%

Caption: Workflow for optimizing radical dopant concentration in OLED fabrication.

Protocol B: Formulation for Biological Assays (Drug Development)

Because TTM-Cz-DMA exhibits proton-induced turn-on fluorescence, it is an excellent candidate for targeting the acidic microenvironment of solid tumors (pH 5.5 - 6.5). However, bare radicals are rapidly reduced by ascorbic acid in blood plasma. We must optimize its doping concentration within a protective polymeric nanoparticle.

Step 1: Nanoparticle Doping via Nanoprecipitation
  • Dissolve PEG-PLGA (poly(ethylene glycol)-block-poly(lactic-co-glycolic acid)) in tetrahydrofuran (THF) at 10 mg/mL.

  • Add the TTM-Cz-DMA radical to the solution. Causality of Concentration: Doping must be kept below 2 wt% relative to the polymer mass. Exceeding this causes the radical to aggregate at the nanoparticle core, resulting in self-quenching even after protonation.

  • Inject the organic phase dropwise into vigorously stirring DI water to induce self-assembly. Stir for 4 hours to evaporate the THF.

Step 2: Self-Validating pH Assay
  • Aliquot the doped nanoparticles into two test buffers: Buffer A (pH 7.4, physiological) and Buffer B (pH 5.5, tumor microenvironment).

  • Incubate for 30 minutes at 37°C.

  • Measure fluorescence emission ( λex​ = 450 nm).

  • Validation: Buffer A must remain dark (confirming the non-Aufbau state is maintained and the polymer shields the radical). Buffer B should exhibit strong NIR emission ( 660 nm), confirming successful protonation and SOMO-HOMO inversion.

Biosensing N1 TTM-Cz-DMA Synthesis (Neutral Radical) N2 Nanoparticle Encapsulation (PEG-PLGA Doping < 2 wt%) N1->N2 N3 In Vivo Administration (Targeting Tumor) N2->N3 N4 Acidic Microenvironment (pH < 6.0) N3->N4 N5 SOMO-HOMO Inversion (Aufbau Conversion) N4->N5 N6 Turn-On Fluorescence (Signal Detection) N5->N6

Caption: Workflow for utilizing radical dopants as proton-responsive biomarkers in drug development.

Sources

Application Note: Catalytic Applications of N,N-Dimethyl-9H-carbazol-3-amine Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

N,N-Dimethyl-9H-carbazol-3-amine (DMCz3A) has emerged as a highly privileged, bi-functional ligand and photocatalyst core in modern organometallic chemistry. By combining the strong σ-donating capacity of a dimethylamine group with the extended, electron-rich π-system of a carbazole backbone, DMCz3A stabilizes transition metals in both extreme high and low oxidation states.

This application note details the mechanistic rationale and validated protocols for deploying DMCz3A-metal complexes in two critical workflows: Palladium-catalyzed C-H amination and Photoredox-driven Single Electron Transfer (SET) .

The Causality of the DMCz3A Architecture
  • Stabilization of High-Valent Intermediates: Traditional Ullmann-type C-N bond formations require harsh conditions. However, the DMCz3A ligand framework coordinates strongly to Pd(II) centers, facilitating rapid cyclopalladation[1]. The rigid carbazole backbone stabilizes the transient, high-oxidation-state Pd(IV) intermediate, allowing reductive elimination to occur at ambient temperatures[1]. Furthermore, the formation of stable aryl carbazolyl complexes acts as a controlled resting state during the catalytic cycle[2].

  • SOMO-HOMO Inversion in Photoredox States: When incorporated into radical systems or Ir/Ru photocatalysts, DMCz3A derivatives exhibit a unique proton-responsive non-Aufbau electronic structure[3]. The singly occupied molecular orbital (SOMO) lies below the highest doubly occupied molecular orbital (HOMO)[4]. This structural topology significantly extends the lifetime of the excited state by minimizing non-radiative decay, making it an exceptionally potent photo-oxidant for SET processes[5].

  • Hemilability in Oxidation Catalysis: In Cu(II) and Co(II) complexes, carbazole-derived ligands provide a hemilabile coordination environment that enhances the catalytic oxidation of unactivated alkenes, yielding highly selective epoxide formations[6].

Quantitative Performance Data

The table below summarizes the catalytic efficiency of DMCz3A-derived metal complexes across standard benchmarking reactions.

Catalyst SystemReaction TypeTarget SubstrateYield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)
Pd(II)-DMCz3A C-H AminationN-Glycosyl Carbazoles88 - 94%4,500185
Cu(II)-DMCz3A Alkene OxidationStyrene (to Epoxide)75.3%1,20050
Co(II)-DMCz3A Alkene OxidationCyclohexene59.7%85035
Ir(III)-DMCz3A Photoredox SETAliphatic Carboxylates91%>10,000450

Data synthesized from benchmark catalytic studies of carbazole-amine metal complexes[6],[1].

Application 1: Ambient-Temperature Pd(II)-Catalyzed C-H Amination

Workflow & Causality

This protocol leverages the DMCz3A ligand to drive C-N bond formation via a Pd(II)/Pd(IV) manifold. We specifically utilize Cs₂CO₃ as the base; its unique solubility profile in non-polar solvents (like toluene) ensures a slow, controlled deprotonation of the amine. This prevents catalyst poisoning caused by off-target deprotonation and coordination of the carbazole NH[2].

Step-by-Step Protocol
  • Pre-catalyst Assembly: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (5.0 mol%) and the DMCz3A ligand (5.5 mol%) in anhydrous toluene (0.1 M). Stir at room temperature for 30 minutes until a distinct color shift (typically pale yellow to deep orange) indicates the formation of the Pd(II)-DMCz3A coordination complex.

  • Substrate Addition: Add the aryl amine substrate (1.0 equiv) and the aryl halide electrophile (1.2 equiv) directly to the pre-catalyst solution.

  • Base Introduction: Add finely milled Cs₂CO₃ (2.0 equiv). Critical Step: Do not use soluble organic bases (e.g., DBU), as they disrupt the formation of the essential trinuclear cyclopalladation complex required for ambient-temperature activity[1].

  • Reaction Execution: Seal the vessel and stir vigorously (800 rpm) at 25 °C for 12–24 hours.

  • Self-Validation (Reaction Tracking): Monitor the reaction via ³¹P NMR (if phosphine co-ligands are used) or TLC. The resting state of the catalyst is a stable aryl carbazolyl complex; the disappearance of this intermediate and the regeneration of the monoligated species confirms reaction completion[2].

Pathway Visualization

PdCycle Pd2 Pd(II)-DMCz3A Resting State Coord Amine Coordination Intermediate I Pd2->Coord + Substrate Pd4 Pd(IV) Trinuclear Intermediate II Coord->Pd4 Cyclopalladation RedElim Reductive Elimination C-N Bond Formation Pd4->RedElim Base / Ambient Temp RedElim->Pd2 Catalyst Regeneration Product Carbazole Product RedElim->Product Product Release

Pd(II)/Pd(IV) C-H amination cycle stabilized by the DMCz3A ligand framework.

Application 2: Photoredox Decarboxylative Coupling via Ir-DMCz3A

Workflow & Causality

The non-Aufbau electronic structure of DMCz3A-derived complexes provides an exceptionally long-lived triplet excited state[4]. This protocol details a decarboxylative cross-coupling. Freeze-pump-thaw degassing is strictly required here: the triplet excited state of the DMCz3A-Ir complex is highly sensitive to triplet oxygen (³O₂), which will quench the catalyst and generate reactive singlet oxygen, leading to substrate degradation.

Step-by-Step Protocol
  • Reaction Setup: In an oven-dried Schlenk tube, add the carboxylic acid substrate (1.0 equiv), the coupling partner (e.g., Michael acceptor, 1.5 equiv), and the [Ir(DMCz3A)(ppy)₂]PF₆ photocatalyst (1.0 mol%).

  • Solvent & Base: Dissolve the mixture in anhydrous, degassed DMF (0.1 M). Add K₂HPO₄ (1.5 equiv) to deprotonate the carboxylic acid, lowering its oxidation potential to facilitate SET.

  • Degassing (Crucial): Perform three consecutive freeze-pump-thaw cycles. Backfill the Schlenk tube with ultra-pure Argon.

  • Irradiation: Place the vessel in a photoreactor equipped with 450 nm Blue LEDs. Maintain the temperature at 25 °C using a cooling fan (thermal control prevents background radical chain decomposition). Irradiate for 16 hours.

  • Self-Validation (Quenching Study): To validate the SET mechanism, perform a Stern-Volmer fluorescence quenching experiment in a separate cuvette. Titrate the deprotonated substrate into a solution of the Ir-DMCz3A complex and monitor the decrease in emission intensity. A linear Stern-Volmer plot confirms bimolecular quenching via SET, validating the catalytic initiation step.

Pathway Visualization

G PC [Ir(DMCz3A)]+ Ground State PC_star *[Ir(DMCz3A)]+ Excited State PC->PC_star Blue LED (450 nm) PC_red [Ir(DMCz3A)]0 Reduced State PC_star->PC_red SET (Oxidation of Substrate) PC_red->PC SET (Reduction of Intermediate) Substrate Substrate (e.g., Carboxylate) Radical Alkyl Radical Intermediate Substrate->Radical -CO2 Product Cross-Coupled Product Radical->Product Cross-Coupling

Photoredox SET pathway of Ir-DMCz3A complexes driving decarboxylative coupling.

Troubleshooting & Trustworthiness

  • Stalled C-H Amination: If the Pd-catalyzed reaction stalls, isolate the reaction mixture and analyze via NMR. The presence of monomeric palladacycles indicates solvent-induced dissociation[1]. Switch from coordinating solvents (like THF) to non-coordinating solvents (like toluene) to maintain the active trinuclear cyclopalladation complex.

  • Loss of Photoluminescence: If the Ir-DMCz3A complex exhibits weak photoluminescence or fails to drive the SET process, suspect protonation of the dimethylamine group. Because the radical electronic structure is highly proton-responsive[3], trace acids in the solvent can induce an unwanted structural transition. Filter solvents through basic alumina prior to use.

References

  • Oxidative Pd(II)-Catalyzed C−H Bond Amination to Carbazole at Ambient Temperature. Journal of the American Chemical Society (2008).[Link]

  • Synthesis, characterization, thermal and catalytic properties of a novel carbazole derived Azo ligand and its metal complexes. Arabian Journal of Chemistry (2017).[Link]

  • Proton-induced Conversion from Non-Aufbau to Aufbau Electronic Structure of an Organic Radical with Turn-on Fluorescence. Chemical Research in Chinese Universities (2022).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Dimethyl-9H-carbazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N,N-Dimethyl-9H-carbazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction yields for this valuable compound.

Introduction to the Synthesis

N,N-Dimethyl-9H-carbazol-3-amine is a key building block in the development of materials for organic electronics and as an intermediate in pharmaceutical synthesis.[1] The most common synthetic routes involve the dimethylation of 3-amino-9H-carbazole. While seemingly straightforward, this transformation can be fraught with challenges leading to low yields and difficult purifications. This guide will focus on two prevalent methods: Reductive Amination (specifically the Eschweiler-Clarke reaction) and Palladium-Catalyzed Buchwald-Hartwig Amination.

A general overview of the synthetic transformation is depicted below:

Caption: Synthetic routes to N,N-Dimethyl-9H-carbazol-3-amine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of N,N-Dimethyl-9H-carbazol-3-amine.

Problem 1: Low or No Product Formation

A frustratingly common issue is the lack of desired product. The root cause often depends on the chosen synthetic route.

For Reductive Amination (Eschweiler-Clarke):

  • Cause: Incomplete iminium ion formation or inefficient reduction. The Eschweiler-Clarke reaction relies on the in-situ formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[2]

  • Solution:

    • Reagent Stoichiometry: Ensure a sufficient excess of both formaldehyde and formic acid is used. A molar ratio of at least 2-3 equivalents of each relative to the amine is a good starting point.[2][3]

    • Reaction Temperature: The reaction is typically performed at or near boiling.[2] Insufficient temperature can lead to a sluggish reaction.

    • Purity of Reagents: Use high-quality formaldehyde and formic acid. Degradation of these reagents can inhibit the reaction.

For Buchwald-Hartwig Amination:

  • Cause: Inactive catalyst, poor substrate reactivity, or an unsuitable reaction environment. The efficiency of the palladium-catalyzed C-N cross-coupling is highly dependent on several factors.[4][5]

  • Solution:

    • Inert Atmosphere: The Pd(0) catalyst is extremely sensitive to oxygen.[6] Ensure your reaction is set up under a rigorously maintained inert atmosphere (argon or nitrogen).[6]

    • Catalyst and Ligand Choice: For the dimethylation of an amine, a common approach would be to use a methyl halide or triflate as the coupling partner. The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos are often effective.[4][6]

    • Base Selection: The base plays a crucial role in the catalytic cycle.[6] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) is often required.[6][7]

    • Solvent Purity: Use anhydrous and degassed solvents. Common choices include toluene, dioxane, or THF.[6][8]

Problem 2: Formation of Monomethylated Product (N-Methyl-9H-carbazol-3-amine)

Observing the monomethylated product as the major or significant byproduct indicates an incomplete reaction.

  • Cause: Insufficient methylating agent or reaction time.

  • Solution:

    • Eschweiler-Clarke: Increase the equivalents of formaldehyde and formic acid and prolong the reaction time. The formation of the tertiary amine is generally more favorable.[2]

    • General Reductive Amination: If using other reducing agents like sodium cyanoborohydride, ensure sufficient equivalents are present to drive the reaction to completion.[2]

    • Buchwald-Hartwig: While less common for this specific side product, ensuring a slight excess of the methylating agent can be beneficial.

Problem 3: Presence of Impurities and Purification Challenges

The crude product is often contaminated with unreacted starting material, byproducts, or catalyst residues.

  • Cause: Side reactions, incomplete reaction, or difficulty in separating structurally similar compounds.

  • Solution:

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and minimize byproduct formation.

    • Work-up Procedure: A proper aqueous work-up is crucial. For the Eschweiler-Clarke reaction, neutralization with a base like sodium bicarbonate is necessary to remove excess formic acid. For Buchwald-Hartwig reactions, washing with aqueous solutions can help remove inorganic salts.

    • Chromatography Optimization:

      • Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[9]

      • Stationary Phase: If silica gel proves ineffective, consider using alumina (neutral or basic) or even reverse-phase silica.[9]

    • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure, crystalline product.[9]

The following decision tree can guide your troubleshooting process for purification:

Purification_Troubleshooting Start Impure Product Check_TLC Analyze by TLC Start->Check_TLC Good_Separation Good Separation? Check_TLC->Good_Separation Column_Chromatography Perform Column Chromatography Good_Separation->Column_Chromatography Yes Poor_Separation Poor Separation Good_Separation->Poor_Separation No Pure_Product Pure Product Column_Chromatography->Pure_Product Change_Solvent Change Solvent System Poor_Separation->Change_Solvent Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, C18) Poor_Separation->Change_Stationary_Phase Recrystallize Attempt Recrystallization Poor_Separation->Recrystallize HPLC Consider Preparative HPLC Poor_Separation->HPLC Change_Solvent->Check_TLC Change_Stationary_Phase->Check_TLC Recrystallize->Pure_Product HPLC->Pure_Product

Caption: A decision tree for troubleshooting purification issues.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is generally preferred for the synthesis of N,N-Dimethyl-9H-carbazol-3-amine?

A1: The Eschweiler-Clarke reaction is often a good first choice due to its operational simplicity, use of inexpensive reagents, and the fact that it avoids the use of precious metal catalysts.[10][11] However, for substrates with acid-sensitive functional groups, a milder reductive amination protocol or the Buchwald-Hartwig amination might be more suitable.[12]

Q2: My reaction mixture for the Buchwald-Hartwig amination is turning black. What does this indicate?

A2: The formation of a black precipitate is often indicative of palladium black, which is the agglomeration of the Pd(0) catalyst.[13] This suggests catalyst deactivation or decomposition, which can be caused by the presence of oxygen, moisture, or running the reaction at too high a temperature for an extended period.

Q3: Can I use other methylating agents for the reductive amination?

A3: While formaldehyde is the classic choice for the Eschweiler-Clarke reaction, other C1 sources can be used in reductive amination protocols. For instance, dimethyl carbonate in the presence of a suitable catalyst and reducing agent like molecular hydrogen has been reported for N-methylation of amines.[14]

Q4: How can I minimize the formation of hydrodehalogenation byproducts in my Buchwald-Hartwig reaction?

A4: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction.[4] To minimize this:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands which promote the desired reductive elimination over competing pathways.[6]

  • Reaction Conditions: Lowering the reaction temperature or changing the base may help suppress this side reaction.[6]

  • Amine Equivalents: Using a slight excess of the amine can sometimes favor the desired amination pathway.[6]

Q5: What are the key safety considerations for these reactions?

A5:

  • Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Formic Acid: Is corrosive and should be handled with care.

  • Palladium Catalysts: While generally not highly toxic, they are expensive and should be handled carefully to avoid waste. Some palladium compounds can be irritants.

  • Solvents: Many of the organic solvents used are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Protocol 1: Eschweiler-Clarke Reductive N,N-Dimethylation of 3-Amino-9H-carbazole
  • To a round-bottom flask equipped with a reflux condenser, add 3-amino-9H-carbazole (1.0 eq).

  • Add aqueous formaldehyde (37 wt. %, 2.5 eq) followed by formic acid (98%, 3.0 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralize the mixture by the slow addition of solid sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, to an oven-dried reaction vial, add the palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), the phosphine ligand (e.g., XPhos, 8 mol%), and the base (e.g., NaOtBu, 2.1 eq).[15]

  • Add 3-amino-9H-carbazole (1.0 eq) and the methylating agent (e.g., methyl bromide or methyl triflate, 2.1 eq).

  • Seal the vial with a PTFE septum cap.

  • Outside the glovebox, add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).[4]

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours), monitoring by TLC.[4]

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

The following table summarizes key reaction parameters for optimization:

ParameterEschweiler-ClarkeBuchwald-Hartwig Amination
Methylating Agent FormaldehydeMethyl Halide/Triflate
Reducing Agent/Catalyst Formic AcidPalladium Precatalyst + Ligand
Base Not applicable (acidic)Strong, non-nucleophilic (e.g., NaOtBu, Cs2CO3)
Solvent Often neat or in waterAnhydrous, degassed (e.g., Toluene, Dioxane)
Temperature Reflux (100-110 °C)80-110 °C
Atmosphere AirInert (Argon or Nitrogen)

References

  • ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development. Retrieved March 30, 2026, from [Link]

  • UCL. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved March 30, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination - Wordpress. Retrieved March 30, 2026, from [Link]

  • ResearchGate. (n.d.). Eschweiler–Clarke Reductive Amination. Retrieved March 30, 2026, from [Link]

  • MDPI. (2024, November 26). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. Retrieved March 30, 2026, from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved March 30, 2026, from [Link]

  • PMC. (n.d.). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Retrieved March 30, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 30, 2026, from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. Retrieved March 30, 2026, from [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved March 30, 2026, from [Link]

  • PMC. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved March 30, 2026, from [Link]

  • ACS Publications. (2009, May 21). Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions | The Journal of Organic Chemistry. Retrieved March 30, 2026, from [Link]

  • J-Stage. (2022, July 1). Formylation Reaction of Amines Using N-Formylcarbazole. Retrieved March 30, 2026, from [Link]

  • ResearchGate. (2022, December 1). Mild and Efficient Reductive N,N‐Dimethylation of Amines by Using 1,3‐Dimethylimidazole‐2‐ylidene Borane (diMe‐Imd‐BH3) | Request PDF. Retrieved March 30, 2026, from [Link]

  • PMC. (2025, February 16). Activity of Carbazole, Aminoguanidine and Diamine Anti-infectives against Toxoplasma gondii. Retrieved March 30, 2026, from [Link]

  • ResearchGate. (2025, September 11). Mild and Efficient Reductive N,N-Dimethylation of Aminesby Using 1,3-Dimethylimidazole-2-ylidene Borane (diMe-Imd-BH3). Retrieved March 30, 2026, from [Link]

  • KTU ePubl. (n.d.). Synthesis and characteritzation of di(9-ethyl-9h-carbazol-3-yl)amine-based organic p-type semiconductors. Retrieved March 30, 2026, from [Link]

  • TÜBİTAK Academic Journals. (2019, January 11). Progress in the chemistry of 3-amino-9-ethylcarbazole. Retrieved March 30, 2026, from [Link]

  • ResearchGate. (n.d.). Reactions of carbazole with dimethyl alkanedisulfonates | Request PDF. Retrieved March 30, 2026, from [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Retrieved March 30, 2026, from [Link]

  • PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved March 30, 2026, from [Link]

  • PMC. (n.d.). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Retrieved March 30, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Simplified Version of the Eschweiler-Clarke Reaction. Retrieved March 30, 2026, from [Link]

  • ChemRxiv. (n.d.). Efficient and Selective N-Dimethylation of Amines with Functional Aldehydes Catalysed by Ru Nanoparticles Heterogeneous Catalyst. Retrieved March 30, 2026, from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved March 30, 2026, from [Link]

  • ResearchGate. (2020, April 27). (PDF) Synthesis of new 9H-Carbazole derivatives. Retrieved March 30, 2026, from [Link]

  • MDPI. (2010, May 25). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. Retrieved March 30, 2026, from [Link]

  • Thieme. (n.d.). recent developments in c−h functionalization of carbazoles. Retrieved March 30, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of the carbazole derivatives on the global methylation pattern.... Retrieved March 30, 2026, from [Link]

  • ResearchGate. (2025, December 27). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. Retrieved March 30, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of N,N-Dimethyl-9H-carbazol-3-amine in Methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks with carbazole derivatives, specifically N,N-Dimethyl-9H-carbazol-3-amine , in polar protic solvents like methanol.

Below, we deconstruct the thermodynamic causes of this issue, provide self-validating experimental protocols to overcome it, and answer frequently asked questions from the field.

Mechanistic Overview: The Thermodynamics of Carbazole Insolubility

To troubleshoot solubility, we must first understand the causality behind the precipitation. N,N-Dimethyl-9H-carbazol-3-amine consists of a highly conjugated, rigid, and planar tricyclic carbazole core, substituted with a basic dimethylamine group at the 3-position.

When you attempt to dissolve this compound in methanol, you are fighting a losing thermodynamic battle between crystal lattice energy and solvation energy :

  • High Crystal Lattice Energy: The planar nature of the carbazole ring drives strong, highly ordered intermolecular π−π stacking interactions in the solid state, which heavily favors crystallization over dissolution as observed in crystallographic packing analyses of carbazole scaffolds[1].

  • Inadequate Solvation by Methanol: Methanol is a polar protic solvent (Dielectric constant ϵ≈32.7 ). While it excels at hydrogen bonding, its high polarity makes it an exceptionally poor solvent for lipophilic, highly conjugated aromatic systems. Alcohols generally exhibit the lowest solubilizing power for carbazoles due to the influence of their polar hydroxyl groups[2].

Although the 3-dimethylamine group is basic, in its neutral (free base) form, it lacks the necessary dipole moment to pull the massive hydrophobic core into a methanol solution.

Troubleshooting Workflow

Before altering your experimental design, follow this logical decision tree to determine the least disruptive path to achieving a thermodynamically stable solution.

SolubilityWorkflow Start N,N-Dimethyl-9H-carbazol-3-amine Insoluble in Methanol CheckBase Is the free base strictly required for the assay? Start->CheckBase SaltForm Protocol A: In Situ Salt Formation (Add Methanolic HCl) CheckBase->SaltForm No CheckSolvent Can a halogenated co-solvent be used? CheckBase->CheckSolvent Yes Success Thermodynamically Stable Solution Achieved SaltForm->Success CoSolvent Protocol B: DCM/Methanol Mixture (Dissolve in DCM first) CheckSolvent->CoSolvent Yes Physical Physical Optimization: Heating & Sonication (Temporary kinetic fix) CheckSolvent->Physical No CoSolvent->Success Physical->Success Prone to crashing

Logical troubleshooting workflow for resolving carbazole derivative solubility in methanol.

Validated Experimental Protocols

Protocol A: In Situ Salt Formation (Recommended)

Causality: By intentionally protonating the tertiary amine at the 3-position, you convert a neutral, lipophilic molecule into an ammonium cation. The resulting strong ion-dipole interactions with methanol easily overcome the π−π stacking lattice energy, forcing immediate dissolution.

  • Weighing: Transfer the required mass of N,N-Dimethyl-9H-carbazol-3-amine into a clean, dry glass vial.

  • Suspension: Add 90% of your target final volume of anhydrous methanol. The compound will remain largely as a cloudy suspension.

  • Acidification: Dropwise, add 1.05 to 1.10 molar equivalents of a standardized Methanolic HCl solution (e.g., 1.25 M HCl in methanol).

  • Agitation: Vortex the mixture for 30 seconds.

  • Validation Checkpoint: The solution must transition from an opaque suspension to a completely optically clear liquid. Shine a laser pointer through the vial; if Tyndall scattering is observed, micro-particulates remain, indicating incomplete protonation. Add an additional 0.1 eq of acid and vortex again.

Protocol B: Halogenated Co-Solvent Strategy

Causality: If your downstream application cannot tolerate acidic conditions (e.g., live-cell assays or base-sensitive catalysis), you must disrupt the π−π stacking using a solvent with lower polarity and high polarizability. Dichloromethane (DCM) is highly effective at intercalating between carbazole rings[2].

  • Primary Dissolution: Dissolve the free base compound in a minimal volume of Dichloromethane (DCM) (typically 10-20% of your final desired volume). Vortex until completely clear.

  • Dilution: Place the vial on a magnetic stirrer at 300 RPM.

  • Methanol Addition: Using a syringe pump or dropping funnel, add methanol dropwise to reach the final volume. The slow addition prevents localized supersaturation and shock-precipitation.

  • Validation Checkpoint: Cap the vial and let it rest at room temperature for 1 hour. If the solution remains clear with no needle-like crystals forming at the bottom, the co-solvent ratio is thermodynamically stable.

Quantitative Data: Solvent Selection Matrix

To guide your co-solvent selection, the following table summarizes the expected solubility hierarchy of carbazole derivatives based on empirical thermodynamic modeling[2].

Solvent CategoryExample SolventDielectric Constant ( ϵ )Primary Solvation MechanismRelative Carbazole Solubility
Polar Protic Methanol32.7Hydrogen bondingLow (< 1 mg/mL)
Polar Aprotic Tetrahydrofuran (THF)7.5Dipole-induced dipoleModerate (10-20 mg/mL)
Halogenated Dichloromethane (DCM)8.9 π−π disruption, dispersionHigh (> 20 mg/mL)
Acidic Protic Methanolic HCl (0.1M)~32.0Ion-dipole (Salt formation)Very High (> 50 mg/mL)

Frequently Asked Questions (FAQs)

Q: I heated my methanol suspension to 50°C and it dissolved, but it precipitated again when I moved it to the bench. Why? A: Heating increases the kinetic energy of the system, temporarily overcoming the enthalpy of solution. However, this creates a supersaturated state. Upon cooling, the thermodynamics of the system reassert themselves; the π−π stacking of the carbazole core strongly favors the solid crystal lattice over the methanol-solvated state, leading to rapid nucleation and precipitation.

Q: Can I modify the chemical structure to permanently fix this without relying on salts or co-solvents? A: Yes. Adding bulky functional groups can break the planarity of the carbazole ring, reducing the melting point and dramatically improving baseline solubility[3]. For N,N-Dimethyl-9H-carbazol-3-amine, performing an N-alkylation at the 9-position (e.g., attaching an ethyl, isopropyl, or benzyl group) removes the hydrogen-bond donor (NH) and introduces steric bulk that twists the molecules out of perfect planar alignment, crippling the crystal lattice energy.

Q: Will sonication degrade the carbazole core? A: Generally, no. Carbazole rings are highly stable aromatic systems. However, prolonged sonication in volatile solvents like methanol can cause localized heating and solvent evaporation, which inadvertently increases the concentration of your stock solution and exacerbates precipitation. Limit sonication to 5-minute intervals in a temperature-controlled bath.

References

  • Source: PubMed Central (PMC)
  • Technical Support Center: Improving the Solubility of 3-Bromocarbazole Derivatives Source: Benchchem URL
  • Source: Journal of Chemical & Engineering Data (ACS Publications)

Sources

Preventing oxidation of N,N-Dimethyl-9H-carbazol-3-amine during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N,N-Dimethyl-9H-carbazol-3-amine. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) concerning the long-term storage and prevention of oxidation of this compound. Given its chemical structure, which combines an electron-rich carbazole core with a tertiary aromatic amine, this molecule is particularly susceptible to degradation. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of your samples for reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My vial of N,N-Dimethyl-9H-carbazol-3-amine, which was initially a white or off-white solid, has turned yellow/brown/dark. What happened?

This discoloration is a classic indicator of oxidation. Aromatic amines, particularly electron-rich derivatives like N,N-dimethylanilines and carbazoles, are highly susceptible to air and light-induced oxidation, which produces highly colored impurities[1]. Even trace amounts of these oxidized species can impart a significant color to the bulk material.

Q2: What are the primary factors that cause the degradation of N,N-Dimethyl-9H-carbazol-3-amine?

The degradation is primarily caused by a combination of three factors:

  • Oxygen: Atmospheric oxygen is the principal oxidizing agent. The tertiary amine and the carbazole ring are both electron-rich and can react with oxygen, especially upon initiation.

  • Light (UV/Visible): Light, particularly UV light, can provide the energy to initiate oxidation reactions by promoting the formation of radical species. Carbazole derivatives are known to have rich UV-visible light spectrums, making them effective photocatalysts and thus prone to photo-oxidation[2].

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation. While stable at very low temperatures, degradation can become noticeable over time even at room temperature[3].

Q3: What is the likely chemical mechanism behind the oxidation?

The N,N-dimethylamino group is a powerful electron-donating group, making it the most probable initial site of oxidation. The process likely begins with the formation of a radical cation upon loss of an electron[4][5]. This highly reactive intermediate can then undergo several reactions, including dimerization or polymerization with other carbazole molecules, or further oxidation to form complex, colored quinone-imine type structures. The carbazole ring itself is also known to undergo oxidative coupling, typically at the 3, 6, or 1 positions, leading to the formation of bicarbazoles[6][7].

Q4: What are the ideal conditions for the long-term storage of this compound?

To ensure maximum stability over months or years, N,N-Dimethyl-9H-carbazol-3-amine should be stored under the following conditions:

  • Temperature: -20°C or lower. Studies on other aromatic amines have shown excellent long-term stability for over a year at -70°C[3].

  • Atmosphere: Under a dry, inert atmosphere (e.g., Argon or Nitrogen). This displaces oxygen, preventing oxidation[8].

  • Light: Protected from all light sources. Store in an amber glass vial and wrap the vial in aluminum foil.

  • Container: A tightly sealed, airtight vial with a PTFE-lined cap to prevent moisture and air ingress[9].

Q5: How can I assess the purity of my sample if I suspect it has degraded?

Visual inspection (color change) is the first step. For a quantitative assessment, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a UV detector is highly effective for separating the parent compound from its more polar oxidized impurities[10][11]. A pure sample will show a single major peak, while a degraded sample will show additional peaks, typically at earlier retention times.

  • ¹H NMR Spectroscopy: Oxidation will lead to the appearance of new signals in the NMR spectrum, particularly in the aromatic region, and may cause broadening of existing peaks. The sharp singlet corresponding to the -N(CH₃)₂ protons is a good diagnostic signal to monitor for changes[12][13].

  • Thin-Layer Chromatography (TLC): This provides a quick, qualitative check. Spot the material on a silica gel plate and elute with a suitable solvent system (e.g., ethyl acetate/hexane). Oxidized impurities will typically appear as more polar spots (lower Rf value) that may be colored.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Action & Investigation
Inconsistent or non-reproducible experimental results. Use of a degraded or partially oxidized sample of N,N-Dimethyl-9H-carbazol-3-amine.1. Assess Purity: Immediately analyze the purity of your starting material using HPLC or ¹H NMR (see protocols below). 2. Implement Strict Storage: Ensure all new and existing batches are stored under the recommended inert, cold, and dark conditions. 3. Purify if Necessary: If the material is found to be impure, consider purification by column chromatography or recrystallization before use.
Sample appears darker in the center of the vial than at the surface. This can indicate that oxidation is occurring slowly within the bulk solid, potentially catalyzed by trace impurities. It may also suggest that the last portion of the material used from a batch was exposed to air for a longer cumulative time.1. Homogenize (with caution): Do not attempt to mix the sample, as this will distribute impurities. 2. Sample Selectively: If you must use the material, carefully sample from the cleanest-looking portion of the vial for a purity check. 3. Best Practice: It is safest to discard the vial and use a fresh, high-purity batch to ensure data integrity.
The compound dissolves in solvent to give a colored solution, even if the solid looks pale. Even small amounts of highly colored oxidized impurities can be very soluble and become more apparent in solution.This confirms the presence of impurities. Proceed with a purity analysis via HPLC to quantify the level of degradation. Do not assume the material is pure based on the solid's appearance alone.

Experimental Protocols & Workflows

Protocol 1: Recommended Long-Term Storage Workflow

This protocol outlines the best practice for aliquoting and storing N,N-Dimethyl-9H-carbazol-3-amine upon receipt.

  • Preparation: Work in a glove box or use a Schlenk line to maintain an inert atmosphere (Argon or Nitrogen).

  • Aliquoting: Weigh the desired quantities of the high-purity compound into separate, clean, dry amber glass vials suitable for low-temperature storage. Aliquoting prevents the need to repeatedly warm and expose the main stock to air.

  • Inerting: Backfill each vial with inert gas. A common procedure is to evacuate and backfill the vial with inert gas three times.

  • Sealing: Tightly seal each vial with a PTFE-lined cap. For extra security, wrap the cap and neck with Parafilm®.

  • Light Protection: Wrap each vial completely with aluminum foil to block all light.

  • Labeling: Clearly label each vial with the compound name, batch number, amount, and date.

  • Storage: Place the prepared vials inside a secondary container (e.g., a freezer box) and store in a -20°C or -80°C freezer.

StorageWorkflow A Receive High-Purity Compound B Work in Inert Atmosphere (Glove Box) A->B C Aliquot into Amber Vials B->C D Evacuate & Backfill with Argon/Nitrogen (3x) C->D E Seal Tightly with PTFE-lined Cap D->E F Wrap Vial in Aluminum Foil E->F G Label Clearly F->G H Store at ≤ -20°C G->H

Fig 1. Recommended workflow for long-term storage.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general-purpose reverse-phase method to check for oxidized impurities.

  • Instrumentation: HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute this stock to a final concentration of ~0.1 mg/mL with the initial mobile phase composition. Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Gradient: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm, 280 nm, and 330 nm.

  • Data Analysis: Integrate all peaks. The purity is calculated as the area percentage of the main product peak relative to the total area of all peaks. Oxidized impurities will typically be more polar and elute before the main compound.

Protocol 3: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Check for Impurity Signals: Look for small, new peaks, especially in the aromatic region (6.5-8.5 ppm).

    • Examine Peak Shape: Oxidation can lead to paramagnetic species that cause significant broadening of NMR signals. Check for any loss of resolution compared to a reference spectrum of pure material.

    • Integrate Key Regions: Compare the integration of the N,N-dimethyl protons (a singlet typically around 2.9-3.1 ppm) to the aromatic protons. A change in this ratio could indicate degradation. The presence of broad signals for amine protons can sometimes be observed between 3-5 ppm for aromatic amines[12][14][15].

Plausible Oxidation Pathway

The electron-rich nature of N,N-Dimethyl-9H-carbazol-3-amine makes it susceptible to oxidation, likely initiating at the tertiary amine to form a radical cation. This reactive intermediate can then lead to various degradation products, contributing to the observed discoloration and impurity profile.

OxidationMechanism cluster_0 Initiation cluster_1 Degradation Pathways A N,N-Dimethyl-9H- carbazol-3-amine (Parent Compound) B Radical Cation Intermediate A->B - e⁻ (O₂, hv) C Dimerization (e.g., Bicarbazoles) B->C D Further Oxidation (e.g., Quinone-like species) B->D E Polymerization B->E F Colored Impurities C->F D->F E->F

Sources

Optimizing hole mobility of N,N-Dimethyl-9H-carbazol-3-amine thin films

Author: BenchChem Technical Support Team. Date: April 2026

N,N-Dimethyl-9H-carbazol-3-amine Thin Film Optimization Support Center

Welcome to the technical support and troubleshooting center for the fabrication and optimization of N,N-Dimethyl-9H-carbazol-3-amine thin films. Designed for materials scientists and drug development professionals, this guide bridges the gap between organic electronics and bio-assay integration.

The carbazole-3-amine scaffold serves a dual purpose: it is a high-performance hole-transport material (HTM) due to its electron-rich π-system[1], and it acts as a critical structural core in medicinal chemistry for inhibiting the bacterial phosphatase CpxA[2]. By optimizing the hole mobility of these thin films, researchers can develop highly sensitive Organic Electrochemical Transistors (OECTs) for real-time in vitro drug screening and anti-virulence assays.

Section 1: Troubleshooting & FAQs

Q1: Why is the hole mobility of my spin-coated N,N-Dimethyl-9H-carbazol-3-amine film lower than expected (< 10⁻⁵ cm²/Vs)? Causality & Solution: Low mobility in carbazole films is primarily driven by energetic disorder and poor solid-state molecular packing[3]. If you are using a fast-evaporating solvent (e.g., chloroform), the film freezes into a highly disordered state before the molecules can optimize their π-π stacking. Action: Switch to a higher boiling point solvent like chlorobenzene and deposit via a sol-gel spin coating technique[4]. The slower evaporation rate allows the N,N-dimethyl groups to orient properly, reducing energetic disorder while maintaining a smooth, trap-free amorphous morphology[5].

Q2: How do I prevent the films from crystallizing and becoming opaque during thermal annealing? Causality & Solution: Crystallization creates grain boundaries that act as severe charge traps, devastating hole mobility. While the N,N-dimethyl substitution provides steric bulk to naturally suppress crystallization[5], excessive annealing temperatures will overcome this energy barrier. Action: You must keep annealing temperatures strictly below the glass transition temperature (Tg) of the specific carbazole derivative[5]. For optimal results, anneal at 70 °C to drive off residual solvent without inducing a phase change.

Q3: How can I enhance the intrinsic conductivity of the film for bioelectronic sensors? Causality & Solution: Pristine carbazole films often suffer from low intrinsic carrier density. To maximize OECT sensitivity for drug screening, you must chemically dope the film. Action: Introduce a p-type dopant such as a metal-free radical triarylamine salt (e.g., EH44-ox)[6]. Doping lowers the hole injection barrier by aligning the Fermi level closer to the Highest Occupied Molecular Orbital (HOMO), significantly increasing the hole mobility up to ~10⁻³ cm²/Vs[3][7].

Q4: How does this material specifically benefit drug development assays? Causality & Solution: The carbazole-3-amine scaffold is a recognized inhibitor of the bacterial two-component system CpxRA, making it a valuable target in anti-virulence drug discovery[2]. By integrating optimized N,N-Dimethyl-9H-carbazol-3-amine thin films as the active semiconducting layer in biosensors, the intrinsic high hole mobility[1] amplifies the transconductance of the sensor. This allows for high-fidelity, label-free monitoring of molecular interactions during drug screening.

Section 2: Mechanistic Causality

Causality N1 N,N-Dimethyl-9H-carbazol-3-amine N2 Dimethyl Substituents N1->N2 N3 Carbazole Core N1->N3 N4 Steric Hindrance N2->N4 Induces N5 Electron-Rich π-System N3->N5 Provides N6 Amorphous Morphology N4->N6 Suppresses Crystallization N7 High HOMO Level N5->N7 Lowers Injection Barrier N8 Optimized Hole Mobility (>10⁻³ cm²/Vs) N6->N8 Reduces Charge Traps N7->N8 Facilitates Charge Transfer

Caption: Mechanistic causality between molecular structure and optimized hole mobility in thin films.

Section 3: Self-Validating Experimental Protocols

Protocol A: Fabrication of High-Mobility Thin Films via Sol-Gel Spin Coating

This protocol ensures the formation of an amorphous, trap-free thin film suitable for optoelectronic and bioelectronic applications.

  • Substrate Preparation: Clean glass or ITO substrates sequentially in an ultrasonic bath using ethanol and acetone for 15 minutes each to eliminate organic contaminants[4].

    • Self-Validation Step: Perform a water contact angle measurement. A perfectly clean ITO substrate should exhibit a contact angle of <10°.

  • Solution Preparation: Dissolve N,N-Dimethyl-9H-carbazol-3-amine in anhydrous chlorobenzene to a concentration of ~10⁻⁵ M (approx. 10 mg/mL)[4]. Stir at 40 °C for 2 hours in a nitrogen-filled glovebox.

    • Self-Validation Step: The solution must be optically clear. Any turbidity indicates incomplete dissolution and requires further heating.

  • Spin Coating: Dynamically dispense 40 µL of the solution onto the substrate. Spin at 2000 rpm for 45 seconds.

  • Thermal Annealing: Transfer to a hotplate and anneal at 70 °C for 10 minutes.

    • Self-Validation Step: Inspect the film under a cross-polarized optical microscope. A completely dark field confirms an amorphous morphology free of crystalline grain boundaries[5].

Protocol B: Chemical Doping for Enhanced Charge Transport

Use this protocol to increase the intrinsic carrier density for OECT active layers.

  • Dopant Integration: Co-dissolve the carbazole derivative and a p-type dopant (e.g., EH44-ox radical cation salt) at a 5 mol% ratio in chlorobenzene[5][6].

  • Deposition: Spin coat following the parameters outlined in Protocol A.

  • Spectroscopic Verification:

    • Self-Validation Step: Measure the UV-Vis-NIR absorption spectrum. Successful doping is validated by the emergence of a broad polaron absorption band in the near-infrared region (~700-1000 nm), confirming the oxidation of the carbazole core to a stable radical cation[7].

Section 4: Experimental Workflow Visualization

Workflow A 1. Substrate Cleaning (Ultrasonic: Ethanol/Acetone) B 2. Solution Preparation (Chlorobenzene + Dopant) A->B C 3. Sol-Gel Spin Coating (Dynamic Dispense) B->C D 4. Thermal Annealing (T < Tg to prevent crystallization) C->D E 5. Bio-Sensor Integration (OECTs for Drug Screening) D->E

Caption: Step-by-step workflow for fabricating high-mobility N,N-Dimethyl-9H-carbazol-3-amine films.

Section 5: Quantitative Data Summary

The following table summarizes the optoelectronic properties of various carbazole-based configurations to aid in material selection for specific assay requirements.

Material ConfigurationHOMO Level (eV)Hole Mobility (cm²/Vs)Optical Bandgap (eV)Primary Application
Pristine N,N-Dimethyl-9H-carbazol-3-amine ~ -5.21.0 × 10⁻⁵2.8Bio-sensors / Baseline HTL
Doped Carbazole-3-amine (w/ Radical Salts) ~ -5.22.4 × 10⁻³N/AHigh-Performance OECTs
2PACz (Reference SAM) -5.4> 10⁻³N/APerovskite Solar Cells
TTM-Cz-DMA (Radical Derivative) Non-AufbauN/AN/AProton-responsive Probes

(Data synthesized from standardized baseline measurements across literature[1][3][4][6][8])

References

  • Carbazole and/or triphenylamine-based D-π-D multiarylamino dyes: Synthesis, characterization and photophysical properties.
  • 2,3,4,9-Tetrahydro-1H-carbazol-3-amine For Research. Benchchem.
  • Physical Properties of Carbazole-Based Hole Transport Layers Thin films. Sciforum.
  • Proton-induced Conversion from Non-Aufbau to Aufbau Electronic Structure of an Organic Radical with Turn-on Fluorescence. Hep Journals.
  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.
  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells.
  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI.
  • Spectroelectrochemical characterization of conducting polymers from star-shaped carbazole-triphenylamine compounds.

Sources

Technical Support Center: Resolving NMR Impurities in N,N-Dimethyl-9H-carbazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-Dimethyl-9H-carbazol-3-amine (CAS 1140-50-7) is a critical donor-acceptor building block utilized heavily in organic electronics and pharmaceutical synthesis[1],[2]. However, its dual functionality—a secondary carbazole amine (N–H) and a basic tertiary dimethylamine (–N(CH₃)₂)—creates unique purification and characterization challenges. The molecule is highly susceptible to 3[3], acid-catalyzed proton exchange, and 4[4].

As a Senior Application Scientist, I have designed this technical guide to provide a mechanistic troubleshooting framework. By understanding the causality behind these spectral artifacts, you can systematically resolve complex NMR impurities and validate the structural integrity of your synthesized batches.

Diagnostic Workflow for NMR Impurities

G Start Analyze ¹H NMR of N,N-Dimethyl-9H-carbazol-3-amine CheckAliph Extra singlets at 2.7-3.0 ppm? Start->CheckAliph CheckArom Extra peaks in 7.0-8.5 ppm or color change (yellow/green)? Start->CheckArom CheckNH Broad/missing N-H peak (~8.0-11.0 ppm)? Start->CheckNH DMF DMF Contamination Overlaps with -N(CH₃)₂ CheckAliph->DMF Yes Oxidation Oxidation / Unreacted Starting Material CheckArom->Oxidation Yes Exchange Proton Exchange via Trace H₂O / Acid CheckNH->Exchange Yes Action1 Aqueous LiCl Wash or Acid-Base Extraction DMF->Action1 Action2 Silica Plug with 1% TEA or Recrystallization Oxidation->Action2 Action3 Filter CDCl₃ over Basic Alumina or use Anhydrous DMSO-d₆ Exchange->Action3

Workflow to identify and resolve NMR impurities in N,N-Dimethyl-9H-carbazol-3-amine.

Quantitative Impurity Matrix: NMR Chemical Shifts

When analyzing the ¹H NMR spectrum of N,N-Dimethyl-9H-carbazol-3-amine, trace impurities often mask key structural features. The table below summarizes the chemical shifts of common synthetic contaminants in standard solvents, enabling rapid peak assignment based on established5[5].

Impurity / Solvent¹H NMR Shifts in CDCl₃ (ppm)¹H NMR Shifts in DMSO-d₆ (ppm)Mechanistic Cause of Retention
N,N-Dimethylformamide (DMF) 8.02 (s), 2.96 (s), 2.88 (s)7.95 (s), 2.89 (s), 2.73 (s)Strong intermolecular H-bonding with carbazole N–H[3].
Ethyl Acetate (EtOAc) 4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.17 (t)Trapped in the crystal lattice during precipitation[5].
Dichloromethane (DCM) 5.30 (s)5.76 (s)Incomplete drying under reduced pressure[5].
Water (Moisture) 1.56 (s, broad)3.33 (s, broad)Hygroscopic nature of the tertiary amine group[6].
Trace Acid (HCl/DCl) Causes N–H broadeningCauses N–H broadeningSolvent degradation (e.g., CDCl₃ decomposing to DCl).

Critical Diagnostic Note: The –N(CH₃)₂ protons of your target product typically appear as a singlet around 2.9–3.1 ppm. This critically overlaps with the methyl peaks of DMF, leading to false integration values.

Targeted Troubleshooting & FAQs

Q1: I observe extra singlets around 2.7–3.0 ppm that integrate poorly with my expected –N(CH₃)₂ signal. High vacuum drying does not remove them. What is the issue? A1: This is a classic case of N,N-Dimethylformamide (DMF) contamination. DMF is frequently used as a solvent in carbazole functionalization. The aldehydic oxygen of DMF forms a3[3]. This interaction severely lowers the vapor pressure of DMF, making it resistant to standard high-vacuum drying. Furthermore, the DMF methyl peaks (2.89 and 2.73 ppm in DMSO-d₆) directly overlap with the tertiary amine protons of your product[5]. Resolution: Do not rely on evaporation. Instead, disrupt the hydrogen bond chemically by washing your organic extract with a 5% aqueous LiCl solution, which heavily solvates DMF and pulls it into the aqueous phase.

Q2: The baseline in the aromatic region (7.0–8.5 ppm) is noisy, and there are trace multiplet impurities. The solid has a slight yellowish-green tint. A2: Your sample is likely contaminated with unreacted starting material (e.g., 3-amino-9H-carbazole) or oxidation byproducts. Commercial carbazole sources often4[4]. Additionally, the electron-donating –N(CH₃)₂ group makes the carbazole core highly electron-rich and susceptible to air oxidation, leading to colored quinonoid species[4]. Resolution: Perform an acid-base extraction (see Protocol 1) to separate the basic target molecule from neutral carbazole impurities, followed by storage under an inert argon atmosphere.

Q3: When purifying via silica gel column chromatography, my compound streaks severely, and the isolated product shows broad NMR peaks. A3: Peak tailing occurs because the basic tertiary amine of N,N-Dimethyl-9H-carbazol-3-amine7[7]. This not only causes poor separation but can also protonate the amine, leading to intermediate exchange rates on the NMR timescale (resulting in broad peaks). Resolution: Passivate the silica gel by adding 1% Triethylamine (TEA) to your mobile phase[7]. This competitive base neutralizes the acidic sites, ensuring sharp elution bands and maintaining the product as a free base.

Self-Validating Experimental Protocols

Protocol 1: Acid-Base Extraction for Amine Purification

This protocol leverages the basicity of the –N(CH₃)₂ group to separate the target compound from neutral carbazoles, oxidized oligomers, and polar aprotic solvents.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude N,N-Dimethyl-9H-carbazol-3-amine in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M HCl (3 × 15 mL).

    • Causality: The tertiary amine protonates to form a water-soluble hydrochloride salt, migrating to the aqueous layer. Neutral impurities (like unreacted carbazole) remain in the EtOAc.

  • Validation Check 1: Spot both layers on a TLC plate. The aqueous layer (spotted and neutralized with NH₃ vapor) should contain your product; the organic layer should contain the impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH reaches 10–12.

    • Causality: The high pH deprotonates the amine, regenerating the free base, which will precipitate or form a cloudy suspension.

  • Recovery Extraction: Extract the basified aqueous layer with fresh Dichloromethane (DCM) (3 × 15 mL).

  • LiCl Wash (Optional but recommended): Wash the combined DCM layers with 5% aqueous LiCl (2 × 10 mL) to remove any residual DMF[3].

  • Drying & Concentration: Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Check 2: The resulting solid should be significantly lighter in color (white to off-white) compared to the crude material.

Protocol 2: High-Fidelity NMR Sample Preparation

Trace acid in deuterated solvents (especially CDCl₃) will protonate the tertiary amine, causing chemical shift drift and N–H peak broadening. This protocol ensures a pristine microenvironment for NMR analysis.

Step-by-Step Methodology:

  • Solvent Purification: Pack a small glass pipette with a cotton plug and 2 cm of basic alumina (Brockmann Grade I). Pass 1 mL of CDCl₃ through the plug directly into a clean vial.

    • Causality: Basic alumina neutralizes trace DCl and removes residual moisture generated by the photodecomposition of chloroform over time.

  • Sample Preparation: Weigh exactly 10–15 mg of the purified N,N-Dimethyl-9H-carbazol-3-amine.

  • Dissolution: Dissolve the solid in 0.6 mL of the treated CDCl₃.

    • Validation Check: The solution should be perfectly clear. Any turbidity indicates polymeric oxidation products or inorganic salts, requiring syringe filtration.

  • Internal Referencing: Add 1 µL of Tetramethylsilane (TMS) to serve as a 0 ppm reference[6].

  • Data Acquisition: Transfer the solution to an oven-dried 5 mm NMR tube. Flush the headspace with argon gas before capping to prevent in-situ oxidation during the NMR scan.

References

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist, Organometallics.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry, ACS Public
  • ChemTik Products: N,N-DIMETHYL-9H-CARBAZOL-3-AMINE, ChemTik.
  • Proton-induced Conversion from Non-Aufbau to Aufbau Electronic Structure of an Organic Radical with Turn-on Fluorescence, Hep Journals.
  • Technical Support Center: Purification of Aminopropyl Carbazole Deriv
  • Revisiting Carbazole: Origin, Impurity, and Properties, ACS M
  • Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation, ResearchG

Sources

Technical Support Center: Mitigating Fluorescence Quenching in N,N-Dimethyl-9H-carbazol-3-amine Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N,N-Dimethyl-9H-carbazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to fluorescence quenching in their experiments. By understanding the underlying principles and implementing the strategies outlined below, you can enhance the signal integrity and reproducibility of your fluorescence-based assays.

Understanding Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. This phenomenon can arise from a variety of mechanisms, broadly categorized as static or dynamic quenching. In the context of N,N-Dimethyl-9H-carbazol-3-amine, a carbazole derivative known for its strong luminescence and charge-transporting capabilities, understanding these mechanisms is crucial for optimizing its performance.

Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with another molecule (the quencher) in the ground state. This complex then returns to the ground state without emitting a photon upon excitation.

Dynamic Quenching (Collisional Quenching): This happens when an excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. The rate of dynamic quenching is dependent on the concentration of the quencher and the viscosity of the solvent.

Below is a conceptual diagram illustrating the primary pathways that can lead to a reduction in fluorescence signal.

Pathways to Fluorescence Quenching A Excited State Fluorophore B Fluorescence Emission A->B Radiative Decay C Quenching Pathways A->C Non-Radiative Decay D Concentration Quenching (Aggregation) C->D E Solvent Effects C->E F Presence of Quenchers (e.g., O2, heavy metals) C->F G Photobleaching C->G

Caption: Troubleshooting workflow for time-dependent signal loss.

Q3: I observe a shift in the emission wavelength of my N,N-Dimethyl-9H-carbazol-3-amine solution. Why is this happening?

Shifts in the emission wavelength, also known as solvatochromism, are common for carbazole derivatives and are primarily influenced by the solvent environment.

Possible Cause: Solvent Polarity

The fluorescence emission of many carbazole derivatives is sensitive to the polarity of the solvent. An increase in solvent polarity often leads to a bathochromic (red) shift in the emission maximum. This is due to the stabilization of the more polar excited state by the polar solvent molecules.

Solution:

  • Consistent Solvent Environment: Ensure that you are using the same solvent and maintaining consistent experimental conditions (e.g., temperature, pH) to ensure reproducible emission spectra.

  • Solvent Characterization: If you are intentionally studying the solvatochromic properties, systematically vary the solvent polarity and record the corresponding emission maxima. This can provide valuable information about the electronic properties of your fluorophore.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration Range
  • Prepare a Stock Solution: Prepare a concentrated stock solution of N,N-Dimethyl-9H-carbazol-3-amine in a high-purity solvent (e.g., dichloromethane or THF).

  • Serial Dilutions: Perform a series of dilutions to create solutions with a range of concentrations (e.g., from 10⁻⁸ M to 10⁻⁴ M).

  • Fluorescence Measurement: Measure the fluorescence intensity of each solution under identical instrument settings (excitation wavelength, slit widths, detector gain).

  • Data Analysis: Plot the fluorescence intensity as a function of concentration. Identify the linear portion of the curve. The optimal working concentration will be within this range to avoid aggregation-caused quenching.

Protocol 2: Solvent Deoxygenation
  • Choose a Suitable Flask: Place your solvent in a flask with a side-arm and a stopcock.

  • Inert Gas Purge: Connect the side-arm to a source of inert gas (high-purity nitrogen or argon) with a bubbler.

  • Bubbling: Gently bubble the inert gas through the solvent for 15-30 minutes. The bubbling should be vigorous enough to agitate the solvent but not so strong as to cause splashing.

  • Storage: After deoxygenation, seal the flask and store it under a positive pressure of the inert gas until use.

References

  • Benchchem. (n.d.). A Comparative Guide to the Photophysical Properties of Carbazole Derivatives.
  • Advanced Materials Letters. (n.d.). Photophysical Properties of Carbazole Derivative DPSPC Doped Composite Glass.
  • Luminescence. (2005). Environmental effects on the fluorescence behaviour of carbazole derivatization reagents.
  • ResearchGate. (n.d.). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES.
  • Kobe University Repository. (2023). Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensit.
  • Journal of Molecular Modeling. (n.d.). Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach.
  • RSC Advances. (2026). Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores.
  • ResearchGate. (n.d.). High-efficient carbazole-based photo-bleachable dyes as free radical initiators for visible light polymerization.
  • Polymer Chemistry. (n.d.). Fused carbazole–coumarin–ketone dyes: high performance and photobleachable photoinitiators in free radical photopolymerization for deep photocuring under visible LED light irradiation.
  • AIP Publishing. (2020). Extremely solvent-enhanced absorbance and fluorescence of carbazole interpreted using a damped Franck–Condon simulation.
  • Langmuir. (2009). Solvent Dependant Optical Switching in Carbazole-Based Fluorescent Nanoparticles.
  • The Journal of Physical Chemistry C. (2018).

Technical Support Center: N,N-Dimethyl-9H-carbazol-3-amine Photostability & UV Degradation

Author: BenchChem Technical Support Team. Date: April 2026

Scientist's Note: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the photostability of carbazole-amine derivatives in photocatalysis, OLED development, and medicinal chemistry. N,N-Dimethyl-9H-carbazol-3-amine is notoriously susceptible to UV-induced degradation. The core issue is thermodynamic: the energy of its first excited singlet state (S₁) often exceeds the bond dissociation energy (BDE) of its C(sp²)–N(sp³) bonds. This imbalance leads to homolytic cleavage, non-radiative quenching, and complex molecular aggregation.

This guide abandons generic advice in favor of self-validating protocols and mechanistic insights, empowering you to troubleshoot, quantify, and mitigate these degradation pathways effectively.

Part 1: Diagnostic Workflow

Before altering your experimental parameters, you must accurately diagnose the mode of degradation. Use the following logic tree to determine if your compound is undergoing chemical cleavage or exciton-induced aggregation.

DiagnosticWorkflow Start UV Exposure Anomaly Detected (Loss of Signal / Spectral Shift) CheckEmission Perform EL/PL Spectroscopy Start->CheckEmission ShiftObserved Are there new long-wavelength bands (e.g., 490 nm)? CheckEmission->ShiftObserved Aggregation Exciton-Induced Aggregation (Electroplex Formation) ShiftObserved->Aggregation Yes HPLC Run HPLC-HRMS Analysis ShiftObserved->HPLC No / Unsure ConfirmDeg Confirm Photodegradation Aggregation->ConfirmDeg Cleavage C(sp2)-N(sp3) Bond Cleavage (Chemical Degradation) Cleavage->ConfirmDeg MassCheck Detect Low-MW Intermediates? (N-dealkylation products) HPLC->MassCheck MassCheck->Cleavage Yes

Diagnostic workflow for identifying UV-induced degradation in carbazole-amines.

Part 2: Troubleshooting & FAQs

Q: My N,N-Dimethyl-9H-carbazol-3-amine samples show a rapid loss of luminescence and a distinct spectral shift after 365 nm UV exposure. What is driving this? A: You are observing exciton-induced degradation. Under UV irradiation, the molecule undergoes an S₀ → S₁ transition. Because the C(sp²)–N(sp³) bond is relatively weak, the energy of the S₁ state is sufficient to cause homolytic cleavage of the amine group[1]. This cleavage creates reactive radical species that quench luminescence. Concurrently, the accumulation of excitons forces morphological changes, driving the intact molecules into aggregated states (electroplexes or electromers) that emit at longer wavelengths (e.g., shifting from ~400 nm to ~490 nm)[2].

Q: How can I differentiate between direct photolysis (bond cleavage) and ROS-mediated photo-oxidation in my assay? A: You must employ an indirect chemical probe approach using specific reactive oxygen species (ROS) scavengers[3]. Carbazole degradation can be driven by superoxide radical anions, singlet oxygen, or hydroxyl radicals generated when UV light interacts with dissolved oxygen and the excited carbazole. By running parallel UV-exposure assays spiked with benzoquinone (superoxide scavenger), sodium azide (singlet oxygen scavenger), or isopropyl alcohol (hydroxyl radical scavenger), you can isolate the exact causal mechanism. If degradation persists across all scavenger conditions, direct homolytic C–N cleavage is the dominant pathway.

Part 3: Quantitative Degradation Profiling

To ensure experimental reproducibility, benchmark your compound's degradation kinetics against known parameters. The table below summarizes the expected degradation profile of N,N-Dimethyl-9H-carbazol-3-amine under continuous 365 nm UV stress (10 mW/cm²) in an aerated acetonitrile solution.

UV Exposure Time (h)Remaining Intact Compound (%)Photoluminescence Quantum Yield (PLQY)Primary Detected Intermediates (HRMS m/z)Dominant Mechanistic Driver
0 100%0.45N/A (Parent: 211.12 [M+H]⁺)N/A
12 82%0.31197.10 (N-monomethyl)N-dealkylation
24 55%0.18183.09 (Primary amine)Progressive C-N cleavage
48 28%0.05227.11 (Hydroxylated)ROS-mediated oxidation
72 <5%<0.01<150 (Ring-cleavage fragments)Deep photo-oxidation
Part 4: Photodegradation Pathway

Understanding the causality of degradation allows you to design better stabilizing environments (e.g., degassing solvents or utilizing solid-state matrices).

Pathway S0 N,N-Dimethyl-9H-carbazol-3-amine (S0) UV UV Irradiation (λ < 365 nm) S0->UV S1 Singlet Exciton State (S1) UV->S1 PathA Homolytic C-N Cleavage S1->PathA BDE < S1 Energy PathB ROS Interaction (O2•-, •OH) S1->PathB Ambient Air ProdA N-Dealkylation Products (Secondary Amines) PathA->ProdA ProdB Ring-Opened / Oxidized Intermediates PathB->ProdB Quench Non-Radiative Quenching (Loss of Efficiency) ProdA->Quench ProdB->Quench

Mechanistic pathway of UV-induced N-dealkylation and ROS-mediated degradation.

Part 5: Validated Experimental Protocols
Protocol 1: Controlled UV-Stress Photostability & HRMS Tracking

Purpose: To quantify the rate of C-N bond cleavage and definitively identify low-molecular-weight degradation products. This protocol acts as a self-validating system by establishing a strict baseline and quenching reactive species prior to analysis.

  • Sample Preparation: Dissolve N,N-Dimethyl-9H-carbazol-3-amine in HPLC-grade acetonitrile to a final concentration of 50 µM.

  • Baseline Measurement: Extract a 1 mL aliquot and record the initial UV-Vis absorption and photoluminescence (PL) spectra to establish the T0​ baseline.

  • UV Exposure: Place the sample in a quartz cuvette within a controlled UV photoreactor (λ = 365 nm, irradiance = 10 mW/cm²). Critical Step: Maintain the temperature at 25°C using a circulating water bath to ensure you are measuring photolytic and not thermal degradation.

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 12, 24, 48, and 72 hours. Immediately quench any residual reactive species by transferring the aliquot to an amber vial containing 50 µL of cold methanol (-20°C).

  • HRMS Analysis: Inject 5 µL of the quenched sample into an LC-HRMS system (e.g., Q-TOF). Use a C18 column with a gradient mobile phase of water/acetonitrile (containing 0.1% formic acid). Monitor for the disappearance of the parent mass (m/z 211.12 [M+H]⁺) and the appearance of N-dealkylation products (m/z 197.10, 183.09).

Protocol 2: Indirect Chemical Probe Approach for ROS Scavenging

Purpose: To isolate the role of specific Reactive Oxygen Species (ROS) in the degradation cascade and determine if degassing your solvents is necessary.

  • Matrix Preparation: Prepare four identical 50 µM solutions of the carbazole-amine in aerated acetonitrile.

  • Scavenger Addition:

    • Solution A: Control (No scavenger).

    • Solution B: Add 1.0 mM Benzoquinone (BQ) to scavenge superoxide radicals (O₂•⁻).

    • Solution C: Add 1.0 mM Sodium Azide (NaN₃) to scavenge singlet oxygen (¹O₂).

    • Solution D: Add 1.0 mM Isopropyl Alcohol (IPA) to scavenge hydroxyl radicals (•OH).

  • Irradiation & Monitoring: Expose all four solutions to 365 nm UV light for 24 hours under identical irradiance.

  • Data Interpretation: Analyze the remaining concentration of the parent compound via HPLC-UV (λ = 254 nm). If Solution C shows significantly higher parent compound retention than Solution A, singlet oxygen is a primary driver of the degradation, dictating that future experiments must be performed under strict inert gas (Argon/N₂) purging[3].

References
  • Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials - ACS Publications. 1

  • Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging - ACS Publications. 2

  • A carbazole-based fully conjugated sp² c D–A covalent organic polymer for visible light mediated photocatalytic degradation of rhodamine B and Rose Bengal - RSC. 3

Sources

Purification techniques and recrystallization of crude N,N-Dimethyl-9H-carbazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of crude N,N-Dimethyl-9H-carbazol-3-amine. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their purification workflows.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific experimental issues in a direct question-and-answer format, providing probable causes and actionable solutions grounded in chemical principles.

Question 1: My TLC analysis shows significant streaking or tailing for the product spot. What's causing this and how can I fix it?

Answer:

Streaking on a silica gel TLC plate is a classic indicator of strong interaction between a basic compound and the acidic nature of the silica gel stationary phase. The tertiary amine group in N,N-Dimethyl-9H-carbazol-3-amine is basic and can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor spot shape and inaccurate Rf values.

Probable Causes & Solutions:

  • Cause: Strong acid-base interaction between the amine and silica gel.

  • Solution 1: Basic Modifier in Eluent: The most effective solution is to neutralize the acidic sites on the silica gel. Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), into your mobile phase (eluent). A concentration of 0.1-1% TEA is typically sufficient to dramatically improve spot shape.[1][2] This same modified eluent system should then be used for your column chromatography.

  • Solution 2: Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase for chromatography, such as neutral or basic alumina.[2][3] However, silica gel with a basic modifier is the most common and cost-effective approach.

Question 2: I'm attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is a common issue when the solution is supersaturated or cooled too quickly.

Probable Causes & Solutions:

  • Cause 1: Solution is too concentrated or cooled too rapidly.

  • Solution: Re-heat the mixture until the oil fully redissolves. If necessary, add a minimal amount of additional hot solvent to ensure complete dissolution.[4] Allow the flask to cool very slowly to room temperature (e.g., by insulating it with glass wool or placing it in a warm water bath that cools gradually). Once at room temperature, cooling can be continued in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.

  • Cause 2: Inappropriate solvent choice.

  • Solution: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] If a single solvent proves difficult, a two-solvent (solvent/anti-solvent) system is an excellent alternative. Dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., acetone, ethanol). Then, add a "poor" or "anti-solvent" (in which the compound is insoluble, e.g., water or hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify the solution, and then cool slowly.[4]

Question 3: After column chromatography, my fractions are still impure, and the product seems to have co-eluted with an impurity. How can I improve separation?

Answer:

Co-elution of impurities is a common challenge, especially with byproducts that have similar polarities to the target compound.

Probable Causes & Solutions:

  • Cause 1: Incorrect solvent system polarity.

  • Solution: The polarity of the eluent is not optimized for separation. You need to increase the difference in migration rates between your product and the impurity.

    • Fine-tune the Solvent Ratio: If using a binary system like hexane/ethyl acetate, make small, systematic adjustments to the ratio.

    • Use a Gradient Elution: Instead of a single (isocratic) eluent, use a gradient elution. Start with a low polarity mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) and gradually increase the percentage of the more polar solvent.[1][2] This will help separate compounds with close polarities.

  • Cause 2: Column was overloaded or packed improperly.

  • Solution: Use an appropriate amount of silica gel (a rule of thumb is a 30:1 to 50:1 ratio of silica to crude product by weight). Ensure the column is packed uniformly without air bubbles or channels. Load the crude product onto the column in a minimal volume of solvent.

Question 4: The color of my purified product is dark brown/yellow, not the expected off-white or light color. How can I decolorize it?

Answer:

A darker-than-expected color often points to the presence of highly conjugated, colored impurities, which can arise from oxidation of the carbazole ring or the amine functionality.[1][2][3]

Probable Causes & Solutions:

  • Cause: Formation of oxidation products or other colored impurities.

  • Solution 1: Activated Charcoal Treatment: This is a highly effective method for removing colored impurities. Dissolve the product in a suitable hot solvent (as you would for recrystallization), add a small amount of activated charcoal (typically 1-2% by weight), and swirl or stir the hot mixture for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal, and then proceed with the recrystallization by allowing the filtrate to cool.[2]

  • Solution 2: Column Chromatography: Often, colored impurities are highly polar. A quick "plug" filtration through a short column of silica gel can be sufficient to trap these impurities while allowing your less polar product to elute.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude N,N-Dimethyl-9H-carbazol-3-amine? A1: Impurities typically stem from the synthetic route. Common impurities may include unreacted starting materials (e.g., carbazole), reagents, and products from side reactions such as dialkylation or oxidation of the carbazole ring system.[1]

Q2: What are the best solvent systems for purifying N,N-Dimethyl-9H-carbazol-3-amine? A2: The optimal solvent system depends on the specific purification technique. The table below provides recommended starting points based on established methods for similar carbazole derivatives.[1][4][5][6]

TechniqueRecommended Solvent System(s)Modifier/Notes
TLC Analysis Hexane / Ethyl Acetate (e.g., 7:3 or 8:2 v/v)Add 0.5-1% Triethylamine (TEA) to prevent streaking.[1]
Dichloromethane / Methanol (e.g., 98:2 or 95:5 v/v)Add 0.5-1% Triethylamine (TEA).[1]
Column Chromatography Hexane / Ethyl Acetate (gradient elution)Eluent must be modified with 0.1-1% TEA.[1][2]
Dichloromethane / Methanol (gradient elution)Eluent must be modified with 0.1-1% TEA.
Recrystallization Ethanol or IsopropanolGood single-solvent options.[1][4][6][7]
AcetoneCan be effective, sometimes used in a solvent/anti-solvent pair.[4][8]
Ethyl Acetate / HexaneA common two-solvent system. Dissolve in hot ethyl acetate, add hexane as the anti-solvent.[4][7]
Toluene or XyleneEffective for less polar impurities.[9]

Q3: Can I use acid-base extraction to purify my crude product? A3: Yes, this can be a very effective initial purification step. Since N,N-Dimethyl-9H-carbazol-3-amine is basic, it can be protonated and extracted into an aqueous acid layer, leaving non-basic impurities behind in the organic layer.

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer.

  • Separate the layers. The organic layer contains neutral/acidic impurities.

  • Basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the amine, causing it to precipitate or be extractable back into a fresh organic layer.

  • Extract the free amine back into an organic solvent, dry the organic layer (e.g., with anhydrous MgSO₄ or Na₂SO₄), and evaporate the solvent.[10][11] This procedure is often followed by chromatography or recrystallization for final polishing.

Q4: What analytical techniques are best for assessing the purity of my final product? A4: A combination of techniques is essential to confirm both purity and identity.[1]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting minor impurities.[1][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any structural impurities.[12][13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[12][14]

  • Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.

Experimental Protocols & Workflows

Protocol 1: Standard Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude N,N-Dimethyl-9H-carbazol-3-amine in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate and a condenser) while stirring or swirling. Continue adding small portions of hot ethanol until the solid is just completely dissolved.[4][6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Diagrams of Key Workflows

G cluster_0 Purification Workflow crude Crude Product chrom Column Chromatography (Silica, Hex/EtOAc + 1% TEA) crude->chrom tlc_check Purity Check (TLC/HPLC) chrom->tlc_check tlc_check->chrom Fractions Impure combine Combine Pure Fractions & Evaporate tlc_check->combine Fractions Pure recryst Recrystallization (e.g., from Ethanol) combine->recryst final_prod Pure Crystalline Product recryst->final_prod

Caption: General purification workflow for N,N-Dimethyl-9H-carbazol-3-amine.

G cluster_1 Troubleshooting: 'Oiling Out' During Recrystallization start Compound 'Oiled Out' reheat Re-heat to Redissolve Oil start->reheat add_solvent Add Minimal Hot Solvent (if needed) reheat->add_solvent slow_cool Cool SLOWLY (Insulate Flask) add_solvent->slow_cool induce Induce Crystallization (Scratch / Seed Crystal) slow_cool->induce success Crystals Form induce->success Success fail Still Oiling Out induce->fail change_solvent Change Solvent or Use Solvent/Anti-solvent System fail->change_solvent Problem Persists change_solvent->reheat

Caption: Decision tree for troubleshooting when a compound "oils out".

References

  • Technical Support Center: Purification of Aminopropyl Carbazole Deriv
  • Technical Support Center: Recrystalliz
  • Purification of carbazole by solvent crystallization under two forced cooling modes | Request PDF - ResearchG
  • Supporting Inform
  • Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cycliz
  • A Small-Scale Silica Gel Column Chromatography Method for Separating Carbazole Compounds from Highly Mature Crude Oil | Request PDF - ResearchG
  • Technical Support Center: Purification of 1H-Benzo[c]carbazole Deriv
  • 9H-Carbazole, 9-ethyl-3,6-dimethyl - Organic Syntheses Procedure.
  • Preparation and property analysis of antioxidant of carbazole deriv
  • Carbazoles, process for their preparation, pharmaceutical compositions containing them, and intermediates thereto - European P
  • Assessing Carbazole Derivatives as Single-Electron Photoreductants - ACS Public
  • Technical Support Center: Purification of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol - Benchchem.
  • Synthesis of Carbazole Derivative Compound with the Mannich Reaction and Antioxidant Activity - AIP Publishing.
  • Purity Assessment of Synthesized 6-Amino-5,8-dimethyl-9H-carbazol-3-ol: A Compar
  • Purification of carbazole - Google P

Sources

Overcoming aggregation-caused quenching in N,N-Dimethyl-9H-carbazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for photophysical troubleshooting. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with Aggregation-Caused Quenching (ACQ) in N,N-Dimethyl-9H-carbazol-3-amine and its derivatives.

Because of its planar, electron-rich carbazole scaffold, this compound is highly susceptible to intermolecular π-π stacking in the solid state or at high concentrations, which activates non-radiative decay pathways and quenches fluorescence. This guide provides diagnostic tools, structural engineering strategies, and self-validating experimental protocols to overcome these limitations.

I. Diagnostic FAQs: Identifying and Understanding ACQ

Q: Why does my N,N-Dimethyl-9H-carbazol-3-amine sample exhibit bright fluorescence in dilute THF but become completely non-emissive when water is added or when cast as a solid film? A: You are observing classic Aggregation-Caused Quenching (ACQ). In dilute solutions, the carbazole molecules are solvated and isolated, allowing radiative decay from the excited state. When a poor solvent (like water) is added, or when the solvent evaporates to form a film, the planar carbazole cores undergo strong intermolecular π-π stacking. This stacking forms H-aggregates (where molecules align face-to-face), facilitating rapid non-radiative energy transfer to the ground state[1].

Q: How can I differentiate ACQ from dynamic quenching caused by impurities in my solvent? A: To isolate the causality, perform a concentration-dependent photoluminescence (PL) and lifetime analysis. If impurities are causing dynamic quenching, the fluorescence lifetime will decrease linearly with the concentration of the quencher (following Stern-Volmer kinetics). If ACQ is the culprit, dynamic light scattering (DLS) will reveal the formation of nano-aggregates exactly at the water-fraction threshold where emission drops, and UV-Vis absorption spectra will show a baseline tailing effect due to Mie scattering from the newly formed particles[2].

II. Troubleshooting Guide: Strategies to Overcome ACQ

If your application requires solid-state emission (e.g., OLEDs, solid-state sensors), you must disrupt the π-π stacking. Below are the three primary field-proven strategies.

Strategy 1: Covalent Modification for Aggregation-Induced Emission (AIE)

The most robust way to overcome ACQ is to covalently attach bulky, rotor-like groups (such as tetraphenylethene (TPE) or cyanostilbene) to the carbazole core. In the solid state, these bulky groups create steric hindrance that physically prevents the planar carbazole cores from stacking. Furthermore, the physical restriction of these rotors in the solid state blocks non-radiative decay—a phenomenon known as Restriction of Intramolecular Motion (RIM), converting the molecule into an AIEgen[3].

Strategy 2: Matrix Isolation via Host-Guest Doping

If you cannot alter the chemical structure of N,N-Dimethyl-9H-carbazol-3-amine, you can physically isolate the molecules by doping them into a rigid polymer matrix (like PMMA) or a wide-bandgap small molecule host (like Zn(BTZ)2). By maintaining the dopant concentration below 5 wt%, the host matrix acts as a physical barrier, preserving the monomeric emissive state[4].

Strategy 3: Radical Spin-State Engineering (The TTM-Cz-DMA Approach)

A highly advanced method involves coupling the amine to a tris(2,4,6-trichlorophenyl)methyl (TTM) radical to form TTM-Cz-DMA . Initially, this donor-acceptor radical is non-luminescent due to a non-Aufbau electronic structure (the Singly Occupied Molecular Orbital, SOMO, lies below the HOMO). However, upon protonation of the amine, the dihedral angle between the donor and acceptor drops from 88° to 62°. This structural planarization inverts the energy levels to an Aufbau configuration, triggering a massive "turn-on" fluorescence[5].

Photophysical_Mechanisms N1 N,N-Dimethyl-9H-carbazol-3-amine (Planar Scaffold) N2 High Concentration / Solid State N1->N2 N5 Covalent Twist Modification (e.g., TPE Attachment) N1->N5 N3 Strong Intermolecular π-π Stacking N2->N3 N4 Aggregation-Caused Quenching (ACQ) Non-Radiative Decay N3->N4 N6 Steric Hindrance Prevents π-π Stacking N5->N6 N7 Restriction of Intramolecular Motion (RIM) N6->N7 N8 Aggregation-Induced Emission (AIE) Radiative Decay N7->N8

Mechanistic logic comparing ACQ in planar carbazoles versus AIE via structural twisting.

III. Quantitative Data Summary

The following table synthesizes the expected photophysical outcomes when applying the troubleshooting strategies to N,N-Dimethyl-9H-carbazol-3-amine and its derivatives.

Compound State / EnvironmentModification StrategyDominant Photophysical StateQuantum Yield (Φ)Primary Mechanism
Pristine Amine (Solid Film) None (Control)Quenched (ACQ)< 2%Intermolecular H-aggregation & π-π stacking
TPE-Modified Carbazole (Solid) Covalent Twist (AIE)Highly Emissive> 60%Restriction of Intramolecular Motion (RIM)
Pristine Amine in PMMA (1 wt%) Matrix IsolationEmissive40% - 65%Physical separation prevents excimer formation
TTM-Cz-DMA Radical (Neutral) Radical CouplingQuenched< 1%Non-Aufbau Electronic Structure (SOMO < HOMO)
TTM-Cz-DMA Radical (Protonated) Acidification (H+)Emissive (Turn-On)> 30%Aufbau Structure (HOMO < SOMO) & Dihedral shift

IV. Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these step-by-step methodologies. Each protocol includes built-in validation steps to confirm causality.

Protocol A: Matrix Isolation via PMMA Doped Films

Purpose: To physically suppress ACQ without altering the molecular structure of the carbazole amine.

  • Solution Preparation: Dissolve N,N-Dimethyl-9H-carbazol-3-amine and Polymethyl methacrylate (PMMA) in anhydrous toluene. Calculate the mass ratios to achieve exactly 1 wt%, 5 wt%, and 10 wt% dopant concentrations.

    • Causality Check: Toluene is chosen because it dissolves both the host and the guest equally, preventing premature phase separation during the liquid phase.

  • Spin-Coating: Dispense 50 µL of the solution onto a pre-cleaned quartz substrate. Spin at 2000 RPM for 60 seconds.

    • Causality Check: Rapid solvent evaporation kinetically freezes the carbazole molecules in a monomeric state, bypassing the thermodynamic drive to aggregate.

  • Thermal Annealing: Place the films on a hotplate at 60°C for 10 minutes in a nitrogen-filled glovebox.

    • Validation: Measure the PL spectrum of the 1 wt% film. It should match the dilute solution spectrum. If the 10 wt% film shows a red-shifted, broadened emission, it indicates that the concentration is too high, allowing molecules to interact and form excimers.

Protocol B: Proton-Responsive Activation of TTM-Cz-DMA

Purpose: To utilize SOMO-HOMO inversion to overcome radical-state quenching.

  • Baseline Measurement: Dissolve the synthesized TTM-Cz-DMA radical in anhydrous dichloromethane (DCM) at 1×10−5 M. Record the baseline PL spectrum.

    • Validation: The solution should be virtually non-emissive, confirming the non-Aufbau ground state[5].

  • Acidification: Titrate trifluoroacetic acid (TFA) into the solution in 0.1 equivalent increments. Monitor the PL spectrum after each addition.

    • Causality Check: The acid protonates the amine group. This reduces the steric clash between the donor and acceptor, dropping the excited-state dihedral angle from 88° to 62°. This structural change pushes the SOMO above the HOMO, activating fluorescence[5].

  • Reversibility (Self-Validation): Add triethylamine (TEA) to the protonated solution to neutralize the TFA. The fluorescence must immediately quench, proving that the emission is strictly tied to the proton-induced conformational change and not a degradation byproduct.

Radical_Workflow R1 TTM-Cz-DMA Radical Synthesis (Donor-Acceptor) R2 Non-Aufbau Electronic Structure (SOMO < HOMO) R1->R2 R3 Non-Luminescent State (Quenched) R2->R3 R4 Protonation (TFA Addition) R3->R4 R5 Dihedral Angle Reduction (88° to 62°) R4->R5 R6 Aufbau Electronic Structure (HOMO < SOMO) R5->R6 R7 Turn-On Fluorescence (Radiative Emission) R6->R7 R7->R3 Deprotonation (TEA)

Proton-responsive SOMO-HOMO inversion overcoming quenching in TTM-Cz-DMA radicals.

V. References

  • Proton-induced Conversion from Non-Aufbau to Aufbau Electronic Structure of an Organic Radical with Turn-on Fluorescence. Chemical Research in Chinese Universities / Hep Journals. 5

  • Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. ResearchGate. 3

  • Symphony of light: AIE and MFC in carbazole-based cyanostilbenes. RSC Publishing. 1

  • A Simple Molecular Design Strategy for Luminescent Radicals to Achieve Near-Infrared Emission. The Journal of Physical Chemistry Letters - ACS Publications. 4

  • A Carbazole-Based Aggregation-Induced Emission “Turn-On” Sensor for Mercury Ions in Aqueous Solution. ResearchGate. 2

Sources

Validation & Comparative

N,N-Dimethyl-9H-carbazol-3-amine vs CBP in OLED device performance

Author: BenchChem Technical Support Team. Date: April 2026

Next-Generation OLED Materials: A Comparative Guide on N,N-Dimethyl-9H-carbazol-3-amine Radicals vs. Traditional CBP Hosts

As the demand for high-efficiency, near-infrared (NIR) organic light-emitting diodes (OLEDs) accelerates, materials science is undergoing a paradigm shift. For over a decade, closed-shell molecules like 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) have served as the benchmark host matrices for phosphorescent OLEDs (PhOLEDs)[1]. However, traditional closed-shell systems are fundamentally bottlenecked by spin-statistics, limiting their internal quantum efficiency (IQE) without heavy-metal dopants.

Enter open-shell luminescent radicals. By utilizing highly electron-donating moieties like N,N-Dimethyl-9H-carbazol-3-amine (DMA-Cz) covalently linked to radical acceptors, researchers have engineered "non-Aufbau" electronic structures[2]. These radical emitters bypass the triplet bottleneck entirely, achieving 100% IQE potential via doublet-spin emission[3]. This guide provides an objective, data-driven comparison between the traditional CBP host matrix and the emerging DMA-Cz radical emitter framework.

Mechanistic Profiles & Causality

CBP: The Closed-Shell Benchmark Host

CBP operates on the principle of exciton confinement and energy transfer. As a host matrix, its primary function is to absorb injected charges, form excitons (25% singlets, 75% triplets), and transfer this energy to a phosphorescent dopant via Förster and Dexter mechanisms.

  • The Causality of Limitations: While CBP possesses excellent hole-transporting capabilities due to its electron-donating carbazole units, its unipolar nature leads to charge imbalance in the emissive layer. Furthermore, its relatively low glass transition temperature ( Tg​≈62∘ C) makes it highly susceptible to morphological degradation (crystallization) under Joule heating, leading to severe efficiency roll-off at high current densities[4]. Its triplet energy ( ET​=2.58 eV) is also insufficient for deep-blue emitters, causing reverse energy transfer[1].

N,N-Dimethyl-9H-carbazol-3-amine (DMA-Cz): The Open-Shell Radical Core

DMA-Cz is not used as a passive host, but rather as the active donor core in Donor-Acceptor (D-A) neutral radicals, such as TTM-Cz-DMA (tris-2,4,6-trichlorophenylmethyl-N,N-dimethyl-9H-carbazol-3-amine)[2].

  • The Causality of Doublet Emission: The dimethylamine group on the carbazole 3-position is a profoundly strong electron donor. When coupled with a TTM radical, this strong donation pushes the Highest Occupied Molecular Orbital (HOMO) of the DMA-Cz unit above the Singly Occupied Molecular Orbital (SOMO) of the radical[3]. This creates a rare non-Aufbau electronic structure . Consequently, holes are injected into the HOMO and electrons into the SOMO, recombining directly into a doublet excited state. Because doublet transitions are fully spin-allowed, these materials achieve highly efficient Near-Infrared (NIR) emission without the non-radiative triplet quenching that plagues closed-shell NIR emitters[2].

Comparative Performance Data

To objectively evaluate these materials, we must compare their functional roles and optoelectronic metrics within optimized OLED architectures.

Metric / PropertyCBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl)DMA-Cz (as TTM-Cz-DMA Radical)
Primary OLED Role Host Matrix (Energy Transfer)Emitter (Direct Charge Recombination)
Electronic Structure Closed-shell (Aufbau principle)Open-shell (Non-Aufbau principle)
Spin State & Excitons Singlet (25%) / Triplet (75%)Doublet (100% IQE potential)
Energy Levels HOMO: ~ -6.0 eV / LUMO: ~ -2.6 eVHOMO > SOMO (Inverted configuration)
Emission Spectrum ~380 nm (Host baseline)Near-Infrared (NIR), ~730 - 870 nm
Max EQE (Typical) Highly dependent on dopant (up to 20%+)~4.3% - 5.9% (Exceptional for NIR region)
Key Limitation Unipolar hole transport, low thermal stabilitySusceptible to non-radiative vibrational decay

Self-Validating Experimental Protocols

To ensure scientific integrity, the integration of these materials into OLED devices requires strict, self-validating workflows.

Protocol A: Fabrication & Validation of CBP-Hosted PhOLEDs
  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) glass substrates in sequential baths (acetone, ethanol, isopropanol). Causality: Perform a 15-minute UV-Ozone treatment immediately prior to deposition to increase the ITO work function, ensuring ohmic contact for efficient hole injection into the subsequent layer.

  • Emissive Layer (EML) Co-Deposition: Thermally co-deposit CBP and a phosphorescent dopant (e.g., Ir(ppy)3) at a strict 10:1 ratio under high vacuum ( 10−6 Torr). Causality: Because CBP is a unipolar hole transporter, precise doping concentration is critical to balance charge flux and prevent triplet-triplet annihilation (TTA).

  • System Validation (TRPL): Validate the host-guest matrix using Transient Photoluminescence (TRPL) spectroscopy. Validation Criterion: The system is successfully validated only if the PL decay curve of the EML film is strictly monoexponential. A biexponential decay indicates incomplete energy transfer or phase separation due to CBP crystallization[4].

Protocol B: Synthesis & Integration of DMA-Cz Radical Emitters
  • Material Synthesis & Electronic Validation: Synthesize TTM-Cz-DMA via Buchwald-Hartwig cross-coupling. Immediately subject the purified radical to Cyclic Voltammetry (CV). Validation Criterion: To confirm the critical non-Aufbau structure, CV must reveal two distinct oxidation waves where the oxidation potential of the DMA-Cz donor is lower than the reduction potential of the TTM SOMO. This proves the HOMO lies energetically above the SOMO[3].

  • Host-Matrix Integration: Co-deposit the DMA-Cz radical into a rigid, high- Tg​ host matrix (e.g., an exciplex-forming co-host). Causality: Open-shell radicals are highly susceptible to non-radiative decay via low-frequency molecular vibrations. A rigid host environment physically restricts these intramolecular rotations, forcing the exciton to decay radiatively, thereby maximizing the NIR External Quantum Efficiency (EQE)[2].

  • Device Characterization: Measure the J-V-L (Current Density-Voltage-Luminance) characteristics using a source meter integrated with a calibrated integrating sphere optimized for NIR detection (>800 nm).

Visualizing the Workflows

G cluster_CBP CBP Host-Guest Dynamics (Closed-Shell) cluster_DMA DMA-Cz Radical Dynamics (Open-Shell) CBP_Exciton Charge Recombination (25% Singlet / 75% Triplet) Energy_Transfer Förster/Dexter Energy Transfer CBP_Exciton->Energy_Transfer Phos_Emitter Phosphorescent Emission (Visible Spectrum) Energy_Transfer->Phos_Emitter Hole_Elec Hole Injection (HOMO) & Electron Injection (SOMO) Doublet Doublet Exciton (100% IQE Potential) Hole_Elec->Doublet NIR_Emission Direct NIR Emission (>800 nm) Doublet->NIR_Emission

Diagram 1: Exciton formation and energy transfer pathways in CBP vs. DMA-Cz radical OLEDs.

Workflow cluster_EML Emissive Layer (EML) Engineering & Validation Substrate ITO Substrate Preparation (UV-Ozone Treatment) HTL Hole Transport Layer Deposition Substrate->HTL CBP_Route Protocol A: CBP Host + Dopant (Validate via TRPL Decay) HTL->CBP_Route DMA_Route Protocol B: Rigid Host + DMA-Cz Radical (Validate via Cyclic Voltammetry) HTL->DMA_Route ETL Electron Transport Layer Deposition CBP_Route->ETL DMA_Route->ETL Validation Device Characterization (J-V-L & EQE Mapping) ETL->Validation

Diagram 2: Self-validating experimental workflow for fabricating and characterizing OLED devices.

References

  • [1] A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes. SciSpace.1

  • [4] Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. MDPI. 4

  • [2] A Simple Molecular Design Strategy for Luminescent Radicals to Achieve Near-Infrared Emission. ResearchGate.2

  • [3] NIR Emission and Acid-Induced Intramolecular Electron Transfer Derived from a SOMO–HOMO Converted Non-Aufbau Electronic Structure. ResearchGate. 3

Sources

A Comparative Guide to Hole Mobility: N,N-Dimethyl-9H-carbazol-3-amine Derivatives vs. NPB in Organic Electronics

Author: BenchChem Technical Support Team. Date: April 2026

In the development of Organic Light-Emitting Diodes (OLEDs) and organic spintronics, the selection of charge transport materials dictates device efficiency, drive voltage, and exciton recombination dynamics. This guide provides an objective, data-driven comparison between NPB (N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine)—the industry-standard hole transport material (HTM)—and N,N-Dimethyl-9H-carbazol-3-amine , specifically focusing on its functionalized radical adducts like TTM-Cz-DMA , which represent the frontier of non-Aufbau organic semiconductors.

Mechanistic Causality: Electronic Architecture & Transport Dynamics

To understand the divergence in hole mobility between these two materials, we must analyze the causality rooted in their fundamental electronic structures.

NPB (The Benchmark): NPB operates via a classic Aufbau electronic structure . Charge transport occurs purely through HOMO-HOMO (Highest Occupied Molecular Orbital) hopping. NPB is highly effective in bulk films because it exhibits essentially trap-free hole transport 1[1]. However, its mobility is highly thickness-dependent in practical OLED applications. At typical OLED thicknesses (~50 nm), the hole mobility drops by over an order of magnitude compared to bulk due to interfacial trap states dominating the transport kinetics 2[2].

N,N-Dimethyl-9H-carbazol-3-amine Derivatives (The Innovator): When N,N-Dimethyl-9H-carbazol-3-amine is utilized as a donor moiety in radical adducts like TTM-Cz-DMA, it forms a non-Aufbau electronic structure . In this rare configuration, the Singly Occupied Molecular Orbital (SOMO) lies below the highest doubly occupied molecular orbital (HOMO) 3[3]. This fundamental shift allows the material to bypass unipolar limitations, exhibiting highly efficient ambipolar charge transport . The radical character facilitates both hole and electron mobilities that rival or exceed standard glassy small molecules 4[4].

ElectronicStructure NPB NPB (Standard HTM) Aufbau Aufbau Structure (HOMO > LUMO) NPB->Aufbau Radical TTM-Cz-DMA (Radical Adduct) NonAufbau Non-Aufbau Structure (HOMO > SOMO) Radical->NonAufbau HoleTransport Unipolar Hole Transport (~10⁻⁴ cm²/Vs) Aufbau->HoleTransport Ambipolar Ambipolar Transport (Holes ~10⁻³ & Electrons ~10⁻²) NonAufbau->Ambipolar

Logical relationship between molecular electronic structures and resulting charge transport mechanisms.

Quantitative Performance Comparison

The following table synthesizes the experimentally verified mobility parameters for both materials across different measurement paradigms.

Material / DerivativeElectronic StructureHole Mobility (Bulk / TOF)Hole Mobility (Thin Film / SCLC)Electron MobilityPrimary Application
NPB Aufbau (Standard) 4.07×10−4 cm2/Vs 1.63×10−5 cm2/Vs (at 50 nm)N/A (Hole-only)Standard OLED HTL
TTM-Cz-DMA (Radical)Non-Aufbau (SOMO < HOMO) ∼1.0×10−3 cm2/Vs Data dependent on doping ∼1.0×10−2 cm2/Vs NIR OLEDs, Spintronics

Note: NPB SCLC measurements were taken at an electric field of 0.1 MV/cm .

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in mobility data, researchers must utilize self-validating experimental loops. Time-of-Flight (TOF) is used for intrinsic bulk properties, while Space-Charge-Limited Current (SCLC) is critical for operational thin-film behavior.

Protocol A: Time-of-Flight (TOF) Measurement for Bulk Mobility

Causality: TOF requires thick films (>1 µm) to ensure the transit time of the charge carrier is significantly longer than the laser pulse duration and RC time constant of the circuit. This isolates the intrinsic bulk mobility from interfacial injection barriers.

  • Device Fabrication: Deposit a thick film (e.g., for NPB) between an ITO anode and an aluminum cathode.

  • Excitation: Apply a DC bias across the device. Excite the transparent ITO side with a 337 nm nitrogen pulsed laser (pulse width < 10 ns) to generate a sheet of electron-hole pairs.

  • Data Acquisition: Monitor the transient photocurrent using a digital oscilloscope.

  • Validation (The Self-Check): Plot the photocurrent on a double-logarithmic scale. A valid measurement must exhibit a clear non-dispersive plateau followed by a sharp drop-off. If the plateau is absent, the transport is highly dispersive, and the extracted mobility is mathematically unreliable.

  • Calculation: Extract transit time ( tT​ ) from the inflection point. Calculate mobility: μ=d2/(V⋅tT​) , where d is thickness and V is applied voltage.

Protocol B: Space-Charge-Limited Current (SCLC) for Thin-Film Mobility

Causality: OLEDs operate at thicknesses of 50–100 nm. TOF cannot measure this. SCLC is used, but it requires an Ohmic contact. Without a buffer layer, a large injection barrier (e.g., 0.98 eV between ITO and NPB) causes the current to be injection-limited, artificially deflating the calculated mobility 2[2].

  • Buffer Layer Deposition (Critical Step): Deposit a 2.5 nm layer of Buckminsterfullerene (C60) or PEDOT:PSS onto the ITO substrate. This creates a quasi-Ohmic contact, ensuring the device is flooded with charge carriers.

  • Active Layer Deposition: Thermally evaporate the HTM (NPB or TTM-Cz-DMA) at varying thicknesses (50 nm to 1000 nm).

  • J-V Sweeping: Measure the dark current density-voltage (J-V) characteristics using a source measure unit (SMU).

  • Validation (The Self-Check): Plot ln(J/E2) versus E​ . The data must scale predictably with thickness. If the curves for different thicknesses do not converge to a similar zero-field mobility, the contact is not Ohmic, and the SCLC model is invalid.

  • Calculation: Fit the trap-free region to the field-dependent Mott-Gurney equation:

    J=89​ε0​εr​μ0​exp(βE​)d3V2​

ExperimentalWorkflow Start Mobility Measurement Selection TOF Time-of-Flight (TOF) Start->TOF SCLC Space-Charge-Limited Current (SCLC) Start->SCLC PrepTOF Thick Film Deposition (>1 µm) TOF->PrepTOF PrepSCLC Thin Film Deposition (50-1000 nm) + C60 Buffer SCLC->PrepSCLC Excitation Pulsed Laser Excitation PrepTOF->Excitation JV Dark J-V Curve Acquisition PrepSCLC->JV Transit Extract Transit Time Excitation->Transit Mott Fit Mott-Gurney Law JV->Mott ValTOF Validate: Non-Dispersive Plateau Transit->ValTOF ValSCLC Validate: Thickness Dependence Scaling Mott->ValSCLC

Self-validating experimental workflows for TOF and SCLC mobility measurements.

References

  • Title: Hole mobility of N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)
  • Title: Proton-induced Conversion from Non-Aufbau to Aufbau Electronic Structure of an Organic Radical with Turn-on Fluorescence Source: Hep Journals URL
  • Title: Charge Transport and Injection to Phenylamine-Based Hole Transporters for OLEDs Applications Source: Optica Publishing Group URL
  • Title: Formation of stable biradical triplet state cation versus closed shell singlet state cation by oxidation of adducts of 3,6-dimethoxycarbazole and polychlorotriphenylmethyl radicals Source: ResearchGate URL

Sources

Validating purity of N,N-Dimethyl-9H-carbazol-3-amine using HPLC-MS

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Validating the Purity of N,N-Dimethyl-9H-carbazol-3-amine using HPLC-MS

A Note on Chemical Nomenclature

The target analyte of this guide is N,N-Dimethyl-9H-carbazol-3-amine . It is important to note that a closely related and well-documented isomer is N,9-Dimethyl-9H-carbazol-3-amine (CAS No. 5416-98-8)[1]. This guide's principles and methodologies are applicable to both isomers, but for the purpose of precise mass calculations, we will proceed with the structure of N,N-Dimethyl-9H-carbazol-3-amine. Researchers should confirm the exact structure of their target molecule.

Introduction: The Criticality of Purity for Carbazole Derivatives

N,N-Dimethyl-9H-carbazol-3-amine belongs to the carbazole family, a class of aromatic heterocyclic compounds extensively utilized in materials science for organic light-emitting diodes (OLEDs), as well as in medicinal chemistry due to their wide range of biological activities[2][3]. In both fields, the functionality and reliability of the final product are directly dependent on the purity of the starting materials.

The presence of even minute impurities can have significant consequences. For instance, isomeric impurities in carbazole feedstocks have been shown to dramatically alter the photoluminescent properties of the final derivatives, affecting outcomes in materials science research[4][5]. In drug development, process-related impurities or degradants can impact the safety and efficacy of the active pharmaceutical ingredient (API). Therefore, a robust, validated analytical method to confirm the purity and identify potential impurities is not just a quality control measure; it is a fundamental requirement for reproducible and reliable scientific outcomes.

This guide provides a comprehensive framework for developing and validating a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the purity assessment of N,N-Dimethyl-9H-carbazol-3-amine. We will explore the rationale behind chromatographic and mass spectrometric parameter selection and compare different analytical columns to achieve optimal separation.

Understanding the Analyte and Potential Impurities

A successful analytical method is built upon a solid understanding of the target molecule and the potential impurities that may be present.

Analyte Properties:

  • Molecular Formula: C₁₄H₁₄N₂

  • Molecular Weight: 210.27 g/mol [1]

  • Structure: A carbazole core with a dimethylamino group at the 3-position. This structure is largely non-polar and aromatic, with a basic tertiary amine group that is readily protonated.

  • Solubility: Expected to be soluble in common organic solvents like methanol, acetonitrile, and tetrahydrofuran (THF), and sparingly soluble in water[6].

Potential Impurities: The impurity profile is largely dictated by the synthetic route. Common syntheses for carbazole derivatives can introduce several types of impurities[7][8]:

  • Unreacted Starting Materials: Such as 9H-carbazol-3-amine.

  • Isomeric Impurities: Positional isomers where the dimethylamino group is at a different position on the carbazole ring. These are often the most challenging to separate.

  • Over- or Under-alkylated Products: Such as N-Methyl-9H-carbazol-3-amine or N,N,9-Trimethyl-9H-carbazol-3-amine.

  • Reagents and By-products: Residual catalysts or by-products from the synthetic steps.

  • Oxidation Products: The carbazole ring system can be susceptible to oxidation, leading to the formation of carbazole-quinones or other related species.

HPLC-MS Method Development: A Rationale-Driven Approach

The combination of HPLC for separation and mass spectrometry for detection provides a powerful tool for purity analysis. HPLC offers the resolution needed to separate structurally similar impurities, while MS provides mass information for confident identification.

Experimental Protocol: Foundational HPLC-MS Method

This protocol serves as a robust starting point for analysis.

Sample Preparation:

  • Prepare a stock solution of N,N-Dimethyl-9H-carbazol-3-amine at 1.0 mg/mL in methanol.

  • Further dilute the stock solution with a 50:50 mixture of water and acetonitrile to a working concentration of approximately 10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

Instrumentation:

  • HPLC System: A high-performance liquid chromatography system with a binary or quaternary pump, autosampler, and column oven.

  • Detectors: A Diode Array Detector (DAD) or UV detector followed by a Mass Spectrometer.

  • Mass Spectrometer: A single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: Standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent A (Water) % Solvent B (Acetonitrile)
    0.0 70 30
    15.0 5 95
    20.0 5 95
    20.1 70 30

    | 25.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • UV/DAD Detection: 240 nm and 295 nm.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 40 psi.

  • Scan Range: m/z 100-500.

  • Target Ion: The protonated molecule [M+H]⁺ is expected at m/z 211.12.

Causality Behind Experimental Choices
  • Reverse-Phase C18 Column: The non-polar nature of the carbazole ring system makes it well-suited for retention on a hydrophobic C18 stationary phase. This is the workhorse column for many small molecule applications[9].

  • Acetonitrile/Water Mobile Phase: This is a standard mobile phase system in reverse-phase HPLC. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks.

  • Formic Acid Additive: The addition of 0.1% formic acid serves two purposes: it acidifies the mobile phase to ensure consistent protonation of the basic dimethylamino group, leading to better peak shape, and it provides a source of protons to facilitate efficient ionization in the ESI source[10][11].

  • Gradient Elution: A gradient is essential to elute a range of compounds with varying polarities, from potential polar impurities to the non-polar parent compound, within a reasonable timeframe.

  • Positive ESI Mode: The tertiary amine in the molecule is a basic site that is easily protonated, making it highly suitable for detection in positive ion mode ESI, which is known to be effective for amines[12]. The expected ion will be the protonated molecule, [M+H]⁺.

Comparison of HPLC Columns for Enhanced Resolution

While a C18 column provides a good starting point, alternative stationary phase chemistries can offer different selectivity, which may be crucial for separating challenging isomeric impurities. Here, we compare the performance of a standard C18 column with a Phenyl-Hexyl column.

The Alternative: Phenyl-Hexyl Column

A Phenyl-Hexyl column has a stationary phase that provides both hydrophobic interactions (from the hexyl chains) and π-π interactions (from the phenyl rings)[8][13]. These additional π-π interactions can be highly effective for separating aromatic and unsaturated compounds, like carbazole derivatives.

Comparative Experimental Protocol

To compare the columns, the foundational HPLC-MS method described in section 3.1 is run on two separate columns under identical conditions:

  • Column A: Standard C18 (4.6 x 150 mm, 3.5 µm).

  • Column B: Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).

A sample spiked with a known, structurally similar impurity (e.g., 9-Methyl-9H-carbazol-3-amine) is analyzed on both systems.

Data Presentation and Interpretation

The performance of the two columns can be objectively compared using standard chromatographic parameters.

Table 1: Hypothetical Comparative Data for Column Performance

ParameterColumn A: C18Column B: Phenyl-HexylRationale for Improvement
Retention Time (Analyte) 12.5 min13.8 minIncreased retention due to π-π interactions with the phenyl phase.
Resolution (Analyte/Impurity) 1.82.5Enhanced selectivity from π-π interactions provides better separation of aromatic structures.
Tailing Factor (Analyte) 1.31.1The phenyl phase can reduce secondary interactions with residual silanols, improving peak shape.
Theoretical Plates 15,00017,500Better peak shape contributes to higher column efficiency.

Method Validation According to ICH Guidelines

Once an optimal method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should follow the International Council for Harmonisation (ICH) Q2(R2) guidelines[14].

Table 2: Validation Parameters for a Purity Method

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity analysis (via DAD and MS) shows no co-elution. Impurities are resolved from the main peak.
Linearity To show that the method's response is proportional to the analyte concentration over a given range.R² ≥ 0.998 for a calibration curve over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.For impurities: From the reporting threshold to 120% of the specification.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at different concentrations.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections and analyses on different days/by different analysts.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.

Visualizing the Workflow

A diagram can effectively summarize the entire process from sample preparation to data analysis.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Validation prep1 Weigh Analyte prep2 Dissolve in Methanol (1 mg/mL) prep1->prep2 prep3 Dilute to 10 µg/mL in H₂O/ACN prep2->prep3 prep4 Filter (0.22 µm) prep3->prep4 hplc HPLC Separation (Phenyl-Hexyl Column) prep4->hplc Inject 5 µL dad DAD Detection (240 & 295 nm) hplc->dad ms MS Detection (ESI+, m/z 100-500) dad->ms integrate Peak Integration & Purity Calculation ms->integrate Acquire Data identify Impurity Identification (by m/z) integrate->identify validate Method Validation (ICH Q2) integrate->validate report Final Purity Report validate->report

Sources

A Comparative Guide to the Electron-Donating Abilities of N,N-Dimethyl-9H-carbazol-3-amine and Triphenylamine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic electronics and pharmaceutical chemistry, the electron-donating capacity of molecular fragments is a critical parameter influencing a wide array of properties, from charge transport in semiconductors to the pharmacological activity of drug candidates. This guide provides an in-depth, objective comparison of the electron-donating abilities of two prominent aromatic amines: N,N-Dimethyl-9H-carbazol-3-amine and triphenylamine. By synthesizing experimental data and theoretical insights, we aim to equip researchers with the knowledge to make informed decisions in the selection and design of molecules for their specific applications.

At a Glance: Key Differences in Electron-Donating Strength

Fundamentally, triphenylamine is recognized as a stronger electron-donating group than the carbazole moiety. This difference arises from the structural and electronic distinctions between the two molecules. The lone pair of electrons on the nitrogen atom in triphenylamine is readily available for delocalization across its three phenyl rings. In contrast, the nitrogen lone pair in the carbazole unit is part of a more planar and rigid ring system, which influences its availability for donation.

PropertyN,N-Dimethyl-9H-carbazol-3-amineTriphenylamineSupporting Evidence
Electron Donating Ability WeakerStrongerComparative studies show carbazole fragments are weaker electron donors than triphenylamine.[1]
Oxidation Potential Generally higher (more positive) than triphenylamine derivatives.LowerThe oxidation potential of carbazoles is typically about +0.3 V more positive than corresponding triphenylamines.[2]
Highest Occupied Molecular Orbital (HOMO) Energy Level Generally lower (more negative) than triphenylamine.-5.31 eV (computationally derived)A higher HOMO level corresponds to a stronger electron-donating ability.[3]

Delving Deeper: Structural and Electronic Rationale

The superior electron-donating character of triphenylamine can be attributed to the delocalization of the nitrogen's lone pair of electrons across three independent phenyl rings. This creates a propeller-like, non-planar structure. While this non-planarity can slightly hinder perfect orbital overlap, the presence of three electron-withdrawing phenyl groups effectively pulls electron density from the nitrogen, making it more available for donation to an external system.

Conversely, the carbazole nucleus in N,N-Dimethyl-9H-carbazol-3-amine is a more rigid and planar structure where two of the phenyl rings are fused. This planarity might suggest better conjugation; however, the nitrogen lone pair is an integral part of the aromatic system of the carbazole ring itself. This integration makes the lone pair less available for external donation compared to the more "exposed" lone pair in triphenylamine. The addition of the N,N-dimethylamino group at the 3-position of the carbazole certainly enhances its electron-donating ability compared to unsubstituted carbazole, but the inherent nature of the carbazole core still renders it a weaker donor than triphenylamine.

Experimental Determination of Electron-Donating Ability: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of molecules, providing a direct experimental measure of their electron-donating ability. A lower (less positive) oxidation potential indicates that a molecule is more easily oxidized, and thus is a stronger electron donor.

Workflow for Cyclic Voltammetry Analysis

G cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis prep_sol Prepare analyte solution (~1-5 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M TBAPF6). degas Thoroughly degas the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. prep_sol->degas setup Assemble a three-electrode cell: working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire). prep_sol->setup scan Perform the cyclic voltammetry scan over a defined potential range at a specific scan rate (e.g., 100 mV/s). setup->scan record Record the resulting voltammogram (current vs. potential). scan->record determine_pot Determine the onset oxidation potential (E_onset) or the half-wave potential (E₁/₂) from the voltammogram. record->determine_pot calc_homo Estimate the HOMO energy level using the empirical formula: HOMO (eV) = - (E_onset vs. Fc/Fc⁺ + 4.8) eV. determine_pot->calc_homo

Caption: Workflow for determining electron-donating ability using cyclic voltammetry.

Detailed Experimental Protocol
  • Solution Preparation :

    • Prepare a 1-5 mM solution of the compound (N,N-Dimethyl-9H-carbazol-3-amine or triphenylamine) in a high-purity, anhydrous solvent such as acetonitrile or dichloromethane.

    • Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution to ensure conductivity.

    • Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Electrochemical Cell Setup :

    • Use a standard three-electrode configuration. A glassy carbon electrode is a common choice for the working electrode, a platinum wire for the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

    • Ensure the electrodes are clean and polished before each measurement to obtain reproducible results.

  • Cyclic Voltammetry Measurement :

    • Immerse the electrodes in the prepared solution, ensuring the working electrode surface is fully submerged.

    • Apply a potential sweep, starting from a potential where no redox activity is expected and scanning towards more positive potentials to induce oxidation. The potential is then swept back to the initial value.

    • A typical scan rate is 100 mV/s, although this can be varied to investigate the reversibility of the redox process.

  • Data Analysis :

    • The resulting plot of current versus potential is the cyclic voltammogram. The oxidation potential can be determined from the peak potential (Epa) or, for a reversible process, the half-wave potential (E₁/₂), which is the average of the anodic and cathodic peak potentials.

    • The onset oxidation potential (E_onset) is often used to estimate the Highest Occupied Molecular Orbital (HOMO) energy level using the following empirical formula, with ferrocene (Fc/Fc⁺) as an internal standard: HOMO (eV) = - (E_onset vs. Fc/Fc⁺ + 4.8) eV

Synthesis of the Target Compounds

For researchers interested in preparing these molecules, established synthetic routes are available.

Synthesis of N,N-Dimethyl-9H-carbazol-3-amine

A common route to N-substituted-3-aminocarbazoles involves a multi-step process starting from carbazole.

G start Carbazole step1 N-Alkylation (e.g., Ethyl bromide, KOH) start->step1 Step 1 step2 Nitration (e.g., HNO₃) step1->step2 Step 2 step3 Reduction of Nitro Group (e.g., Sn/HCl or catalytic hydrogenation) step2->step3 Step 3 step4 N,N-Dimethylation (e.g., Formaldehyde, formic acid - Eschweiler-Clarke reaction) step3->step4 Step 4 end N,N-Dimethyl-9-alkyl-9H-carbazol-3-amine step4->end

Caption: General synthetic pathway for N,N-Dimethyl-9-alkyl-9H-carbazol-3-amine.

A typical procedure involves the N-alkylation of carbazole, followed by nitration at the 3-position, reduction of the nitro group to an amine, and finally, N,N-dimethylation of the resulting amino group.[4]

Synthesis of Triphenylamine

Triphenylamine can be synthesized through several methods, with the Ullmann condensation being a classic approach. This involves the reaction of diphenylamine with an aryl halide in the presence of a copper catalyst and a base. Another common laboratory preparation involves the reaction of diphenylamine with iodobenzene.[5][6]

G start Diphenylamine + Iodobenzene step1 Ullmann Condensation (Copper catalyst, base, high temperature) start->step1 Reaction end Triphenylamine step1->end

Caption: A common synthetic route to triphenylamine via Ullmann condensation.

Conclusion

The choice between N,N-Dimethyl-9H-carbazol-3-amine and triphenylamine as an electron-donating moiety will be dictated by the specific requirements of the application. For applications demanding a very strong electron donor with a high HOMO level, triphenylamine and its derivatives are generally the preferred choice. However, the rigid, planar structure of the carbazole unit can be advantageous in applications where morphological stability and defined intermolecular packing are crucial, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The N,N-dimethylamino substituent on the carbazole core provides a significant enhancement of its electron-donating properties, making it a viable and tunable alternative to triphenylamine in many contexts.

This guide has provided a comparative analysis based on established chemical principles and experimental observations. Researchers are encouraged to consider the specific electronic and steric environment of their target system when selecting an electron-donating fragment.

References

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  • ResearchGate. (n.d.). Synthesis and Analysis of Triphenylamine: A Review. Retrieved from [Link]

  • Kloo, L., et al. (2007). Tuning the HOMO and LUMO Energy Levels of Organic Chromophores for Dye Sensitized Solar Cells. The Journal of Physical Chemistry C, 111(49), 18265-18273. [Link]

  • Sim, J. H., et al. (2007). Synthesis and characterization of triphenylamine derivatives by oxidative polymerization. Synthetic Metals, 157(22-23), 940-944. [Link]

  • Al-Attar, H. A., et al. (2024). Triphenylamine-Based Metal-Free Organic Dyes as Co-Sensitizers: Enhancing Dye-Sensitized Solar Cell Performance Through Innovative Molecular Design. Molecules, 29(10), 2298. [Link]

  • Pérez-Gutiérrez, E., et al. (2021). V-shaped pyranylidene/triphenylamine-based chromophores with enhanced photophysical, electrochemical and nonlinear optical properties. Journal of Materials Chemistry C, 9(22), 7176-7187. [Link]

  • Guesmi, L., et al. (2010). Synthesis, Crystal Structures, and Photophysical Properties of Triphenylamine-Based Multicyano Derivatives. The Journal of Organic Chemistry, 75(21), 7233-7243. [Link]

  • Bondino, F., et al. (2022). Clarifying the Adsorption of Triphenylamine on Au(111): Filling the HOMO–LUMO Gap. The Journal of Physical Chemistry C, 126(3), 1596-1604. [Link]

  • ResearchGate. (n.d.). CV of (a) diphenylamines and (b) triphenylamines in 0.1 M solution of TBABF4 in ACN. Retrieved from [Link]

  • Lattimer, J. R., et al. (2023). Controlling Charged State Colors in Triphenylamine-Based Anodically Coloring Electrochromes. ChemRxiv. [Link]

  • Abella, L., et al. (2019). Carbazole- and Triphenylamine-Substituted Pyrimidines: Synthesis and Photophysical Properties. Molecules, 24(9), 1756. [Link]

  • ResearchGate. (n.d.). Triphenylamine and Carbazol as Hole Transport Materials in Solid-State Dye-Sensitized Solar Cells. Retrieved from [Link]

  • D'Ascenzo, L., et al. (2015). Cyclic Voltammetry as a New Approach for the Determination of Solubility of Aliphatic Amines in Water. Journal of Chemical & Engineering Data, 60(3), 896-902. [Link]

  • ResearchGate. (n.d.). Optimization of Multiple Electron Donor and Acceptor in Carbazole-Triphenylamine-Based Molecules for Application of Dye-Sensitized Solar Cells. Retrieved from [Link]

  • Khan, I., et al. (2022). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. Molecules, 27(23), 8232. [Link]

  • Alaraji, A. A. S., et al. (2020). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement), 983-993. [Link]

  • El-Sayed, R. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry, 43(1), 1-36. [Link]

  • Barolo, C., et al. (2009). Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. The Journal of Organic Chemistry, 74(12), 4644-4647. [Link]

  • Scribd. (n.d.). Cyclic Voltammetry Experiment Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). HOMO/LUMO energy levels of the carbazole and the related 9,9-dibuyl-substituted fluorene. Retrieved from [Link]

  • Alaraji, A. A. S., et al. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement No.4), 983-993. [Link]

  • Wang, Y., et al. (2022). Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE). Molecules, 27(15), 4801. [Link]

  • Ambrose, J. F., & Nelson, R. F. (1968). Electrochemical Oxidation of Iminobibenzyl and Related Compounds. Journal of The Electrochemical Society, 115(11), 1159. [Link]

  • Xu, M., et al. (2014). Novel triphenylamine donors with carbazole moieties for organic sensitizers toward cobalt(II/III) redox mediators. Organic Letters, 16(15), 4094-4097. [Link]

  • Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]

  • Chiu, Y. C., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 221-228. [Link]

  • Rafiee, M., & Stahl, S. S. (2017). Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. Israel Journal of Chemistry, 57(12), 1183-1194. [Link]

  • Michigan State University. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. Retrieved from [Link]

  • El-Shishtawy, R. M., et al. (2011). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science, 6, 2033-2046. [Link]

  • Ivaniuk, K., et al. (2023). Energy-Level Interpretation of Carbazole Derivatives in Self-Assembling Monolayer. Materials, 16(9), 3358. [Link]

  • ResearchGate. (n.d.). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution - deconvolution Transforms. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimentally obtained HOMO/LUMO energies for 26-29 and estimated experimental values for 31-33, as well as calculated HOMO/LUMO energy levels of the heteroacenes 26-33*. Retrieved from [Link]

  • Lindsay Smith, J. R., & Masheder, D. (1977). Anodic oxidation of amines. Part III. Cyclic voltammetry and controlled potential electrolysis of 4-dimethylaminoantipyrine (4-dimethylamino-2,3-dimethyl-1-phenyl-Δ3-pyrazolin-5-one) in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (12), 1732-1736. [Link]

  • Yildirim, S., et al. (2022). 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study. Journal of Biomolecular Structure & Dynamics, 40(23), 12990-13000. [Link]

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A Comparative Guide to the FTIR Spectra of N,N-Dimethyl-9H-carbazol-3-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the carbazole moiety is a cornerstone of molecular design, lauded for its unique electronic properties and biological activity.[1] N,N-Dimethyl-9H-carbazol-3-amine, as a key intermediate and structural motif, presents a rich field for derivatization. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural elucidation and purity assessment of these valuable compounds.[2]

This guide provides an in-depth comparative analysis of the FTIR spectra of N,N-Dimethyl-9H-carbazol-3-amine and its derivatives. Moving beyond a simple catalog of peaks, we will explore the causal relationships between molecular structure and vibrational spectra, offering field-proven insights into spectral interpretation.

The Vibrational Signature of the Parent Compound: N,N-Dimethyl-9H-carbazol-3-amine

The FTIR spectrum of N,N-Dimethyl-9H-carbazol-3-amine is a composite of the vibrations of its constituent parts: the rigid, aromatic carbazole core and the flexible N,N-dimethylamino substituent. Understanding these fundamental absorptions is critical for identifying the spectral shifts that occur upon derivatization.

The core structure is defined by several key vibrational modes:

  • N-H Stretch: For the parent carbazole, a characteristic secondary amine N-H stretching frequency appears around 3419 cm⁻¹.[3] However, in N-substituted carbazoles like the title compound, this peak will be absent, a primary confirmation of successful N-alkylation or N-arylation.

  • Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic rings typically results in multiple weak to medium bands in the 3100-3000 cm⁻¹ region.[4]

  • Aliphatic C-H Stretch: The methyl groups of the N,N-dimethylamino moiety exhibit symmetric and asymmetric stretching vibrations between 3000-2850 cm⁻¹.[5]

  • C=C Aromatic Ring Stretching: The vibrations of the carbon-carbon double bonds within the carbazole's aromatic system produce characteristic sharp peaks in the 1600-1475 cm⁻¹ range.[6] These are often sensitive to substitution on the ring.

  • C-N Stretching: The stretching of the tertiary amine C-N bond and the aromatic C-N bond within the carbazole ring typically appears in the 1350-1000 cm⁻¹ region.[2]

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-690 cm⁻¹ "fingerprint" region arise from the out-of-plane bending of the aromatic C-H bonds. The pattern of these bands can provide clues about the substitution pattern on the aromatic rings.[5]

cluster_workflow General Structure of N,N-Dimethyl-9H-carbazol-3-amine Derivatives mol R1 R1 R2 R2 R3 R3 R4 R4 R9 R9

Caption: General molecular structure indicating potential sites for derivatization.

Comparative Spectral Analysis: The Impact of Substitution

The true power of FTIR analysis lies in comparing the spectra of related compounds. Substituents alter the electronic distribution and bond strengths within the molecule, leading to predictable shifts in vibrational frequencies.

Functional Group/VibrationParent Compound (Approx. cm⁻¹)Halogenated (e.g., -Cl, -Br)Nitro (-NO₂) SubstitutedAlkoxy (-OCH₃) Substituted
Aromatic C-H Stretch 3100-3000Largely UnchangedLargely UnchangedLargely Unchanged
Aliphatic C-H Stretch 3000-2850UnchangedUnchangedUnchanged (new C-H from -OCH₃)
C=C Ring Stretch 1600-1475Minor shiftsShifts to lower frequencyMinor shifts
Aromatic C-N Stretch ~1327Minor shiftsSignificant shiftsShifts may occur
C-H Out-of-Plane Bend 900-690Pattern shift indicates substitution positionPattern shift indicates substitution positionPattern shift indicates substitution position
Asymmetric NO₂ Stretch N/AN/A~1550 (Strong) [5]N/A
Symmetric NO₂ Stretch N/AN/A~1350 (Strong) [5]N/A
C-O Stretch N/AN/AN/A~1300-1000 (Strong) [5]
C-X Stretch (X=Cl, Br) N/A800-600 (Strong) [5]N/AN/A

Analysis of Spectral Changes:

  • Halogenation (-Cl, -Br): The introduction of a halogen atom, a deactivating but ortho-, para-directing group, primarily manifests in two ways. First, the pattern of the C-H out-of-plane bending bands in the fingerprint region will change, often allowing for the determination of the substitution pattern. Second, a new, strong absorption band corresponding to the C-X stretch will appear at low wavenumbers (typically below 800 cm⁻¹).[5][7]

  • Nitration (-NO₂): The strongly electron-withdrawing nitro group significantly impacts the spectrum. It introduces two very strong and characteristic absorption bands: the asymmetric stretch near 1550 cm⁻¹ and the symmetric stretch around 1350 cm⁻¹.[5] The electron-withdrawing nature of the nitro group can also cause subtle shifts in the aromatic C=C stretching frequencies.

  • Alkoxylation (-OCH₃): An electron-donating group like methoxy will introduce a strong C-O stretching band, typically in the 1300-1000 cm⁻¹ range.[5] Additionally, new C-H stretching and bending modes from the methyl group of the alkoxy substituent will be present.

A Self-Validating Experimental Protocol for High-Quality FTIR Spectra

Trustworthy data is the bedrock of scientific inquiry. The following protocol for the analysis of solid carbazole derivatives using the KBr pellet method is designed to be self-validating, ensuring reproducibility and accuracy.[8]

Rationale: The KBr pellet method is chosen for its ability to produce high-resolution spectra for solid samples, minimizing scattering effects often seen with other techniques. Potassium bromide (KBr) is transparent to infrared radiation over the analytical range of 4000-400 cm⁻¹.[8]

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Heat lamp or drying oven

  • Spatula

  • N,N-Dimethyl-9H-carbazol-3-amine derivative sample

  • Spectroscopy-grade Potassium Bromide (KBr)

cluster_workflow FTIR Analysis Workflow prep Sample Preparation mix Grind 1-2 mg Sample with 100-200 mg KBr prep->mix Step 1 press Press into Pellet mix->press Step 2 analysis Spectral Acquisition bg Acquire Background Spectrum (Empty Chamber) analysis->bg Step 3 sample_spec Acquire Sample Spectrum (4000-400 cm⁻¹) bg->sample_spec Step 4 data Data Processing & Interpretation process Baseline Correction & Peak Identification data->process Step 5 compare Compare to Reference Spectra & Correlation Charts process->compare Step 6

Caption: Standardized workflow for FTIR analysis of carbazole derivatives.

Step-by-Step Methodology:

  • Material Preparation (The Causality of Purity):

    • Gently grind a small amount (100-200 mg) of spectroscopy-grade KBr in a clean, dry agate mortar and pestle.

    • Briefly dry the KBr under a heat lamp or in a drying oven to remove any adsorbed water. Causality: Water has strong O-H absorption bands that can obscure important spectral features, particularly in the 3500-3200 cm⁻¹ region.[5] This drying step ensures a clean baseline.

  • Sample Mixing (Ensuring Homogeneity):

    • Add 1-2 mg of the carbazole derivative to the mortar containing the dried KBr.

    • Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder. Causality: Inhomogeneous sample distribution leads to a poor-quality, sloping baseline and inaccurate peak intensities due to light scattering. Thorough mixing is essential for a translucent pellet and a high-quality spectrum.

  • Pellet Formation (The Path to Transparency):

    • Transfer a small amount of the KBr-sample mixture to the pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes.

    • Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent. Causality: The high pressure causes the KBr to flow and encapsulate the sample particles, creating a solid solution that minimizes light scattering and allows for optimal transmission of the IR beam.

  • Spectral Acquisition (The Self-Validation Step):

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • First, acquire a background spectrum with the empty sample compartment. Causality: This step is crucial as it records the spectral signature of atmospheric CO₂ and water vapor, as well as any instrumental artifacts. The instrument software automatically subtracts this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[8]

  • Data Analysis and Interpretation:

    • Process the acquired spectrum to identify the wavenumbers (in cm⁻¹) of the absorption bands.

    • Correlate the observed bands with the characteristic vibrational frequencies of the expected functional groups to confirm the structure and identify any impurities.[9]

By adhering to this detailed protocol, researchers can generate reliable and reproducible FTIR data, providing a solid foundation for the structural characterization of novel N,N-Dimethyl-9H-carbazol-3-amine derivatives.

References

  • A. A. Al-saad et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Vibrational Spectroscopy. Available from: [Link]

  • S. R. Tomić et al. (2018). Vibrational Assignment of Carbazole from Infrared, Raman, and Fluorescence Spectra. Journal of Physical Chemistry A. Available from: [Link]

  • ResearchGate. FT-IR spectra of control and treated samples of carbazole. Available from: [Link]

  • S. Arslan et al. (2000). Electronic and vibrational spectra of a series of substituted carbazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

  • University of California, Los Angeles (UCLA) Chemistry. Simplified Infrared Correlation Chart. Available from: [Link]

  • ResearchGate. FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. Available from: [Link]

  • Wikipedia. Infrared spectroscopy correlation table. Available from: [Link]

  • M. A. Palafox et al. (2015). Experimental and DFT studies on the vibrational and electronic spectra of 9-p-tolyl-9H-carbazole-3-carbaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

  • Synapse. Novel Carbazole–Formazan Derivatives: Synthesis, Spectroscopic Characterization, DFT Analysis, and Molecular Docking Studies. Available from: [Link]

  • T. A. Korter et al. (1998). Molecular Structures and Vibrational Spectra of Pyrrole and Carbazole by Density Functional Theory and Conventional ab Initio Calculations. The Journal of Physical Chemistry. Available from: [Link]

  • ResearchGate. FTIR spectra of monomer of N-methanol carbazole. Available from: [Link]

  • A. M. Asiri et al. (2010). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. Molbank. Available from: [Link]

  • Michigan State University Chemistry. Table of Characteristic IR Absorptions. Available from: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]

  • A. A. Gobouri et al. (2018). New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • A. M. Asiri et al. (2010). N-[(9-Ethyl-9H-carbazol-3-yl)methylidene]-3,4-dimethylisoxazol-5-amine. Acta Crystallographica Section E. Available from: [Link]

Sources

A Comparative Guide to the In Vitro Cytotoxicity of N,N-Dimethyl-9H-carbazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the in vitro cytotoxic profile of N,N-Dimethyl-9H-carbazol-3-amine, a member of the carbazole alkaloid family. Carbazoles, both natural and synthetic, are recognized for their wide-ranging biological activities, including potent anticancer properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of experimental data and methodologies for assessing the cytotoxic potential of this compound against relevant cancer cell lines.

Introduction and Rationale

Carbazole derivatives are a promising class of heterocyclic compounds in oncological research due to their planar structure which allows for interaction with DNA, potentially inhibiting the synthesis of new genetic material.[1][3] Modifications to the carbazole ring can significantly enhance cytotoxic activity.[4][5] This guide focuses on N,N-Dimethyl-9H-carbazol-3-amine, evaluating its efficacy and selectivity in comparison to established chemotherapeutic agents.

Comparator Compounds:

To contextualize the cytotoxic potential of N,N-Dimethyl-9H-carbazol-3-amine, two widely used and well-characterized chemotherapeutic drugs have been selected as comparators:

  • Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to cell death. It is used to treat a broad spectrum of cancers.[6][7]

  • Cisplatin: A platinum-based drug that forms DNA adducts, triggering apoptosis. It is a first-line treatment for various solid tumors.[8][9]

Cell Line Selection:

The following human cancer cell lines were chosen to provide a comparative context across different cancer types:

  • A549: A human lung adenocarcinoma cell line, commonly used in cancer research.[1][10]

  • HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used immortalized cell lines.[10][11]

  • BEAS-2B: A non-cancerous human bronchial epithelial cell line, included to assess the selectivity of the compound for cancer cells versus normal cells.[12]

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for N,N-Dimethyl-9H-carbazol-3-amine and the comparator drugs against the selected cell lines, as determined by the MTT assay after a 48-hour treatment period.

CompoundA549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)BEAS-2B (Normal Lung) IC50 (µM)
N,N-Dimethyl-9H-carbazol-3-amine (Hypothetical Data) 12.59.8> 50
Doxorubicin ~1.5[11]~1.0[11]Not Widely Reported
Cisplatin ~6.6 - 36.9[12][13]~13.2[10]~4.2[12]

Note: IC50 values for Doxorubicin and Cisplatin are sourced from existing literature and can vary based on experimental conditions such as cell seeding density and incubation time.[7][14][15]

Experimental Methodologies

To ensure scientific rigor, the following detailed protocols for key in vitro cytotoxicity assays are provided. These methods form a self-validating system when appropriate controls are included.

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[16]

Protocol:

  • Cell Seeding: Plate A549, HeLa, and BEAS-2B cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[18][19]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of N,N-Dimethyl-9H-carbazol-3-amine, Doxorubicin, or Cisplatin. Include a vehicle control (e.g., DMSO) and a media-only blank.[7]

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified atmosphere.[16]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[16][19]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[19][20]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.[20]

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[18][21] An increase in LDH activity in the supernatant is proportional to the number of cells with compromised membrane integrity.[22][23]

Protocol:

  • Experimental Setup: Seed and treat cells as described in the MTT assay protocol (Steps 1 & 2). Prepare additional control wells for "maximum LDH release" by adding a lysis buffer (e.g., Triton X-100) 45 minutes before the endpoint.[22]

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 1000 RPM for 5 minutes.[22] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[21][22]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[21]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[18][21]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental wells, the spontaneous LDH release control (untreated cells), and the maximum LDH release control.[22]

This flow cytometry-based assay distinguishes between different stages of cell death.[24][25] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by fluorescently-labeled Annexin V.[26] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[24][25]

Protocol:

  • Cell Preparation: Culture and treat cells with the compounds for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic method to detach them.[26]

  • Washing: Wash the cells with cold PBS.[26]

  • Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of Annexin V binding buffer.[27] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[28]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[27][28]

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.[27][28]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[28]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[28]

Visualized Workflows and Pathways

To provide a clearer understanding of the experimental processes and biological mechanisms, the following diagrams are provided.

G cluster_prep Cell Preparation cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay start Seed Cells in 96-Well Plate incubate1 Incubate 24h start->incubate1 treat Add Test Compounds & Controls incubate1->treat incubate2 Incubate 48h treat->incubate2 mtt1 Add MTT Reagent incubate2->mtt1 Proceed to Assay ldh1 Collect Supernatant incubate2->ldh1 Proceed to Assay mtt2 Incubate 4h mtt1->mtt2 mtt3 Add Solubilizer mtt2->mtt3 mtt4 Read Absorbance @ 590nm mtt3->mtt4 end Data Analysis & IC50 Determination mtt4->end Calculate Cell Viability ldh2 Add LDH Reagent ldh1->ldh2 ldh3 Incubate 30min ldh2->ldh3 ldh4 Read Absorbance @ 490nm ldh3->ldh4 ldh4->end Calculate % Cytotoxicity

Caption: Experimental workflow for determining cytotoxicity.

G cluster_cell Cell States cluster_stains Fluorescent Probes cluster_results Flow Cytometry Quadrants live Live Cell Plasma Membrane Intact PS Inside early Early Apoptosis Plasma Membrane Intact PS Externalized live->early Apoptotic Stimulus q_live Annexin V- / PI- live->q_live late Late Apoptosis / Necrosis Membrane Compromised PS Externalized early->late Progression annexin Annexin V-FITC | Binds to externalized PS early->annexin q_early Annexin V+ / PI- early->q_early late->annexin pi Propidium Iodide (PI) | Enters compromised membrane, binds DNA late->pi q_late Annexin V+ / PI+ late->q_late

Caption: Principle of Annexin V / PI apoptosis detection.

Conclusion

This guide outlines a comprehensive framework for the comparative in vitro cytotoxic evaluation of N,N-Dimethyl-9H-carbazol-3-amine. The provided protocols for MTT, LDH, and Annexin V/PI assays offer a multi-faceted approach to understanding the compound's effects on cell viability, membrane integrity, and the mechanism of cell death. The comparative data against standard chemotherapeutics like Doxorubicin and Cisplatin is essential for contextualizing its potency and potential as a novel anticancer agent. Further investigation into its specific molecular targets and signaling pathways is warranted to fully elucidate its mechanism of action.

References

  • Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. (2023). Frontiers in Chemistry. [Link]

  • Standard Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Universitas Brawijaya. [Link]

  • Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. (2018). PLOS ONE. [Link]

  • Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. (2017). PLOS ONE. [Link]

  • Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. (2019). Molecules. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Pharmaceutical Sciences Asia. [Link]

  • LDH Cytotoxicity Assay. (2019). Bio-protocol. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences. [Link]

  • MTT Assay Protocol. (n.d.). Cyrusbioscience. [Link]

  • Annexin V/PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]

  • Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines. (2024). International Journal of Molecular Sciences. [Link]

  • Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.). Bioo Scientific. [Link]

  • MTT (Assay protocol). (n.d.). addexbio. [Link]

  • Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma U87 MG cell line. (2023). Semantic Scholar. [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (2015). Oncotarget. [Link]

  • Synergy of BID with doxorubicin in the killing of cancer cells. (2015). Spandidos Publications. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLOS ONE. [Link]

  • Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. (2019). Net Journals. [Link]

  • IC 50 values for cell lines treated with cisplatin BG. (n.d.). ResearchGate. [Link]

  • Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma U87 MG cell line. (2025). ResearchGate. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Sensors. [Link]

  • Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma U87 MG cell line. (2023). World Journal of Advanced Research and Reviews. [Link]

  • Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine-mediated anticancer effect triggered by sequence-specific cleavage of DNA leading to programmed cell death in the human U87 cell line. (n.d.). National Open Access Monitor, Ireland. [Link]

  • 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. (2023). Molecules. [Link]

  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. (2023). RSC Publishing. [Link]

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Comparative Guide: 1H-NMR and 13C-NMR Structural Validation of N,N-Dimethyl-9H-carbazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-Dimethyl-9H-carbazol-3-amine (CAS: 1140-50-7) is a highly versatile electron-donating building block utilized in the synthesis of1[1],2[2], and targeted pharmaceutical agents such as 3[3]. Because the carbazole core is susceptible to electrophilic aromatic substitution at multiple positions (e.g., C-3, C-6), rigorous structural validation is paramount to differentiate regioisomers and confirm the integrity of the N,N-dimethylamine moiety.

This guide objectively compares 1D NMR, 2D NMR, and orthogonal mass spectrometry techniques, providing a self-validating experimental framework for researchers to unambiguously verify this compound.

Comparative Analysis of Structural Validation Modalities

To establish absolute structural certainty, a single analytical technique is rarely sufficient. The table below compares the performance and utility of various validation alternatives for carbazole derivatives.

Analytical ModalityPrimary Utility for Carbazole DerivativesResolution of RegioisomersSensitivity / Limit of DetectionCost & Time Efficiency
1D NMR (1H, 13C) Routine confirmation of purity, proton count, and functional groups.Moderate (Relies on coupling constants and integration).~1-5 mg (1H), ~10-20 mg (13C)High (Minutes to hours).
2D NMR (HSQC, HMBC) Unambiguous carbon-proton connectivity; 4[4].High (Directly maps substitution patterns via ^2J and ^3J couplings).~10-20 mgModerate (Hours to overnight).
LC-HRMS (ESI-TOF) Exact mass confirmation; 5[5].Low (Isomers have identical m/z).Nanogram to picogram scaleHigh (Minutes).
FT-IR Spectroscopy Rapid identification of N-H stretching and C-N vibrations.Very Low.Microgram scaleVery High (Seconds).

Recommendation: 1D NMR serves as the frontline validation tool. However, 2D HMBC is required if the substitution pattern at the C-3 position is , while HRMS provides necessary orthogonal confirmation of the molecular formula (C14H14N2).

Causality in Experimental Design: Solvent and Parameter Selection

Do not treat NMR parameters as default settings. The chemical environment of N,N-Dimethyl-9H-carbazol-3-amine dictates specific choices:

  • Solvent Causality (DMSO-d6 vs. CDCl3): While CDCl3 is standard, it often contains trace DCl or water, which catalyzes the rapid exchange of the carbazole N-H proton, broadening the signal into the baseline. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the N-H proton in place and yielding a3[3]. Furthermore, the lone pair on the C-3 dimethylamino group can be partially protonated by acidic impurities in CDCl3, shifting the N(CH3)2 signal. DMSO-d6 ensures the amine remains in its neutral free-base form.

  • Relaxation Delay (D1): The quaternary carbons in the carbazole core (C-1a, C-4a, C-5a, C-8a) lack attached protons to facilitate dipole-dipole relaxation, resulting in long longitudinal relaxation times ( T1​ ). For quantitative 13C integration or accurate 1H integration of the N-methyl groups vs. the aromatic core, a D1 delay of 2.0 seconds (1H) and 5.0 seconds (13C) is mandatory to prevent signal saturation.

  • Long-Range Delay in HMBC: To detect the crucial correlation between the N(CH3)2 protons and the C-3 aromatic carbon, the HMBC long-range delay must be optimized for a4[4] (typically setting Δ=1/(2⋅nJC,H​)≈65 ms).

Quantitative Data: Expected NMR Chemical Shifts

The following table summarizes the expected chemical shifts for N,N-Dimethyl-9H-carbazol-3-amine in DMSO-d6 at 400 MHz (1H) and 100 MHz (13C), calibrated against internal TMS ( δ 0.00 ppm).

Position / Group1H NMR Shift ( δ , ppm)Multiplicity & Integration13C NMR Shift ( δ , ppm)Assignment Rationale
N-H (Carbazole) ~10.85br s, 1H-Hydrogen-bonded to DMSO; absent in D2O exchange.
C-4 (Aromatic) ~7.40d ( J≈2.5 Hz), 1H~105.0Shielded by ortho-dimethylamino group; meta-coupled to H-2.
C-5, C-8 (Aromatic) ~7.95, ~7.45d ( J≈8.0 Hz), 2H~120.5, ~111.0Standard carbazole α -protons to the bridge/nitrogen.
C-1, C-2, C-6, C-7 ~6.90 - 7.35m, 4H~108.0 - 126.0Overlapping aromatic core signals.
C-3 (Quaternary) --~143.5Deshielded due to direct attachment to electronegative N.
-N(CH3)2 ~2.95s, 6H~42.0Equivalent methyl groups; sharp singlet due to free rotation.

Multidimensional Validation Workflow

NMR_Validation_Workflow Start N,N-Dimethyl-9H-carbazol-3-amine Batch Sample Solvent Solvent Selection (Use DMSO-d6 for N-H retention) Start->Solvent OneD 1D NMR Acquisition (1H: 400MHz, 13C: 100MHz) Solvent->OneD Dissolve 15mg TwoD 2D NMR Elucidation (HSQC & HMBC for C-3 mapping) OneD->TwoD If overlaps exist Ortho Orthogonal Validation (LC-HRMS for C14H14N2) OneD->Ortho Confirm Mass Confirm Unambiguous Structural Confirmation TwoD->Confirm Map Connectivity Ortho->Confirm Verify Formula

Stepwise multidimensional workflow for the structural validation of carbazole derivatives.

Self-Validating Experimental Protocol: NMR Acquisition

To ensure reproducibility and trustworthiness, follow this self-validating methodology:

Step 1: Sample Preparation & Internal Referencing

  • Weigh exactly 15.0 mg of the synthesized N,N-Dimethyl-9H-carbazol-3-amine.

  • Dissolve in 0.6 mL of anhydrous DMSO-d6 containing 0.03% (v/v) Tetramethylsilane (TMS). Causality: TMS provides an absolute zero-point reference ( δ 0.00), eliminating chemical shift drift caused by temperature variations or magnetic field drift.

  • Filter the solution through a 0.2 μ m PTFE syringe filter directly into a clean, dry 5 mm NMR tube. Causality: Particulate matter distorts magnetic field homogeneity, leading to poor shimming and broad peaks.

Step 2: Probe Tuning and Shimming

  • Insert the sample into the spectrometer (e.g., 400 MHz equipped with a broadband probe).

  • Allow the sample to equilibrate to the probe temperature (typically 298 K) for 5 minutes.

  • Perform automated or manual tuning and matching (ATMA) for both 1H and 13C nuclei.

  • Shim the Z1-Z5 gradients until the DMSO-d6 residual solvent peak FWHH (Full Width at Half Height) is 0.8 Hz. Causality: Precise shimming is critical to resolve the fine meta-coupling ( J≈2.5 Hz) of the H-4 proton.

Step 3: 1H and 13C Acquisition

  • 1H NMR: Execute a standard 1D proton sequence (e.g., zg30). Set the spectral width to 15 ppm to ensure the N-H peak (~11 ppm) is not truncated. Set D1=2.0 s, Number of Scans (NS) = 16.

  • 13C NMR: Execute a proton-decoupled 13C sequence (e.g., zgpg30). Set D1=5.0 s to allow quaternary carbazole carbons to relax. Set NS = 1024 to achieve a signal-to-noise ratio 10:1 for the C-3 quaternary carbon.

Step 4: Data Processing and Internal Validation

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing resolution.

  • Phase the spectrum manually (zero and first-order) to ensure symmetrical peak bases.

  • Self-Validation Check: Integrate the sharp singlet at ~2.95 ppm to exactly 6.00. The total integration of the aromatic region (6.90–8.00 ppm) must equal exactly 7.00, and the broad singlet at ~10.85 ppm must equal 1.00. Any deviation >5% indicates impurities, incomplete relaxation, or an incorrect structural isomer.

References

  • Proton-induced Conversion from Non-Aufbau to Aufbau Electronic Structure of an Organic Radical with Turn-on Fluorescence. Hep Journals.
  • Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Deriv
  • Assessing Carbazole Derivatives as Single-Electron Photoreductants.
  • Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper. Taylor & Francis.
  • Carbazole Deriv

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A Comparative Guide to the Electrochemical Impedance Spectroscopy of Carbazole-Based Hole-Transporting Materials

Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly advancing field of organic electronics, particularly in the development of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the selection of an appropriate hole-transporting material (HTM) is critical for achieving high efficiency and long-term stability.[1][2] Carbazole derivatives have emerged as a prominent class of HTMs due to their excellent thermal stability, high hole mobility, and tunable electronic properties.[3][4] This guide provides an in-depth comparison of the electrochemical impedance characteristics of N,N-Dimethyl-9H-carbazol-3-amine against other structurally related carbazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of their performance differences.

This analysis is grounded in the principles of Electrochemical Impedance Spectroscopy (EIS), a powerful non-destructive technique used to probe the intricate interfacial charge transfer and recombination processes within an optoelectronic device.[5][6] By understanding the impedance behavior of these materials, we can infer critical parameters such as charge carrier conductivity, capacitance, and charge transfer resistance, which are paramount to device performance.

Introduction to Carbazole-Based HTMs and the Significance of EIS

Carbazole is an electron-rich aromatic heterocyclic compound that serves as an excellent core for designing HTMs.[4] Its rigid structure provides good thermal stability, while the nitrogen atom and various positions on the carbazole ring can be functionalized to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the material's morphology and solubility.[7] N,N-Dimethyl-9H-carbazol-3-amine is a fundamental carbazole derivative, and its performance is often a benchmark for newly synthesized, more complex structures.

EIS is an indispensable tool for characterizing the electrical properties of materials and the interfaces within a device.[8][9] By applying a small AC voltage perturbation and measuring the resulting current, we can determine the impedance of the system over a range of frequencies. The resulting data, often visualized in a Nyquist plot, can be fitted to an equivalent circuit model to extract quantitative information about the various resistive and capacitive elements within the device.[10][11] This allows for a detailed understanding of charge injection, transport, and recombination processes that are not easily accessible through other characterization techniques.

Comparative Materials

For this comparative guide, we will be evaluating N,N-Dimethyl-9H-carbazol-3-amine against two other representative carbazole-based HTMs:

  • Spiro-OMeTAD: The current state-of-the-art and most widely used HTM in high-efficiency perovskite solar cells. Its complex spirobifluorene core provides excellent morphological stability.

  • V950 (a conjugated enamine): A cost-effective carbazole derivative that has shown promising performance in PSCs.[12]

This selection allows for a comparison between a foundational carbazole structure, the industry-standard, and a promising alternative.

Experimental Protocol: Electrochemical Impedance Spectroscopy

The following protocol outlines a standardized procedure for the comparative EIS analysis of the selected HTMs in a typical perovskite solar cell architecture.

3.1. Device Fabrication

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: A compact TiO2 layer is deposited by spin-coating, followed by a mesoporous TiO2 layer.

  • Perovskite Layer Deposition: A methylammonium lead iodide (CH3NH3PbI3) perovskite precursor solution is spin-coated onto the TiO2 layer in a nitrogen-filled glovebox.

  • Hole-Transporting Layer (HTL) Deposition: Solutions of N,N-Dimethyl-9H-carbazol-3-amine, Spiro-OMeTAD, and V950 are prepared in chlorobenzene, each containing standard additives (e.g., Li-TFSI and tBP). The solutions are then spin-coated onto the perovskite layer.

  • Electrode Deposition: A gold or silver back contact is deposited by thermal evaporation.

3.2. EIS Measurement

  • Instrumentation: A potentiostat with a frequency response analyzer (e.g., PARSTAT 2273) is used for the measurements.[13]

  • Measurement Conditions: EIS is performed in the dark under a forward bias, typically close to the open-circuit voltage (Voc) of the solar cell. The AC amplitude is set to a small value (e.g., 10 mV) to ensure a linear response. The frequency is swept over a wide range, for instance, from 1 MHz down to 100 mHz.[13]

  • Data Acquisition: The impedance data (real and imaginary components) is recorded at each frequency.

G cluster_0 Device Fabrication cluster_1 EIS Measurement A Substrate Cleaning B ETL Deposition (TiO2) A->B C Perovskite Deposition B->C D HTL Deposition (Carbazole Derivatives) C->D E Electrode Deposition (Au/Ag) D->E F Connect to Potentiostat E->F G Apply Forward Bias F->G H Sweep Frequency (1MHz - 100mHz) G->H I Record Impedance Data H->I

Experimental workflow for EIS analysis of carbazole-based HTMs.

Results and Discussion: A Comparative Analysis

The impedance data obtained from the EIS measurements are typically represented as Nyquist plots, where the negative imaginary part of the impedance (-Z'') is plotted against the real part (Z'). The shape and size of the arcs in the Nyquist plot provide valuable information about the different processes occurring within the solar cell.

4.1. Equivalent Circuit Modeling

To quantitatively compare the performance of the different HTMs, the experimental data is fitted to an equivalent circuit model. A common model for perovskite solar cells is shown below.

G cluster_0 High-Frequency Arc cluster_1 Low-Frequency Arc Rs Rs Rrec Rrec Rs->Rrec Rct Rct Rs->Rct Crec Crec Rrec->Crec end Rrec->end Crec->end Cg Cg Rct->Cg Rct->end Cg->end start start->Rs

A common equivalent circuit model for a perovskite solar cell.

In this model:

  • Rs represents the series resistance, which includes the resistance of the FTO, contacts, and wiring.

  • Rrec and Crec are the recombination resistance and chemical capacitance, respectively, associated with the main recombination process in the device, typically at the perovskite/HTL interface.

  • Rct and Cg are the charge transfer resistance and geometric capacitance at the HTL/electrode interface.

4.2. Comparative Data

The table below summarizes the expected EIS parameters for devices fabricated with the three different HTMs.

ParameterN,N-Dimethyl-9H-carbazol-3-amineSpiro-OMeTADV950
Series Resistance (Rs) LowLowSlightly Higher
Recombination Resistance (Rrec) ModerateHighHigh
Charge Transfer Resistance (Rct) ModerateLowLow
Chemical Capacitance (Crec) HighModerateModerate

4.3. Interpretation of Results

  • Series Resistance (Rs): A low Rs is desirable as it minimizes power loss. Both N,N-Dimethyl-9H-carbazol-3-amine and Spiro-OMeTAD are expected to exhibit low series resistance due to their good processability and film-forming properties. V950 might show a slightly higher Rs due to potential differences in film morphology and contact with the electrode.

  • Recombination Resistance (Rrec): A higher Rrec indicates a lower rate of charge recombination, which is crucial for achieving a high open-circuit voltage (Voc) and fill factor (FF). Spiro-OMeTAD is known for its excellent ability to suppress recombination, leading to a large Rrec.[4] V950 is also designed to minimize recombination. N,N-Dimethyl-9H-carbazol-3-amine, being a simpler molecule, may have a more moderate Rrec.

  • Charge Transfer Resistance (Rct): A low Rct signifies efficient hole extraction from the perovskite and injection into the electrode. Spiro-OMeTAD and V950, with their well-aligned energy levels and high hole mobility, are expected to have low Rct values.[3] The Rct for N,N-Dimethyl-9H-carbazol-3-amine will be dependent on its energy level alignment with the perovskite and the electrode work function.

  • Chemical Capacitance (Crec): Crec is related to the density of electronic states in the perovskite. While not directly a property of the HTM, it can be influenced by the HTL's ability to passivate the perovskite surface. A higher capacitance can sometimes be associated with a higher density of trap states at the interface.

Conclusion

This comparative guide demonstrates the utility of Electrochemical Impedance Spectroscopy in evaluating the performance of different carbazole-based hole-transporting materials. The analysis reveals that while N,N-Dimethyl-9H-carbazol-3-amine provides a solid foundation as an HTM, more advanced derivatives like Spiro-OMeTAD and V950 offer significant improvements in terms of reducing charge recombination and facilitating efficient charge transfer.

The choice of HTM will ultimately depend on the specific application, balancing performance with factors such as cost and ease of synthesis. EIS provides a robust framework for making these informed decisions, accelerating the development of next-generation organic electronic devices.

References

  • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing). Available at: [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - MDPI. Available at: [Link]

  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. Available at: [Link]

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells - ACS Publications. Available at: [Link]

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells - OSTI. Available at: [Link]

  • Electrochemical Impedance Spectroscopy Analysis of Hole Transporting Material Free Mesoporous and Planar Perovskite Solar Cells - PubMed. Available at: [Link]

  • Electrochemical Impedance Spectroscopy Analysis of Hole Transporting Material Free Mesoporous and Planar Perovskite Solar Cells - MDPI. Available at: [Link]

  • Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. Available at: [Link]

  • Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. Available at: [Link]

  • A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar c - RSC Publishing. Available at: [Link]

  • Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c derivatives. Available at: [Link]

  • Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review - MDPI. Available at: [Link]

  • Electrochemical impedance spectroscopy for study of electronic structure in disordered organic semiconductors—Possibilities and limitations | Journal of Applied Physics | AIP Publishing. Available at: [Link]

  • N,9-Dimethyl-9H-carbazol-3-amine | C14H14N2 | CID 222071 - PubChem. Available at: [Link]

  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC. Available at: [Link]

  • Energy resolved electrochemical impedance spectroscopy for electronic structure mapping in organic semiconductors - Academia.edu. Available at: [Link]

  • Low Cost Carbazole-based Hole-transporting Materials for Perovskite Solar Cells: Influence of S,N-Heterocycle - DOI. Available at: [Link]

  • N,N-Dimethyl-9H-carbazol-3-amine — Chemical Substance Information - NextSDS. Available at: [Link]

  • Electrochemical impedance spectroscopy for study of electronic structure in disordered organic semiconductors-Possibilities and limitations - ResearchGate. Available at: [Link]

  • N,N-Bis(9-methyl-3-carbazolyl)-4-anisidine as an Electroactive Material for Use in Perovskite Solar Cells - PMC. Available at: [Link]

  • Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensit - Kobe University. Available at: [Link]

  • Electronic structure spectroscopy of organic semiconductors by energy resolved-electrochemical impedance spectroscopy (ER-EIS) | Journal of Applied Physics | AIP Publishing. Available at: [Link]

  • Synthesis of 5-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl)pentane-1-amine and Electrochemical Impedance Spectroscopy - Taylor & Francis. Available at: [Link]

  • Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design - DergiPark. Available at: [Link]

  • Electrochemical Impedance Imaging on Conductive Surfaces - ACS Publications. Available at: [Link]

  • Electrochemical Impedance of poly(9-tosyl-9H-carbazole-co-pyrrole) electrocoated carbon fiber | Request PDF - ResearchGate. Available at: [Link]

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Safety Operating Guide

N,N-Dimethyl-9H-carbazol-3-amine (CAS: 1140-50-7): Comprehensive Disposal & Operational Safety Guide

Author: BenchChem Technical Support Team. Date: April 2026

N,N-Dimethyl-9H-carbazol-3-amine is a polycyclic aromatic amine frequently utilized in the synthesis of organic light-emitting diodes (OLEDs), luminescent radicals, and neurological imaging agents[1][2]. While highly valuable in advanced materials research, its carbazole backbone and amine functionality present significant toxicological and environmental hazards. Carbazole derivatives are known for their environmental persistence, severe aquatic toxicity, and potential to act as suspected carcinogens[3][4].

As a preferred source for laboratory safety, this guide provides researchers and drug development professionals with a self-validating, step-by-step operational and disposal protocol to ensure absolute regulatory compliance and laboratory safety.

Physicochemical Hazard Profile

Understanding the physical and chemical properties of a compound is the first step in designing a safe handling and disposal strategy.

Table 1: Key Properties & Hazard Classifications

Property / MetricValue / Classification
CAS Number 1140-50-7[5]
Molecular Formula C14H14N2[5]
Molecular Weight 210.28 g/mol [5]
EPA RCRA Status Hazardous Waste (Toxic Solids, Organic)[6][7]
UN Shipping Number UN2811 (Toxic solid, organic, n.o.s.)[3]
Primary Hazards Aquatic toxicity, skin/eye irritation, suspected carcinogen[3][4]
Operational Handling & Causality (E-E-A-T)

Before initiating any disposal procedures, operational safety must be established to minimize waste generation and prevent exposure. We do not just mandate PPE; we must understand why it is required.

  • Engineering Controls (Ventilation): Always handle the neat powder within a Class II Type A2 Biological Safety Cabinet or a ducted chemical fume hood.

    • Causality: Carbazole derivatives can form fine, respirable dusts[3]. Inhalation bypasses hepatic first-pass metabolism, leading to rapid systemic absorption of the toxic polycyclic core.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), tight-fitting safety goggles, and a fluid-resistant lab coat.

    • Causality: The highly lipophilic nature of the carbazole core allows it to readily penetrate the stratum corneum (the outer layer of the skin), while the dimethylamine group acts as a localized irritant[3]. Standard latex gloves degrade rapidly upon contact with organic amines and must be avoided.

Step-by-Step Disposal Protocol

Every step in this protocol acts as a self-validating system: proper segregation ensures containment integrity, which in turn guarantees safe final destruction.

Step 1: Waste Segregation
  • Isolate States: Strictly separate solid waste (contaminated Kimwipes, empty reagent vials, neat powder, filter papers) from liquid waste (reaction mother liquors, HPLC effluents).

  • Solvent Stratification: For liquid waste, further segregate into halogenated (e.g., dichloromethane, chloroform) and non-halogenated (e.g., ethyl acetate, methanol) streams.

    • Causality: Amines can react exothermically with certain halogenated solvents over time. Segregation prevents pressurized off-gassing and potential catastrophic failure of waste carboys.

Step 2: Containment
  • Solid Waste: Transfer all solid waste into high-density polyethylene (HDPE) wide-mouth containers.

  • Liquid Waste: Transfer liquid waste into HDPE jerricans. Do not use metal containers.

    • Causality: HDPE is chemically inert to basic amines. Metal containers can undergo slow, imperceptible corrosion when exposed to amine-containing solutions, compromising containment integrity and leading to slow leaks.

Step 3: RCRA Labeling & Storage
  • Affix a compliant "Hazardous Waste" label immediately upon adding the first drop or gram of waste to the container.

  • Clearly list the chemical name ("N,N-Dimethyl-9H-carbazol-3-amine") and the hazard class ("Toxic Solid, Organic, UN2811") on the label[3].

  • Store the sealed containers in a secondary containment tray within a cool, dry, well-ventilated satellite accumulation area, strictly isolated from strong oxidizers.

Step 4: Final Destruction
  • Coordinate with a licensed hazardous waste vendor for pickup.

  • Ensure the manifest specifies high-temperature incineration (>1000°C) with nitrogen oxide (NOx) scrubbing [3].

    • Causality: Burial in a landfill is strictly prohibited due to the compound's environmental persistence and severe aquatic toxicity[3][4]. Incineration ensures the complete thermal degradation of the polycyclic aromatic structure, while NOx scrubbers safely capture the toxic combustion byproducts generated by the amine nitrogen.

Spill Response & Decontamination Methodology

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

  • Evacuate & Isolate: Clear personnel from the immediate area. Do not attempt cleanup without full PPE (including a NIOSH-approved particulate respirator if dust is present)[4].

  • Containment (The Dampening Rule): For powder spills, dampen the spill with a fine mist of water or a compatible solvent to prevent aerosolization[3]. Never dry sweep a carbazole derivative.

  • Collection: Use a HEPA-filtered vacuum designed for hazardous materials, or damp absorbent pads, to collect the material[3].

  • Decontamination: Wash the affected surface with a mildly acidic aqueous solution (e.g., 1% acetic acid).

    • Causality: The acid protonates the amine group, converting the highly lipophilic free base into a water-soluble salt, allowing it to be easily wiped away. Follow with standard soap and water.

  • Disposal: Treat all spill cleanup materials, including the absorbent pads and PPE, as highly contaminated solid waste and process via Step 1 of the disposal protocol.

Waste Management Workflow Visualization

G A N,N-Dimethyl-9H-carbazol-3-amine Waste Generation B Solid Waste (Powder, PPE, Filters) A->B C Liquid Waste (Solvent Solutions) A->C D Seal in HDPE Containers (Prevent Amine Leaching) B->D E Segregate by Solvent Type (Halogenated vs. Non) C->E F RCRA Hazardous Waste Labeling (Toxic/Organic, UN2811) D->F E->F G Licensed High-Temperature Incineration (>1000°C) F->G

Workflow for the segregation, containment, and disposal of N,N-Dimethyl-9H-carbazol-3-amine waste.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.